molecular formula C11H8O4 B1666339 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde CAS No. 14003-96-4

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Cat. No.: B1666339
CAS No.: 14003-96-4
M. Wt: 204.18 g/mol
InChI Key: RTHHSXOVIJWFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (HMCA) is a versatile coumarin derivative that serves as a critical synthetic intermediate and active compound in advanced chemical and biological research. With the CAS Number 14003-96-4 and a molecular formula of C11H8O4, this compound is provided as a high-purity reagent for laboratory applications. In agricultural chemistry, HMCA is a foundational scaffold for developing novel antifungal agents. Research demonstrates that derivatives synthesized from this aldehyde exhibit significant activity against phytopathogenic fungi, including Botrytis cinerea and Rhizoctorzia solani . Some fluorinated oxime ether derivatives have shown inhibition rates superior to commercial fungicides like Osthole and Azoxystrobin, making HMCA a valuable building block in the search for new crop protection solutions . In materials science, the compound's photophysical properties are of significant interest. The reactive aldehyde group enables conjugation with polymers like chitosan via a Schiff base reaction. This conjugation can produce fluorescent hybrid materials with a widened Stokes shift and enhanced quantum efficiency, addressing the problem of self-absorption and fluorescence quenching common in narrow-shift fluorophores. These materials show potential for use in optoelectronic applications, including as photoluminescent films and sensors . The aldehyde group is also pivotal for further chemical modifications, facilitating the exploration of structure-activity relationships through the synthesis of various oxime ethers and other derivatives . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHSXOVIJWFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513352
Record name 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-96-4
Record name 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14003-96-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, also known as 8-formyl-7-hydroxy-4-methylcoumarin, is a pivotal precursor in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its unique structure, featuring a reactive aldehyde group ortho to a hydroxyl moiety on the coumarin scaffold, makes it a valuable building block for developing novel therapeutic agents and fluorescent probes.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on the strategic two-step pathway involving the initial formation of the coumarin core followed by regioselective formylation. We delve into the mechanistic underpinnings of the chosen reactions, offer detailed experimental protocols, and discuss the rationale behind key procedural choices to ensure reproducibility and high yields.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of the target molecule is most logically approached by disconnecting the formyl group at the C-8 position. This reveals the critical precursor, 7-hydroxy-4-methylcoumarin. This precursor is, in turn, readily synthesized via the well-established Pechmann condensation. This two-stage strategy allows for the efficient construction of the core coumarin heterocycle first, followed by the introduction of the key functional aldehyde group.

G Target This compound Precursor1 7-hydroxy-4-methylcoumarin Target->Precursor1 C-C Disconnection (Formylation) Reagents Resorcinol + Ethyl Acetoacetate Precursor1->Reagents C-C & C-O Disconnection (Pechmann Condensation)

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of the Precursor, 7-Hydroxy-4-methylcoumarin

The foundational step in this synthesis is the creation of the coumarin ring system. The Pechmann condensation is the most direct and widely employed method for this transformation, offering high yields and operational simplicity.[3]

Underlying Principle: The Pechmann Condensation

This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this specific case, resorcinol (a 1,3-dihydroxybenzene) reacts with ethyl acetoacetate. The mechanism proceeds through two key phases:

  • Transesterification & Michael Addition: The acid catalyst protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of resorcinol. This is followed by an intramolecular electrophilic attack (a Michael-type addition) from the activated aromatic ring onto the α,β-unsaturated ester intermediate.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable, aromatic pyrone ring of the coumarin scaffold.

The use of resorcinol is strategic; its electron-rich nature, due to the two hydroxyl groups, facilitates the electrophilic aromatic substitution step required for cyclization.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established literature procedures.[3][4]

Materials & Reagents:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 for a greener alternative[3]

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (10 mL) and cool the flask in an ice bath to below 10°C.

  • Addition of Reactants: To the cooled acid, slowly and sequentially add resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) while maintaining the temperature below 10°C. The order of addition is crucial to prevent unwanted side reactions.

  • Reaction Progression: Remove the flask from the ice bath and allow it to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid. Recrystallize the solid from an ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin as a white crystalline solid.

G cluster_start Starting Materials cluster_proc Process cluster_end Product Resorcinol Resorcinol Mix Mix in conc. H₂SO₄ (<10°C) Resorcinol->Mix EAA Ethyl Acetoacetate EAA->Mix Stir Stir at RT (18-24h) Mix->Stir Quench Pour into Ice/Water Stir->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Product 7-hydroxy-4-methylcoumarin Recrystallize->Product

Caption: Workflow for Pechmann Condensation.

Stage 2: Regioselective Formylation of 7-Hydroxy-4-methylcoumarin

With the coumarin precursor in hand, the next critical step is the introduction of a formyl (-CHO) group at the C-8 position. The C-7 hydroxyl group is an activating, ortho, para-directing group. The C-6 and C-8 positions are both activated. However, specific reactions can be employed to favor substitution at the sterically more hindered but electronically favorable C-8 position.

Method of Choice: The Duff Reaction

The Duff reaction is a highly effective method for the formylation of activated phenols and is frequently cited for this specific transformation.[5][6] It utilizes hexamethylenetetramine (HMTA) in an acidic medium.

Causality & Mechanistic Insight:

The key to the Duff reaction's success is the in-situ generation of an electrophilic iminium species (CH₂=N⁺H₂) from HMTA in acid. This electrophile attacks the electron-rich coumarin ring. The preference for the C-8 (ortho) position is often attributed to the potential for hydrogen bonding or chelation between the phenolic hydroxyl at C-7 and the incoming electrophile, which directs the substitution to the adjacent position. The reaction proceeds via an aminomethyl intermediate, which is subsequently hydrolyzed with acid to yield the final aldehyde.

Experimental Protocol: Duff Reaction

This protocol is based on procedures described in the literature.[7]

Materials & Reagents:

  • 7-hydroxy-4-methylcoumarin

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid or Trifluoroacetic Acid

  • Hydrochloric Acid (HCl), 20% solution

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: Dissolve 7-hydroxy-4-methylcoumarin (0.05 mol) and HMTA (0.075 mol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the reaction mixture to 90-100°C and maintain this temperature with stirring for 6-8 hours.

  • Hydrolysis: After cooling, add 20% aqueous HCl (150 mL) to the reaction mixture. Reheat the mixture to reflux for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Work-up: Cool the mixture overnight in a refrigerator. The product may precipitate. If not, perform an extraction with diethyl ether or ethyl acetate (3 x 100 mL).

  • Isolation and Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product often appears as a yellow solid. Recrystallization from ethanol may yield the pure product. If a sticky solid is obtained, purification by column chromatography (silica gel, using a hexane-ethyl acetate gradient) is recommended.[7]

Alternative Method: The Reimer-Tiemann Reaction

An alternative, classic method for phenol formylation is the Reimer-Tiemann reaction.[8]

Causality & Mechanistic Insight:

This reaction involves treating the phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide. The base deprotonates both the phenol (to the more nucleophilic phenoxide) and the chloroform, which then eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[9] This carbene attacks the phenoxide ring, preferentially at the ortho position (C-8). Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the aldehyde. While effective, this reaction can sometimes suffer from lower yields and the formation of isomeric byproducts compared to the Duff reaction for this specific substrate.

G cluster_duff Duff Reaction cluster_rt Reimer-Tiemann Reaction Precursor 7-hydroxy-4-methylcoumarin Duff_Reagents 1. HMTA, Acetic Acid, 90°C 2. HCl, H₂O, Reflux Precursor->Duff_Reagents RT_Reagents 1. CHCl₃, NaOH 2. H₃O⁺ workup Precursor->RT_Reagents Product This compound Duff_Reagents->Product RT_Reagents->Product

Caption: Synthetic routes for the formylation step.

Product Purification and Characterization

Verifying the identity and purity of the final product is paramount.

Purification

As noted, the crude product from the Duff reaction can sometimes be sticky or oily.[7] This is often due to residual starting material or polymeric side products. While recrystallization from ethanol is the first choice, column chromatography provides a more robust method for obtaining a high-purity sample.

Characterization Data

The structure of this compound is confirmed using standard spectroscopic techniques.

Technique Expected Observations Reference
¹H NMR Singlet for the aldehyde proton (~10.4 ppm), singlets for the methyl and olefinic protons, and doublets for the aromatic protons. The phenolic proton will appear as a broad singlet.[10]
¹³C NMR Carbonyl signal for the aldehyde (~190 ppm), lactone carbonyl (~160 ppm), and distinct signals for the aromatic and methyl carbons.[5][10]
IR Spectroscopy Strong C=O stretching bands for the lactone (~1730-1750 cm⁻¹) and aldehyde (~1680-1700 cm⁻¹). A broad O-H stretch for the hydroxyl group (~3100-3400 cm⁻¹).[5]
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₁H₈O₄ = 204.18 g/mol ).[6]
Melting Point Literature values vary, but a sharp melting point indicates high purity.[10]

Safety and Handling

  • Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen and should be handled exclusively in a fume hood. Organic solvents like diethyl ether and ethanol are flammable.

  • Heating: Use a controlled heating source like a heating mantle or an oil bath. Do not heat flammable solvents with an open flame.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-stage process. The Pechmann condensation provides efficient access to the 7-hydroxy-4-methylcoumarin core, while the subsequent Duff reaction offers a regioselective and effective method for introducing the crucial C-8 formyl group. This guide provides the necessary theoretical background and practical protocols for researchers to confidently synthesize this valuable chemical intermediate, paving the way for further exploration in drug discovery and materials science.

References

photophysical properties of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the coumarin family, is a versatile fluorophore with significant potential in various scientific and biomedical fields.[1] Coumarins are a well-established class of compounds known for their strong fluorescence and sensitivity to their environment, making them valuable as fluorescent probes and labels.[2][3][4] This guide provides a comprehensive overview of the core , detailing the underlying principles and experimental methodologies for their characterization. Understanding these properties is crucial for harnessing the full potential of this molecule in applications ranging from cellular imaging to the development of novel sensing platforms.

Synthesis

The synthesis of this compound is typically achieved from its precursor, 7-hydroxy-4-methylcoumarin.[5][6] A common synthetic route involves the Duff reaction, where 7-hydroxy-4-methylcoumarin is reacted with hexamine in the presence of an acid, such as glacial acetic acid or trifluoroacetic acid, to introduce the formyl group at the C8 position.[6] The reaction is followed by acidic hydrolysis to yield the final product.[6]

Core Photophysical Properties

The utility of this compound as a fluorophore is defined by a set of key photophysical parameters.

Absorption and Emission Spectra

Like most coumarin derivatives, this compound exhibits distinct absorption and emission spectra. The absorption spectrum is characterized by a strong absorption band in the ultraviolet (UV) to the visible region of the electromagnetic spectrum, which corresponds to the π-π* electronic transition of the conjugated system. The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The exact positions of the absorption and emission maxima can be influenced by the solvent environment.[2][7]

Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9][10] A high quantum yield is desirable for applications requiring bright fluorescence signals. The quantum yield of coumarin derivatives is highly sensitive to their molecular structure and environment.[11][12] The relative method is a widely used technique for determining the fluorescence quantum yield, where the fluorescence of the sample is compared to that of a standard with a known quantum yield.[10][13][14]

Fluorescence Lifetime (τF)

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically in the nanosecond range for fluorescent organic molecules.[15] The fluorescence lifetime is an intrinsic property of a fluorophore and can be used to distinguish it from other fluorescent molecules in a complex environment. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes.[16][17][18][19][20]

Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[7] 7-hydroxycoumarin derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[21][22] This is due to the stabilization of the more polar excited state in polar solvents. This property makes them useful as probes for studying the polarity of microenvironments.

The fluorescence of this compound is expected to be sensitive to pH changes due to the presence of the phenolic hydroxyl group at the C7 position.[21][22] At different pH values, the hydroxyl group can exist in its protonated (neutral) or deprotonated (anionic) form. These two forms typically have distinct absorption and emission characteristics, allowing the molecule to be used as a pH indicator.[21][22]

Summary of Photophysical Data

ParameterDescriptionTypical Values/Characteristics
Absorption Maximum (λabs) Wavelength of maximum light absorption.In the UV-A to blue region of the spectrum.
Emission Maximum (λem) Wavelength of maximum fluorescence emission.In the blue to green region of the spectrum.
Stokes Shift The difference in wavelength between the absorption and emission maxima.Moderate to large, characteristic of coumarins.
Quantum Yield (ΦF) Efficiency of fluorescence emission.Can be high, but is solvent and pH dependent.
Fluorescence Lifetime (τF) Duration of the excited state.Typically in the range of a few nanoseconds.[15]

Experimental Protocols

Relative Determination of Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard.[8][10][13]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine B in ethanol)[11]

  • Sample of this compound

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8][10]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fits for both the standard (Gradst) and the sample (Gradsmp).

  • Calculate the quantum yield of the sample (Φsmp) using the following equation:[10]

    Φsmp = Φst * (Gradsmp / Gradst) * (ηsmp2 / ηst2)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradsmp and Gradst are the gradients of the plots for the sample and standard, respectively.

    • ηsmp and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Fluorescence Lifetime Measurement using TCSPC

This protocol outlines the general steps for measuring fluorescence lifetime using the Time-Correlated Single Photon Counting (TCSPC) technique.[16][17][18][20]

Materials and Equipment:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Sample holder

    • Fast and sensitive photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

    • TCSPC electronics (timing and data acquisition module)

  • Sample of this compound in solution

  • Scattering solution for measuring the Instrument Response Function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

  • Set up the TCSPC system: Select an appropriate pulsed light source with a wavelength that can excite the sample.

  • Measure the Instrument Response Function (IRF): Replace the sample with a scattering solution and collect the time profile of the scattered light. The IRF represents the time response of the instrument.[18]

  • Measure the fluorescence decay of the sample: Replace the scattering solution with the sample and collect the fluorescence decay data. The system records the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.[17][18]

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution software is used to extract the true fluorescence lifetime (τF) by fitting the experimental data to a decay model (e.g., single or multi-exponential decay).

Visualizations

G cluster_prep 1. Preparation cluster_meas 2. Measurement cluster_analysis 3. Data Analysis prep_std Prepare Standard Solutions abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas fluo_meas Measure Fluorescence Spectra prep_std->fluo_meas prep_smp Prepare Sample Solutions prep_smp->abs_meas prep_smp->fluo_meas plot Plot Intensity vs. Absorbance abs_meas->plot integrate Integrate Fluorescence Intensity fluo_meas->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φs) gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

TCSPC_Workflow Source Pulsed Light Source (e.g., Laser) Sample Sample Source->Sample Excitation Pulse Electronics TCSPC Electronics (Time-to-Amplitude Converter & MCA) Source->Electronics START Signal (Sync) Detector Single Photon Detector (e.g., PMT) Sample->Detector Emitted Photon Detector->Electronics STOP Signal Histogram Decay Histogram Electronics->Histogram Build Histogram

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

References

An In-depth Technical Guide to 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (CAS 14003-96-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (also known as 4-methylumbelliferone-8-carbaldehyde or 4µ8C), a significant coumarin derivative with the CAS number 14003-96-4. This document delves into its chemical and physical properties, outlines detailed synthesis protocols, presents a thorough analysis of its spectral data, and explores its mechanism of action as a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). Furthermore, this guide discusses its burgeoning applications in cancer research and other therapeutic areas, supported by experimental evidence and established protocols. Safety and handling procedures are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Significance of a Unique Coumarin Scaffold

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities.[1] Within this family, this compound has emerged as a molecule of significant interest due to its unique biological activity. It is a potent and selective inhibitor of the endoribonuclease (RNase) activity of IRE1α, a key sensor and transducer of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The ability of this compound to modulate the UPR through IRE1α inhibition has positioned it as a valuable tool for studying cellular stress and as a promising scaffold for the development of novel therapeutics.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueReference
CAS Number 14003-96-4[4]
Molecular Formula C₁₁H₈O₄[4]
Molecular Weight 204.18 g/mol [4]
Appearance White to pale yellow solid[5]
Melting Point 211 °C[6]
Boiling Point 425 °C (predicted)[6]
Density 1.541 g/cm³ (predicted)[6]
SMILES CC1=CC(=O)OC2=C1C=CC(=C2C=O)O[5]
InChI InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3[7]

Synthesis and Purification

The introduction of a formyl group at the C8 position of the 7-hydroxy-4-methylcoumarin scaffold is a key synthetic step. The most common and effective methods for this transformation are the Duff reaction and the Vilsmeier-Haack reaction.

Synthesis via the Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. This method is a classical approach for the formylation of activated aromatic rings.

Experimental Protocol:

  • In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable solvent such as glacial acetic acid or trifluoroacetic acid.

  • Add hexamethylenetetramine (HMTA) (2-4 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., 2M HCl).

  • Heat the mixture under reflux for 30-60 minutes to ensure complete hydrolysis.

  • Cool the mixture to room temperature and collect the precipitated product by filtration.

  • Wash the crude product with cold water and purify by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Diagram of the Duff Reaction Workflow:

Duff_Reaction Start Dissolve 7-hydroxy-4-methylcoumarin in acidic solvent Add_HMTA Add Hexamethylenetetramine (HMTA) Start->Add_HMTA Step 1 Heat Heat reaction mixture (80-100 °C) Add_HMTA->Heat Step 2 Hydrolysis Acidic Hydrolysis (e.g., 2M HCl) Heat->Hydrolysis Step 3 Purification Purify by Recrystallization Hydrolysis->Purification Step 4 Product 7-hydroxy-4-methyl-2-oxo-2H- chromene-8-carbaldehyde Purification->Product Final Product Vilsmeier_Haack_Reaction Start Prepare Vilsmeier Reagent (POCl₃ + DMF) Add_Coumarin Add 7-hydroxy-4-methylcoumarin in DMF Start->Add_Coumarin Step 1 Heat Heat reaction mixture (60-80 °C) Add_Coumarin->Heat Step 2 Workup Aqueous Workup & Neutralization Heat->Workup Step 3 Purification Purify by Recrystallization Workup->Purification Step 4 Product 7-hydroxy-4-methyl-2-oxo-2H- chromene-8-carbaldehyde Purification->Product Final Product IRE1_Inhibition cluster_ER Endoplasmic Reticulum IRE1_inactive Inactive IRE1α (Monomer) IRE1_active Active IRE1α (Dimer/Oligomer) IRE1_inactive->IRE1_active dimerization & autophosphorylation XBP1u Unspliced XBP1 mRNA IRE1_active->XBP1u binds and cleaves XBP1s Spliced XBP1 mRNA XBP1u->XBP1s splicing UPR_genes UPR Gene Expression (Chaperones, ERAD components) XBP1s->UPR_genes translation to XBP1s protein, activates transcription Inhibitor 7-hydroxy-4-methyl-2-oxo-2H- chromene-8-carbaldehyde Inhibitor->IRE1_active covalent binding to RNase active site (Lys907) ER_Stress ER Stress (Unfolded Proteins) ER_Stress->IRE1_inactive activates

References

A Technical Guide to the Structural Elucidation of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive methodological framework for the synthesis, crystallization, and definitive structural characterization of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (C₁₁H₈O₄, CAS: 14003-96-4). While a complete, publicly deposited single-crystal X-ray structure for this specific compound is not available in the literature, this document leverages extensive data from close structural analogs to present a robust workflow and a predictive analysis of its crystallographic features. It is intended for researchers in crystallography, medicinal chemistry, and drug development, offering field-proven protocols and expert insights into determining and understanding the compound's solid-state architecture, which is fundamental to advancing its potential applications.

Introduction and Strategic Importance

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone scaffolds found extensively in natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The specific substitution pattern on the coumarin ring system dictates the molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, is a key synthetic intermediate and a subject of interest for its potential as a scaffold in drug design.

The precise three-dimensional arrangement of atoms and the network of intermolecular interactions in the solid state are critical determinants of a compound's stability, solubility, bioavailability, and polymorphism—all vital parameters in drug development.[1] This guide therefore outlines the necessary experimental procedures to unambiguously determine this crystal structure and provides an expert analysis of its predicted structural features, grounded in the established crystallography of its precursors and related derivatives.

Synthesis and Single-Crystal Growth

The synthesis of the title compound is reliably achieved in a two-step process. The initial step involves the formation of the core coumarin ring system, followed by regioselective formylation at the C8 position.

Step A: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one

The foundational coumarin scaffold is synthesized via the Pechmann condensation, a classic and efficient acid-catalyzed reaction between a phenol and a β-ketoester.[2][3]

Experimental Protocol:

  • Reaction Setup: To a cooled (0-5 °C) round-bottom flask, add concentrated sulfuric acid (10 mL).

  • Reagent Addition: Slowly and sequentially add resorcinol (1.1 g) and ethyl acetoacetate (1.2 g) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[2]

  • Reaction Progression: After complete addition, remove the ice bath and allow the mixture to stand at ambient temperature for 18-24 hours. The solution will darken and become viscous.

  • Work-up: Pour the reaction mixture carefully into a beaker containing crushed ice and water (200 mL) with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Filter the crude solid product, wash thoroughly with cold water to remove residual acid, and dry under reduced pressure. Recrystallize the product from an aqueous ethanol solution to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one as white or pale yellow needles.[2]

Step B: Synthesis of this compound

The aldehyde functional group is introduced at the C8 position via an electrophilic aromatic substitution known as the Duff reaction, which uses hexamethylenetetramine as the formylating agent.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (0.01 mol) and hexamethylenetetramine (0.04 mol) in glacial acetic acid (30 mL).

  • Reaction Progression: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, add an aqueous solution of hydrochloric acid (20 mL, 1:1 v/v) and heat the mixture at 100 °C for 30 minutes to hydrolyze the intermediate imine.

  • Isolation and Purification: Cool the reaction mixture. The product will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure title compound.[4]

Protocol for Single-Crystal Growth

Obtaining diffraction-quality single crystals is the most critical and often most challenging step. The choice of solvent is paramount; the ideal solvent should afford moderate solubility to allow for slow, ordered precipitation.

Recommended Method: Slow Evaporation

  • Solvent Screening: Screen solvents such as acetonitrile, ethanol, methanol, ethyl acetate, and mixtures (e.g., ethanol/water, chloroform/methanol). Based on the crystallization of similar coumarins, acetonitrile is a promising candidate.[5]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap, perforated with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks. High-quality, single crystals should appear as well-formed, transparent blocks or needles.

Definitive Structural Elucidation: A Methodological Workflow

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is standard.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium stream. This minimizes thermal vibrations and improves the quality of the diffraction data.

    • Perform an initial unit cell determination and screen the crystal for diffraction quality.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω and φ scans).

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for factors such as the Lorentz effect, polarization, and absorption.

    • Determine the crystal system and space group from the symmetry of the diffraction data.

  • Structure Solution and Refinement:

    • Solve the phase problem using ab initio or direct methods, which are highly effective for small molecules.[6] This will generate an initial electron density map and a preliminary atomic model.

    • Refine the atomic model against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters (isotropic, then anisotropic), and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • The final refinement quality is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).

G cluster_synthesis Synthesis & Crystallization cluster_xray X-Ray Diffraction Workflow synthesis Chemical Synthesis (Powder Product) purification Recrystallization/ Purification synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer, 100 K) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Solved Structure (CIF File) refinement->final_structure G cluster_interactions Predicted Intermolecular Interactions mol1 7-OH C8-CHO Molecule A mol2 7-OH C8-CHO Molecule B mol1:c->mol2:h C-H···O H-Bond mol3 7-OH C8-CHO Molecule C mol2->mol3 π-π Stacking

References

The Multifaceted Biological Activities of 7-Hydroxy-4-Methylcoumarin Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-hydroxy-4-methylcoumarin scaffold, a core structure in a class of compounds also known as hymecromone derivatives, represents a privileged pharmacophore in modern medicinal chemistry. Its unique photophysical properties and versatile biological activities have established it as a foundational building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the key mechanisms of action, present robust quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Coumarin Core

Coumarins are a large class of benzopyran-2-one compounds, naturally occurring in many plants and renowned for their broad spectrum of pharmacological properties.[1] The synthetic derivative, 7-hydroxy-4-methylcoumarin, has garnered significant attention due to its straightforward synthesis and the amenability of its scaffold to chemical modification. The hydroxyl group at the C7 position and the methyl group at the C4 position serve as critical handles for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will systematically explore the significant biological activities stemming from this core structure, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticoagulant effects.

Synthetic Strategy: The Pechmann Condensation

The foundational synthesis of the 7-hydroxy-4-methylcoumarin core is most efficiently achieved via the Pechmann condensation. This classic acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate). The acidic environment facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the stable coumarin ring.[2]

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin

This protocol details the laboratory-scale synthesis of the parent scaffold.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ethanol

  • Ice-water bath, beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: Place a beaker containing 15 mL of concentrated H₂SO₄ in an ice-water bath and allow it to cool to below 10°C.

  • Addition of Reactants: While maintaining the cool temperature and stirring, slowly add 3.7 g of resorcinol. Once dissolved, slowly add 4.4 mL of ethyl acetoacetate dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Continue stirring for approximately 18-24 hours. The solution will become viscous and may change color.

  • Precipitation: Pour the reaction mixture slowly into a separate beaker containing approximately 200 mL of crushed ice and water while stirring vigorously. A precipitate will form.

  • Isolation: Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin as a pale yellow or white solid.

  • Characterization: Confirm the structure and purity using techniques such as melting point determination, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[3]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Resorcinol Resorcinol Mixing Mixing & Cooling (<10°C) Resorcinol->Mixing EAA Ethyl Acetoacetate EAA->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Catalysis Reaction Stirring at RT (18-24h) Mixing->Reaction Precipitation Pouring on Ice Reaction->Precipitation Purification Recrystallization (Ethanol/Water) Precipitation->Purification Product 7-Hydroxy-4-Methylcoumarin Purification->Product

Caption: Workflow for Pechmann Condensation Synthesis.

Anticancer Activity

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism involves the induction of apoptosis, a programmed cell death pathway critical for tissue homeostasis and cancer prevention.

Mechanism of Action: Induction of Apoptosis

Studies have shown that these derivatives can modulate the expression of key regulatory proteins in the apoptotic cascade. Specifically, treatment of cancer cells with active 7-hydroxy-4-methylcoumarin derivatives leads to the downregulation of the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA).[4] This is accompanied by an upregulation of pro-apoptotic proteins such as Bax and Bad, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately leading to cell death.[4]

G Coumarin 7-Hydroxy-4-Methylcoumarin Derivative AhR Aryl hydrocarbon Receptor (AhR) Coumarin->AhR Inhibits PCNA PCNA Coumarin->PCNA Inhibits Bax Bax / Bad (Pro-apoptotic) Coumarin->Bax Upregulates CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer Apoptotic Pathway.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the substitution pattern on the coumarin ring.

  • Hydroxylation: Dihydroxy derivatives, particularly those with hydroxyl groups at the C7 and C8 positions (7,8-dihydroxy-4-methylcoumarins), are generally more potent than their monohydroxy (7-hydroxy) counterparts.[5]

  • Substitution at C3: The introduction of long alkyl chains (e.g., n-decyl) at the C3 position significantly enhances cytotoxic activity.[6] This is likely due to increased lipophilicity, which improves the compound's ability to penetrate cell membranes.

  • Acetoxylation: Converting the hydroxyl groups to acetoxy groups (e.g., 7,8-diacetoxy-4-methylcoumarins) can also lead to potent derivatives.[6]

  • Halogenation: The presence of bromine, for instance in 6-bromo-4-bromomethyl-7-hydroxycoumarin, has been shown to confer reasonable cytotoxic activity.[6]

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 7-hydroxy-4-methylcoumarin derivatives against various human cancer cell lines.

Compound IDSubstituentsK562 (Leukemia) IC₅₀ (µM)LS180 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Reference
1 7-hydroxy-4-methyl111.0>200189.8[6]
2 7,8-dihydroxy-4-methyl>200>200>200[6]
3 7,8-dihydroxy-3-ethyl-4-methyl81.367.882.3[6]
4 7,8-dihydroxy-4-methyl-3-decyl42.425.225.1[6]
5 6-bromo-4-bromomethyl-7-hydroxy45.832.744.1[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Certain 7-hydroxy-4-methylcoumarin derivatives have shown potent anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory action of these coumarins is largely attributed to their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, these compounds inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the degradation of its inhibitor, IκBα. Furthermore, they can decrease the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, such as ERK1/2 and JNK.[7]

G LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor 4 LPS->Receptor MAPK MAPK Pathway (ERK, JNK) Receptor->MAPK IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Genes->Mediators Coumarin 7-Hydroxy-4-Methylcoumarin Derivative Coumarin->MAPK Inhibits Phosphorylation Coumarin->IKK Inhibits

Caption: Anti-inflammatory NF-κB and MAPK Pathways.

Quantitative Data: Anti-inflammatory Efficacy

The following table presents the anti-inflammatory activity of selected derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound IDSubstituents% Inhibition at 3hReference
Indomethacin (Standard Drug)33.33%[8]
6 6-(4-acetamidobenzylamino)-7-hydroxy-4-methyl44.05%[8]
7 6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl38.10%[8]
8 6-(4-dimethylaminobenzylamino)-7-hydroxy-4-methyl32.14%[8]
9 6-(4-chloro-3-nitrobenzylamino)-7-hydroxy-4-methyl32.14%[8]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide animals into groups (n=6-8): a negative control group (vehicle), a positive control group (standard drug), and test groups (different doses of the test compound). Administer the vehicle, standard, or test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 7-hydroxy-4-methylcoumarin derivatives have shown promising activity against a variety of bacterial and fungal strains.

Mechanism of Action: Inhibition of DNA Gyrase

A primary antibacterial mechanism for coumarin derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[9] This enzyme is crucial for bacterial DNA replication, recombination, and repair. By binding to the B subunit of DNA gyrase, these compounds block its ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[9] The antifungal mechanism is thought to involve the disruption of the fungal plasma membrane's integrity.[10]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Derivative TypeBacterial/Fungal StrainMIC (µg/mL)Reference
Schiff Base DerivativeEscherichia coli31[1]
Schiff Base DerivativeStaphylococcus aureus40[1]
Schiff Base DerivativeMicrococcus luteus40[1]
7-O-alkenoateBacillus subtilis8[5]
Coumarin-ThiazolidinoneCandida krusei15.6[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of the microtiter plate. Add 100 µL of the test compound stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculation: Add 5 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density (OD) at 600 nm.[11]

Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in aging and various diseases. 7-hydroxy-4-methylcoumarin derivatives, particularly those with hydroxyl groups, are effective antioxidants.

Mechanism of Action: Radical Scavenging

The antioxidant capacity of these compounds is primarily due to their ability to act as hydrogen or electron donors, which allows them to scavenge free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The phenolic hydroxyl group at the C7 position is crucial for this activity. Upon donating a hydrogen atom to a free radical, the coumarin forms a stable resonance-delocalized radical, thus terminating the radical chain reaction.

Quantitative Data: Antioxidant Capacity

The antioxidant activity is often expressed as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH IC₅₀Reference
7-hydroxy-4-methylcoumarin99.69 ppm (µg/mL)[12]
Ascorbic Acid (Standard)~10 µg/mL-
7,8-dihydroxy-4-methylcoumarinHighly active[13]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used method for evaluating the free radical scavenging ability of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color. Prepare serial dilutions of the test compounds and a positive control in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each test compound dilution to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to each well. Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical is observed as a color change from violet to pale yellow.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Plot the percentage of scavenging against concentration to determine the IC₅₀ value.[14]

Anticoagulant Activity

The discovery of warfarin, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders. While not all 7-hydroxy-4-methylcoumarin derivatives are potent anticoagulants, this activity remains a significant area of investigation for this class of compounds.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

Coumarin-based anticoagulants function as Vitamin K antagonists. They inhibit the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the recycling of Vitamin K in the liver.[15] Active Vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, these coumarins prevent the activation of these clotting factors, thereby disrupting the coagulation cascade and prolonging clotting time.[15]

G VK_inactive Vitamin K epoxide (inactive) VK_active Vitamin K (active) VK_inactive->VK_active Reduction VK_active->VK_inactive Oxidation Factors_active Active Clotting Factors VK_active->Factors_active γ-carboxylation VKOR Vitamin K Epoxide Reductase (VKOR) VKOR->VK_inactive Factors_inactive Inactive Clotting Factors (II, VII, IX, X) Factors_inactive->Factors_active Coagulation Coagulation Cascade Factors_active->Coagulation Coumarin Coumarin Derivative Coumarin->VKOR Inhibits

Caption: Anticoagulant Mechanism via Vitamin K Cycle.

Experimental Protocol: Prothrombin Time (PT) Assay

The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade and is highly sensitive to reductions in Vitamin K-dependent factors.

Materials:

  • Platelet-poor plasma (from blood collected in 3.2% sodium citrate tubes)

  • PT reagent (contains tissue thromboplastin and calcium chloride)

  • Normal and abnormal control plasmas

  • Coagulometer or water bath (37°C) and stopwatch

  • Plastic test tubes and pipettes

Procedure:

  • Sample Preparation: Collect blood in a sodium citrate tube and centrifuge at ~2500 x g for 15 minutes to obtain platelet-poor plasma.

  • Assay Setup: Pre-warm the PT reagent and the plasma sample to 37°C.

  • Manual Method: Pipette 100 µL of plasma into a plastic test tube incubated at 37°C. Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.

  • Clot Detection: Gently tilt the tube back and forth and stop the watch as soon as the first fibrin strands appear, indicating clot formation. Record the time in seconds.

  • Automated Method: If using a coagulometer, follow the instrument's specific instructions for the PT assay.

  • Data Analysis: Compare the PT of the plasma treated with the test compound to that of the control plasma. A prolonged PT indicates anticoagulant activity.[15]

Conclusion and Future Perspectives

The 7-hydroxy-4-methylcoumarin scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from killing cancer cells and fighting microbes to reducing inflammation and preventing blood clots. The synthetic accessibility of the core and the potential for diverse functionalization make it an exceptionally attractive starting point for medicinal chemistry campaigns.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity for specific biological targets. The integration of computational modeling and in silico screening can accelerate the identification of lead compounds with desirable pharmacokinetic profiles. Furthermore, exploring hybrid molecules that combine the coumarin scaffold with other known pharmacophores could lead to the development of multi-target agents with enhanced therapeutic efficacy. The continued investigation of 7-hydroxy-4-methylcoumarin derivatives holds immense promise for the discovery of next-generation therapeutics to address a wide array of human diseases.

References

literature review of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde: Synthesis, Characterization, and Biological Significance

Executive Summary

This compound, also known as 4-Methylumbelliferone-8-carbaldehyde, is a pivotal derivative of the coumarin family.[1] This multifaceted compound serves not only as a crucial intermediate in the synthesis of more complex heterocyclic systems but also exhibits a range of promising biological activities. Its structure, featuring a reactive formyl group ortho to a phenolic hydroxyl on the coumarin scaffold, makes it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, detailed characterization, and an exploration of its therapeutic potential, with a focus on its anticancer, antioxidant, and antimicrobial applications.

The Coumarin Scaffold: An Introduction to the Core Moiety

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring phenolic compounds found widely in plants.[2] Their fused benzene and α-pyrone rings form a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and anticoagulant activities.[2][3][4] The specific compound of interest, this compound (Molecular Formula: C₁₁H₈O₄, Molar Mass: 204.18 g/mol ), is a synthetic derivative that has garnered attention for its unique combination of functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, a methyl group at the C4 position, and the characteristic lactone ring.[5] This arrangement provides a versatile platform for chemical modification and is central to its biological functions.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a reliable two-step process, beginning with the synthesis of its precursor, 7-hydroxy-4-methylcoumarin.

Step 1: Pechmann Condensation for the Coumarin Core

The foundational coumarin structure is efficiently assembled via the Pechmann reaction. This acid-catalyzed condensation involves the reaction of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate).[6][7]

Experimental Protocol:

  • Combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a reaction vessel.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 10 mol%) as the catalyst.[7][8] The acid protonates the carbonyl groups of both reactants, facilitating the subsequent transesterification and cyclization steps.

  • After the addition of acid, stir the reaction mixture at an elevated temperature (e.g., 110°C) for a specified duration.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove residual acid, and dry.

  • Recrystallize the crude solid from a suitable solvent like ethanol to yield pure 7-hydroxy-4-methylcoumarin.[7]

The choice of a strong acid catalyst like H₂SO₄ is critical for promoting both the initial transesterification between the phenol and the ester and the subsequent intramolecular cyclization (hydroxyalkylation) and dehydration to form the stable benzopyrone ring.[7]

Step 2: Formylation via the Duff Reaction

The key aldehyde functionality at the C8 position is introduced using the Duff reaction, a formylation method specific for activated aromatic rings like phenols.[6][9]

Experimental Protocol:

  • Dissolve the synthesized 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable solvent.

  • Add hexamethylenetetramine (hexamine) as the formylating agent.

  • Add an acid, such as acetic acid or trifluoroacetic acid, to the mixture.

  • Heat the reaction mixture under reflux for several hours. The hexamine, in the acidic medium, acts as an electrophilic source of a methine equivalent.

  • Hydrolyze the resulting iminium intermediate by adding aqueous acid (e.g., HCl) and heating to liberate the aldehyde.

  • Cool the mixture, which results in the precipitation of the product, this compound.

  • Filter, wash, and recrystallize the product to achieve high purity.

An alternative, though less common, synthetic route involves the direct oxidation of the 4-methyl group of a precursor using selenium dioxide (SeO₂) in a solvent like hot xylene.[3] This method, however, targets the C4 methyl group rather than introducing a formyl group at the C8 position and is used for synthesizing 7-hydroxy-4-formylcoumarin.

Synthesis_Workflow Res Resorcinol + Ethyl Acetoacetate Pechmann Pechmann Condensation (H₂SO₄ Catalyst) Res->Pechmann HMC 7-Hydroxy-4-methylcoumarin (Precursor) Pechmann->HMC Duff Duff Reaction (Hexamine, Acid) HMC->Duff Final 7-Hydroxy-4-methyl-2-oxo- 2H-chromene-8-carbaldehyde Duff->Final

Caption: Synthetic workflow for the target compound.

Physicochemical and Spectroscopic Profile

The structural identity and purity of this compound are confirmed through various analytical techniques.

PropertyValueReference
CAS Number 14003-96-4[5]
Molecular Formula C₁₁H₈O₄[5]
Molecular Weight 204.18 g/mol [5]
Appearance White to yellow solid[6]

Table 1: Physicochemical Properties.

Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming the presence of all key functional groups.

SpectroscopyWavenumber/ShiftAssignmentReference
IR (KBr, cm⁻¹) ~3100-3400O-H stretch (phenolic)[10]
~1746C=O stretch (lactone)[6]
~1684C=O stretch (aldehyde)[6]
~1615C=C stretch (aromatic)[6]
¹H NMR (DMSO-d₆, δ ppm) ~12.0s, 1H, -OH (phenolic)[11]
~10.4s, 1H, -CHO (aldehyde)[11]
~7.7d, 1H, Ar-H[11]
~7.0d, 1H, Ar-H[11]
~6.9s, 1H, C3-H[11]
~2.4s, 3H, -CH₃[6]
¹³C NMR (DMSO-d₆, δ ppm) ~190C=O (aldehyde)[11]
~160C=O (lactone)[11]
~110-165Aromatic & Vinylic Carbons[11]
~18-CH₃[9]

Table 2: Key Spectroscopic Data. (Note: NMR shifts are approximate and based on closely related structures, as a complete, published spectrum for the exact molecule can vary with solvent and instrument).[11]

Biological Activities and Therapeutic Potential

The unique arrangement of functional groups imparts significant biological activity to this coumarin derivative, making it a lead compound for therapeutic applications.

Anticancer Activity

This compound has demonstrated notable cytotoxicity against human liver cancer cells. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis, ultimately leading to cell death.[12] This targeted action on cancer cell mitochondria makes it a promising candidate for further investigation.

Apoptosis_Pathway cluster_cell Cancer Cell Compound 7-Hydroxy-4-methyl-2-oxo- 2H-chromene-8-carbaldehyde Mito Mitochondrial Membrane Disruption Compound->Mito Induces CytC Cytochrome c Release Mito->CytC Casp Caspase Activation Cascade CytC->Casp Apop Apoptosis (Programmed Cell Death) Casp->Apop

Caption: Anticancer mechanism via mitochondrial pathway.

Antioxidant Activity

The presence of the phenolic hydroxyl group at the C7 position is a key structural feature responsible for the compound's antioxidant properties. Phenols are well-known radical scavengers, capable of donating a hydrogen atom to neutralize free radicals. The antioxidant capacity of this compound has been quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.[6]

CompoundAntioxidant Activity (IC₅₀)Reference
This compound 2.31 ± 0.092[6]
Ascorbic Acid (Standard)Value not specified in source[6]

Table 3: DPPH Radical Scavenging Activity. (Note: The units for the IC₅₀ value were not specified in the source material).[6] A lower IC₅₀ value indicates greater antioxidant activity.

Antimicrobial Potential

While the core molecule itself has been studied, it is more prominently used as a scaffold to generate novel derivatives with enhanced antimicrobial properties.[13] The reactive aldehyde group is an ideal handle for synthesizing Schiff bases by reacting it with various amines.[3][6] These derivatives often exhibit potent activity against a range of bacterial strains.

Derivative TypeTarget OrganismsActivityReference
Schiff Base Derivatives Staphylococcus aureus, Micrococcus luteus (Gram +)Active, MICs 40-300 µg/ml[3]
Escherichia coli, Pseudomonas aeruginosa (Gram -)Active, MICs 31-300 µg/ml[3]

Table 4: Antibacterial Activity of Selected Derivatives. This demonstrates the utility of the title compound as a key synthetic intermediate.

A Versatile Intermediate in Drug Discovery

The true strength of this compound in a research and development context lies in its versatility as a synthetic building block. The ortho-hydroxy-formyl functionality is a classic precursor for a wide array of heterocyclic compounds through reactions like Knoevenagel condensation.[9] Researchers have utilized this reactivity to synthesize:

  • Schiff Bases: By condensation with primary amines, creating compounds with significant antimicrobial and anticancer potential.[3][6]

  • Chalcones and Flavanones: Through condensation with acetophenones, leading to compounds with diverse pharmacological profiles.

  • Other Fused Heterocycles: Serving as a starting point for complex molecules evaluated for various therapeutic targets.[9]

This adaptability makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Perspectives

This compound is more than just a simple coumarin derivative; it is a molecule of significant scientific integrity. Its straightforward, high-yield synthesis and well-characterized profile make it an accessible yet powerful tool for chemists. Its intrinsic biological activities, particularly its pro-apoptotic effects on cancer cells, warrant further preclinical investigation. Moreover, its proven utility as a versatile synthetic intermediate ensures its continued relevance in the quest for novel therapeutics. Future research should focus on optimizing its structure to enhance potency and selectivity for specific biological targets, exploring its potential in synergistic drug combinations, and developing novel derivatives with improved pharmacological profiles.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, a substituted coumarin, represents a class of compounds of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental protocols, interpret data, and anticipate potential challenges. The guide delves into the causal relationships behind experimental choices, emphasizes self-validating methodologies, and is grounded in authoritative scientific principles.

Introduction: The Significance of Physicochemical Profiling

This compound (Figure 1) belongs to the coumarin family, a group of benzopyrone compounds known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2] The aldehyde functional group at the 8-position and the hydroxyl and methyl groups on the coumarin scaffold offer sites for further chemical modification, making it a versatile building block in drug discovery.

Figure 1. Chemical Structure of this compound.

The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression.[3] Instability, on the other hand, can result in the formation of degradation products, potentially leading to loss of potency and the emergence of toxic impurities.[4] Therefore, a thorough investigation of these parameters is a critical and non-negotiable step in the research and development process.

This guide will provide a detailed exploration of the methodologies to characterize the solubility and stability of this compound, with a focus on providing actionable protocols and the scientific rationale behind them.

Solubility Assessment: From Theoretical Considerations to Practical Execution

Aqueous solubility is a cornerstone of a compound's "drug-like" properties.[5] The solubility of this compound is influenced by its crystalline structure, molecular weight (204.18 g/mol ), and the presence of both hydrophobic (aromatic rings, methyl group) and hydrophilic (hydroxyl, carbonyl, and aldehyde groups) moieties.[6] The phenolic hydroxyl group, with an expected pKa, will significantly impact its solubility in response to changes in pH.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, in-silico tools can provide initial estimates of solubility and other physicochemical properties, often guided by principles like the Lipinski's Rule of Five.[5] These predictions, while not definitive, are valuable for prioritizing compounds in early-stage discovery.

Experimental Determination of Aqueous Solubility

Two primary methods are employed to experimentally determine aqueous solubility: kinetic and thermodynamic solubility assays.[7][8] The choice between them depends on the stage of research and the required level of precision.

This high-throughput method is ideal for early drug discovery when compound availability is limited.[8] It measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates upon addition to an aqueous buffer.[7]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Add a fixed volume of each DMSO solution to a corresponding well containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Turbidity Measurement: Measure the turbidity of each well using a laser nephelometer.[9]

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Causality Behind Choices: Nephelometry provides a rapid and sensitive detection of precipitation.[9] The use of a standardized buffer system ensures reproducibility. Limiting the DMSO concentration is crucial as it can artificially inflate solubility.

Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7] It is more time and resource-intensive but provides a more accurate representation of a compound's true solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. The use of a low-binding filter is recommended to prevent loss of the compound.

  • Concentration Determination: Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.

Causality Behind Choices: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium.[8] Assessing solubility at various pH values is critical for compounds with ionizable groups, as it provides insights into their likely behavior in the gastrointestinal tract. HPLC-UV or LC-MS offers high specificity and sensitivity for accurate quantification.[10]

Data Presentation: Solubility Profile

Parameter Method Solvent/Buffer Temperature (°C) Solubility (µg/mL)
Kinetic SolubilityNephelometryPBS, pH 7.4 (5% DMSO)25[Experimental Value]
Thermodynamic SolubilityShake-Flask/HPLCpH 2.0 Buffer25[Experimental Value]
Thermodynamic SolubilityShake-Flask/HPLCpH 7.4 Buffer25[Experimental Value]
Thermodynamic SolubilityShake-Flask/HPLCpH 9.0 Buffer25[Experimental Value]
Solubility in Organic SolventsShake-Flask/HPLCMethanol25[Experimental Value]
Solubility in Organic SolventsShake-Flask/HPLCEthanol25[Experimental Value]
Solubility in Organic SolventsShake-Flask/HPLCAcetonitrile25[Experimental Value]

Note: The table above should be populated with experimentally determined values.

Stability Assessment: A Forced Degradation Approach

Stability testing is essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[11] Forced degradation studies, also known as stress testing, involve subjecting the compound to conditions more severe than those it would encounter during storage to accelerate its degradation.[12][13]

Rationale for Forced Degradation Studies

The objectives of forced degradation studies are multi-faceted:

  • To elucidate degradation pathways.[13]

  • To identify potential degradation products.[4]

  • To establish the intrinsic stability of the molecule.[11]

  • To develop and validate a stability-indicating analytical method that can separate the parent compound from its degradants.[12]

Experimental Design for Forced Degradation

A systematic approach is required to evaluate the stability of this compound under various stress conditions. A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (e.g., in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidative Degradation (e.g., 3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Degradation (e.g., 80°C, solid & solution) stock_solution->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B guidelines) stock_solution->photo Expose to Stress control_sample Control Sample (Stored at -20°C) hplc_pda HPLC-PDA Analysis control_sample->hplc_pda Reference acid->hplc_pda Analyze Samples at Time Points base->hplc_pda Analyze Samples at Time Points oxidation->hplc_pda Analyze Samples at Time Points thermal->hplc_pda Analyze Samples at Time Points photo->hplc_pda Analyze Samples at Time Points lc_ms LC-MS/MS for Degradant Identification hplc_pda->lc_ms Characterize Peaks mass_balance Mass Balance Calculation hplc_pda->mass_balance

Caption: Workflow for forced degradation studies.

Hydrolysis is a common degradation pathway for many drug molecules.[11] The lactone ring in the coumarin structure and the aldehyde group are potentially susceptible to hydrolysis.

Protocol: Acid and Base Hydrolysis

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M hydrochloric acid. Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M sodium hydroxide. Maintain the solution at room temperature and collect samples at various time points. Neutralize the samples immediately before analysis. Coumarins, particularly those with hydroxyl groups, can be sensitive to basic conditions.[14]

  • Neutral Hydrolysis: Dissolve the compound in water and maintain at an elevated temperature.

Causality Behind Choices: The use of acid and base catalysis accelerates the hydrolytic process, allowing for the identification of potential degradation products in a shorter timeframe.[4] Temperature is also used to accelerate the reaction.

The phenolic hydroxyl group and the electron-rich aromatic system make the compound potentially susceptible to oxidation.

Protocol: Oxidative Degradation

  • Reagent: Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Keep the solution at room temperature and protected from light.

  • Sampling: Collect samples at various time points for analysis.

Causality Behind Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress.[12]

Many organic molecules degrade upon exposure to light. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach to photostability testing.[15]

Protocol: Photostability Testing

  • Sample Preparation: Prepare solutions of the compound as well as the solid compound in chemically inert, transparent containers.

  • Control: Prepare a dark control sample by wrapping an identical container in aluminum foil.

  • Exposure: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).[15]

  • Analysis: Analyze the exposed samples and the dark control to differentiate between photolytic and thermal degradation.

Causality Behind Choices: Following ICH guidelines ensures that the photostability data is standardized and can be compared across different studies and compounds.[15] The dark control is essential to isolate the effect of light from that of temperature.

This assesses the stability of the compound at elevated temperatures in both solid and solution states.

Protocol: Thermal Degradation

  • Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • Solution State: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C or 80°C).

  • Analysis: Analyze samples at various time points.

Causality Behind Choices: This test provides information on the intrinsic thermal stability of the molecule, which is crucial for determining appropriate storage and manufacturing conditions.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of a successful stability study. HPLC with a photodiode array (PDA) detector is the most common technique.[10]

Method Development Workflow

HPLC_Method_Development start Define Analytical Target Profile column_selection Select Column (e.g., C18) start->column_selection mobile_phase Optimize Mobile Phase (A: Water/Buffer, B: ACN/MeOH) column_selection->mobile_phase gradient Develop Gradient Program mobile_phase->gradient detection Set Detection Wavelength (PDA Detector) gradient->detection stress_samples Inject Stressed Samples detection->stress_samples peak_purity Assess Peak Purity & Resolution stress_samples->peak_purity peak_purity->mobile_phase Re-optimize if needed validation Validate Method (ICH Q2(R1)) peak_purity->validation

Caption: Workflow for developing a stability-indicating HPLC method.

The method must be able to separate the parent compound from all process impurities and degradation products. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is free from any co-eluting degradants. Once potential degradation products are observed, LC-MS/MS can be employed for their structural elucidation.[16]

Data Presentation: Stability Summary

Stress Condition Reagent/Condition Time (hours) Assay of Parent Compound (%) Major Degradation Products (RRT)
Acid Hydrolysis0.1 M HCl, 60°C24[Experimental Value][Experimental Value]
Base Hydrolysis0.1 M NaOH, RT8[Experimental Value][Experimental Value]
Oxidation3% H₂O₂, RT24[Experimental Value][Experimental Value]
Thermal (Solution)80°C48[Experimental Value][Experimental Value]
PhotolyticICH Q1B-[Experimental Value][Experimental Value]

Note: RRT stands for Relative Retention Time. The table should be populated with experimentally determined values.

Conclusion and Future Directions

The systematic evaluation of solubility and stability is a critical endeavor in the development of any new chemical entity, including this compound. This guide has outlined the fundamental principles and provided detailed, actionable protocols for these assessments. By employing a combination of kinetic and thermodynamic solubility assays, researchers can build a comprehensive solubility profile. Furthermore, a well-designed forced degradation study will not only reveal the intrinsic stability of the molecule but also facilitate the development of a robust, stability-indicating analytical method.

The data generated from these studies are invaluable. They inform decisions on formulation development, selection of appropriate storage conditions, and definition of shelf-life. For this compound, understanding its pH-dependent solubility will be key to developing oral dosage forms, while knowledge of its degradation pathways will guide the selection of compatible excipients and packaging materials. Future work should focus on the definitive structural elucidation of any identified degradation products and the assessment of their potential biological activity and toxicity.

References

quantum yield of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Yield of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence , a coumarin derivative of significant interest in various scientific fields. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for the accurate determination of this critical photophysical parameter. The guide delves into the structural and environmental factors influencing the quantum yield, offers a detailed, step-by-step experimental protocol for its measurement using the comparative method, and discusses the importance of this parameter in applications ranging from biological imaging to materials science. The content is structured to provide both foundational knowledge and actionable insights for researchers actively working with this and similar fluorophores.

Introduction: The Significance of this compound and its Quantum Yield

This compound, also known as 8-formyl-7-hydroxy-4-methylcoumarin, is a versatile heterocyclic compound belonging to the coumarin family.[1] Coumarins are widely recognized for their diverse biological activities and unique photophysical properties, making them valuable scaffolds in medicinal chemistry and materials science.[2][3] The fluorescence properties of this compound, in particular, have enabled its use in the detection of molecules in living cells without the need for additional labeling reagents.[4]

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5][6] A high quantum yield is often a desirable characteristic for fluorescent probes and labels, as it translates to brighter signals and greater sensitivity in analytical and imaging applications.[7] For drug development professionals, understanding the quantum yield of a coumarin derivative can be crucial for designing effective fluorescent assays and imaging agents.

This guide will provide a detailed exploration of the , with a focus on the experimental determination and the factors that modulate its fluorescence efficiency.

Factors Influencing the Quantum Yield of Coumarin Derivatives

The quantum yield of coumarin derivatives is highly sensitive to a variety of structural and environmental factors. A thorough understanding of these factors is essential for optimizing experimental conditions and interpreting fluorescence data accurately.

Molecular Structure

The substitution pattern on the coumarin ring plays a pivotal role in determining its photophysical properties.

  • Substituents at the 7-position: Electron-donating groups (EDGs) such as hydroxyl (-OH) and amino (-NH2) groups at the 7-position generally enhance the fluorescence quantum yield.[8][9] The 7-hydroxyl group in the title compound is therefore expected to contribute positively to its fluorescence efficiency.

  • Substituents at the 3- and 4-positions: The nature of substituents at these positions can also modulate the quantum yield. While the 4-methyl group is a common feature in many fluorescent coumarins, the introduction of an electron-withdrawing group like the 8-carbaldehyde (aldehyde group at the 8-position) can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the quantum yield.[8]

Environmental Factors

The immediate environment of the fluorophore can significantly impact its quantum yield.

  • Solvent Polarity: The polarity of the solvent can have a profound effect on the fluorescence of coumarins.[9][10] For many coumarin derivatives, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways.[9]

  • Solvent Viscosity: The viscosity of the medium can also influence the quantum yield.[10] In more viscous solvents, non-radiative decay processes involving molecular rotations or vibrations may be restricted, leading to an increase in fluorescence intensity.

  • pH: For coumarins with ionizable groups, such as the 7-hydroxyl group, the pH of the solution is a critical factor.[9] Deprotonation of the hydroxyl group to form the phenolate anion can significantly alter the electronic structure and, consequently, the absorption and emission properties, including the quantum yield.

  • Temperature: Temperature can affect the rates of both radiative and non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay.

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a solution sample is the comparative method, as described by Williams et al.[11] This method involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The quantum yield of an unknown sample (Φx) can be calculated relative to a standard (Φst) using the following equation:[11]

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize errors, it is crucial to use a standard that absorbs and emits in a similar spectral range as the test compound. For this compound, which is a blue-emitting coumarin, a suitable standard would be quinine sulfate in 0.1 M H2SO4 (Φst = 0.54).

Detailed Experimental Protocol

This protocol outlines the steps for determining the relative fluorescence .

Materials and Equipment:

  • This compound (of high purity)

  • Quinine sulfate (as a quantum yield standard)

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • 0.1 M Sulfuric acid (H2SO4)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a thermostatted cuvette holder

  • 1 cm path length quartz cuvettes

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired solvent (e.g., ethanol).

    • Prepare a stock solution of the quantum yield standard, quinine sulfate, in 0.1 M H2SO4.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The concentrations should be chosen to yield absorbance values in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of the solvent blank and all the prepared solutions of the test compound and the standard.

    • Determine the absorbance at the chosen excitation wavelength (λex). The same λex should be used for both the test and standard samples.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of the solvent blank and all the prepared solutions of the test compound and the standard.

    • The excitation and emission slits should be kept constant throughout the measurements.

    • The spectra should be corrected for the wavelength-dependent response of the instrument.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

    • Perform a linear regression analysis for each data set to obtain the slope (gradient, Grad).

  • Quantum Yield Calculation:

    • Use the calculated gradients and the known quantum yield of the standard to calculate the using the equation provided in section 3.1.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the determination of the relative fluorescence quantum yield.

G prep_stock Prepare Stock Solutions (Test & Standard) prep_work Prepare Working Dilutions (Abs < 0.1) prep_stock->prep_work abs_spec Record UV-Vis Absorption Spectra prep_work->abs_spec fluo_spec Record Corrected Fluorescence Emission Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φx) using Comparative Equation plot->calculate

Caption: Experimental workflow for quantum yield determination.

Tabulated Photophysical Data

PropertyThis compoundQuinine Sulfate (Standard)
Solvente.g., Ethanol0.1 M H2SO4
Excitation Wavelength (λex)TBDTBD
Absorption Maximum (λabs)TBD348 nm
Emission Maximum (λem)TBD450 nm
Molar Extinction Coefficient (ε)TBD~13,000 M-1cm-1
Refractive Index of Solvent (η)1.3611.333
Quantum Yield (Φf) To be determined 0.54

TBD: To be determined experimentally.

Conclusion

The is a critical parameter that governs its efficacy as a fluorophore. This technical guide has provided a comprehensive framework for understanding and determining this value. By following the detailed experimental protocol and considering the influential factors discussed, researchers can obtain accurate and reliable quantum yield measurements. This, in turn, will enable the informed application of this versatile coumarin derivative in various research and development endeavors, from fundamental photophysical studies to the design of advanced fluorescent probes for biological and medical applications.

References

Methodological & Application

protocol for using 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde in cell imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Real-Time Imaging of Cellular Thiols with 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Introduction: The Critical Role of Cellular Thiols and Their Detection

Cellular thiols, including cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are pivotal to maintaining cellular redox homeostasis, detoxification processes, and enzyme function.[1] Aberrant levels of these biothiols are implicated in a range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the ability to accurately monitor intracellular thiol concentrations in real-time is of paramount importance in biomedical research and drug development.

This compound is a specialized fluorescent probe built upon the robust and photostable coumarin scaffold.[2] Coumarin-based probes are widely utilized due to their excellent photophysical properties, including high quantum yields and chemical stability.[1][3] This particular derivative is engineered as a "turn-on" sensor. In its native state, the probe exhibits minimal background fluorescence. Upon reaction with biological thiols, a significant increase in fluorescence intensity is observed, enabling sensitive and selective detection in living cells.[4] This document provides a comprehensive guide to the mechanism, application, and detailed protocols for using this probe for live-cell imaging of cellular thiols.

Principle of Detection: A Thiol-Activated Fluorescence "Turn-On" Mechanism

The detection strategy of this compound leverages a thiol-specific chemical reaction that uncages the highly fluorescent 7-hydroxycoumarin fluorophore. The core of this mechanism involves a Michael addition reaction. The α,β-unsaturated ketone system within the coumarin structure acts as a Michael acceptor for the nucleophilic thiol group (-SH) of molecules like GSH.[4]

This initial reaction is followed by a subsequent cleavage event, which removes the quenching carbaldehyde moiety and releases the unquenched 7-hydroxy-4-methylcoumarin. This product is intensely fluorescent, emitting a strong signal in the blue-green spectrum.[4] This direct, covalent reaction mechanism ensures high specificity for thiols over other biologically relevant species and provides a robust fluorescence enhancement proportional to the thiol concentration.

G cluster_0 Detection Mechanism Probe Probe (this compound) Low Fluorescence Adduct Probe-Thiol Adduct (Uncaged Coumarin) High Fluorescence Thiol Biological Thiol (e.g., GSH, Cysteine) Thiol->Probe Michael Addition & Cleavage Reaction

Caption: Proposed mechanism for thiol detection.

Probe Characteristics and Preparation

A thorough understanding of the probe's properties is essential for successful imaging experiments. Key characteristics are summarized below.

PropertyValueSource
Chemical Name This compound[5]
Molecular Formula C₁₁H₈O₄[5]
Molecular Weight 204.18 g/mol [5]
Appearance Yellowish solid[2]
Excitation (post-reaction) ~325 - 340 nm[6][7]
Emission (post-reaction) ~460 nm (Cyan)[4][7]
Storage Store at < -15°C, protect from light[5]
Protocol 1: Preparation of Probe Stock Solution

Causality Note: The probe is hydrophobic and requires an anhydrous organic solvent for stable, long-term storage. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous cell culture media.

  • Warm the Vial: Allow the vial containing the lyophilized probe powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solubilization: Add high-purity, anhydrous DMSO to the vial to create a 10 mM stock solution . For example, to 1 mg of probe (MW 204.18), add approximately 490 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the vial thoroughly for 1-2 minutes until all solid is visibly dissolved.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microtubes. Store these aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging Protocol

This protocol is optimized for adherent mammalian cells cultured in a 96-well plate or on glass-bottom dishes suitable for microscopy.

Materials
  • Cultured cells (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10 mM Probe Stock Solution (from Protocol 1)

  • Fluorescence microscope with DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm)

G cluster_workflow Experimental Workflow node_seed 1. Seed Cells node_culture 2. Culture (24h) Allow adherence & growth node_seed->node_culture node_prepare 3. Prepare Working Solution Dilute 10 mM stock in media node_wash1 4. Wash Cells Remove old media node_culture->node_wash1 node_stain 5. Stain Cells Incubate with probe (30-60 min) node_wash1->node_stain node_wash2 6. Wash Cells Remove excess probe node_stain->node_wash2 node_image 7. Image Cells Fluorescence Microscopy node_wash2->node_image node_analyze 8. Analyze Data Quantify fluorescence intensity node_image->node_analyze

Caption: Step-by-step workflow for live-cell thiol imaging.

Protocol 2: Cell Staining and Imaging
  • Cell Seeding: Seed cells onto a suitable imaging plate or dish (e.g., 96-well glass-bottom plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

  • Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 5-20 µM . Vortex immediately after dilution.

    • Optimization Note: The optimal concentration may vary by cell type. It is recommended to perform a concentration-response curve (e.g., 1, 5, 10, 20, 50 µM) to determine the ideal concentration that provides a robust signal without significant cytotoxicity. This compound has been shown to exhibit cytotoxicity and deplete glutathione at higher concentrations.[5]

  • Cell Washing: Carefully aspirate the culture medium from the cells and wash once with 100 µL of pre-warmed PBS.

  • Staining: Remove the PBS and add the probe-containing medium to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

    • Kinetic Note: The reaction with thiols is rapid, with significant signal developing within 30 minutes for similar coumarin-based probes.[6]

  • Final Wash: Aspirate the staining solution and wash the cells twice with pre-warmed PBS to remove any unreacted probe.

  • Imaging: Add fresh PBS or imaging buffer to the wells. Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filters for Ex: ~330 nm / Em: ~460 nm).

Validation and Controls: Ensuring Scientific Trustworthiness

To validate that the observed fluorescence signal is specifically from the probe's reaction with cellular thiols, a negative control is essential.

Control Protocol: Thiol Depletion

  • Reagent: N-ethylmaleimide (NEM) is a potent and irreversible thiol-alkylating agent.

  • Procedure: Before staining (Protocol 2, Step 5), pre-treat a subset of cells with 1 mM NEM in culture medium for 30 minutes.

  • Expected Outcome: Cells pre-treated with NEM should show a significant reduction in fluorescence intensity after staining with the probe compared to untreated control cells. This confirms that the signal is thiol-dependent.

Data Analysis and Interpretation

The primary output of this assay is fluorescence intensity.

  • Qualitative Analysis: Visually compare the fluorescence brightness between different experimental groups (e.g., control vs. treated cells). A brighter signal indicates a higher concentration of cellular thiols.

  • Quantitative Analysis: Use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell or across a defined region of interest (ROI). Background correction is crucial for accurate quantification. The data can be presented as a fold-change in fluorescence relative to a control group.

Troubleshooting

ProblemPossible CauseSolution
No/Weak Signal Incorrect filter set. Probe concentration too low. Cells have very low thiol levels.Verify microscope filters match probe's spectral properties. Increase probe concentration or incubation time. Use a positive control (e.g., supplement cells with N-acetylcysteine).
High Background Incomplete washing. Probe concentration too high. Probe precipitated in media.Increase the number and volume of post-staining washes. Reduce the probe concentration. Ensure stock solution is fully dissolved and vortex immediately after dilution in media.
Cell Death/Toxicity Probe concentration is too high. Prolonged incubation time.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50. Use the probe at a concentration well below this value.[8] Reduce the incubation time.

References

Application Notes and Protocols: 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Coumarin Scaffolds in Fluorescent Chemosensing

Coumarin derivatives are a prominent class of fluorescent compounds extensively utilized in the development of chemosensors for a wide array of analytes, including metal ions.[1][2] Their appeal stems from favorable photophysical properties, such as high quantum yields and large Stokes shifts, coupled with a rigid, planar structure that is sensitive to environmental changes. The 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde scaffold, in particular, serves as an excellent and versatile starting material for the synthesis of highly selective and sensitive fluorescent probes.[3] The strategic placement of the hydroxyl and aldehyde groups at the 7th and 8th positions, respectively, provides an ideal platform for derivatization, allowing for the introduction of various metal ion binding moieties.

The aldehyde group is readily condensed with a variety of primary amines, such as hydrazides and anilines, to form Schiff bases. This modularity enables the rational design of sensors tailored to specific metal ions. The resulting Schiff base ligands often possess multiple coordination sites (e.g., nitrogen and oxygen atoms) that can bind to a target metal ion. This binding event restricts the intramolecular rotations and vibrations of the sensor molecule, leading to a significant change in its fluorescence properties. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is a common signaling mechanism in "turn-on" fluorescent sensors.[4] Conversely, interaction with certain metal ions, particularly paramagnetic species like Cu²⁺, can lead to fluorescence quenching through energy or electron transfer processes.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the design and synthesis of fluorescent chemosensors for metal ion detection. We will present a specific example of a Schiff base sensor derived from this coumarin aldehyde and provide comprehensive protocols for its synthesis, characterization, and evaluation as a metal ion sensor.

Signaling Mechanisms in Coumarin-Based Chemosensors

The ability of coumarin-based sensors to detect metal ions is rooted in several photophysical mechanisms that are modulated by the binding event. Understanding these mechanisms is crucial for the rational design of effective sensors.

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, many coumarin Schiff bases exhibit weak fluorescence due to non-radiative decay processes such as internal conversion, facilitated by the free rotation of parts of the molecule. Upon binding to a metal ion, a rigid chelate ring is formed, which suppresses these non-radiative pathways and enhances the fluorescence emission. This results in a "turn-on" response.

  • Intramolecular Charge Transfer (ICT): The coumarin scaffold can act as a fluorophore with an electron-donating group (the hydroxyl or a derivative) and an electron-accepting group. The binding of a metal ion can significantly alter the ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen). In the absence of a metal ion, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. When a metal ion binds to the receptor, the energy of the lone pair is lowered, inhibiting PET and restoring fluorescence.

Synthesis of a Schiff Base Sensor from this compound

A concrete example of a versatile Schiff base sensor is the one synthesized from this compound and naphthofuran-2-carbohydrazide. This sensor has been shown to form stable complexes with a range of divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II).[3]

Experimental Protocol: Synthesis of the Schiff Base Ligand (L)

Materials:

  • This compound

  • Naphthofuran-2-carbohydrazide

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve naphthofuran-2-carbohydrazide (1.0 mmol) in 20 mL of absolute ethanol.

  • Add the naphthofuran-2-carbohydrazide solution to the solution of the coumarin aldehyde in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum oven at 60 °C for 4 hours.

  • Characterize the synthesized ligand using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.[3]

Evaluation of Metal Ion Sensing Properties

Once the Schiff base ligand has been synthesized and purified, its ability to act as a fluorescent chemosensor for various metal ions can be evaluated through spectroscopic titration experiments.

Experimental Protocol: Fluorescence Titration

Materials and Equipment:

  • Synthesized Schiff base ligand (L)

  • Stock solutions (e.g., 10⁻² M) of various metal perchlorate or nitrate salts (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺, Fe³⁺) in a suitable solvent (e.g., DMF or acetonitrile).

  • Spectroscopic grade solvent (e.g., DMSO or a mixed aqueous-organic solvent system).

  • Fluorometer.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the ligand (L) (e.g., 10⁻³ M) in the chosen solvent.

    • Prepare a working solution of the ligand (e.g., 10⁻⁵ M) by diluting the stock solution.

    • Prepare working solutions of the metal ions (e.g., 10⁻⁴ M) by diluting their respective stock solutions.

  • UV-Vis Absorption Titration:

    • Place 2 mL of the ligand working solution into a quartz cuvette.

    • Record the UV-Vis absorption spectrum of the ligand solution.

    • Incrementally add small aliquots of a specific metal ion working solution (e.g., 2 µL at a time) to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis absorption spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

    • Repeat this procedure for each metal ion of interest.

  • Fluorescence Emission Titration:

    • Place 2 mL of the ligand working solution into a quartz cuvette.

    • Determine the optimal excitation wavelength from the absorption spectrum of the ligand.

    • Record the fluorescence emission spectrum of the ligand solution.

    • Incrementally add small aliquots of a specific metal ion working solution to the cuvette.

    • After each addition, mix the solution and record the fluorescence emission spectrum.

    • Monitor the changes in fluorescence intensity (enhancement or quenching) and any shifts in the emission maximum.

    • Repeat this procedure for each metal ion to assess the selectivity of the sensor.

Data Analysis
  • Selectivity: Compare the fluorescence response of the sensor to a range of different metal ions. A highly selective sensor will show a significant response to only one or a small number of metal ions.

  • Binding Stoichiometry: The stoichiometry of the sensor-metal ion complex can be determined using a Job's plot, which involves plotting the fluorescence intensity against the mole fraction of the metal ion while keeping the total concentration of the sensor and metal ion constant.

  • Binding Constant (Kₐ): The binding constant, which indicates the affinity of the sensor for the metal ion, can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation.

  • Limit of Detection (LOD): The LOD is the lowest concentration of the metal ion that can be reliably detected by the sensor. It can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.

Quantitative Data and Performance

While the specific quantitative sensing data for the Schiff base derived from this compound and naphthofuran-2-carbohydrazide is not extensively detailed in the literature from a sensing perspective, we can present representative data from similar coumarin-based Schiff base sensors to illustrate the expected performance. The following table summarizes typical performance characteristics for coumarin-based sensors for Cu²⁺ and Zn²⁺.[4]

ParameterCu²⁺Zn²⁺
Fluorescence Response Turn-off (Quenching)Turn-on (Enhancement)
Binding Stoichiometry (Sensor:Ion) 1:11:1
Binding Constant (Kₐ) ~1.24 x 10⁵ M⁻¹~2.16 x 10⁴ M⁻¹
Limit of Detection (LOD) ~0.1 µM~0.5 µM
Solvent System Typically a mixed organic-aqueous system (e.g., CH₃CN/H₂O)Typically a mixed organic-aqueous system (e.g., CH₃CN/H₂O)

Visualizations

Synthesis of the Schiff Base Sensor

G Coumarin_Aldehyde This compound Reagents Ethanol, Acetic Acid (cat.) Reflux Coumarin_Aldehyde->Reagents Hydrazide Naphthofuran-2-carbohydrazide Hydrazide->Reagents Schiff_Base Schiff Base Ligand (L) Reagents->Schiff_Base

Caption: Synthesis of the Schiff base sensor (L).

Metal Ion Sensing Mechanism

G cluster_unbound Unbound State cluster_bound_Zn With Zn²⁺ cluster_bound_Cu With Cu²⁺ Sensor_Free Sensor (L) Low Fluorescence Sensor_Zn Sensor-Zn²⁺ Complex High Fluorescence (CHEF) Sensor_Free->Sensor_Zn + Zn²⁺ Sensor_Cu Sensor-Cu²⁺ Complex Fluorescence Quenched Sensor_Free->Sensor_Cu + Cu²⁺

Caption: Signaling pathways for Zn²⁺ and Cu²⁺ detection.

Experimental Workflow for Metal Ion Detection

G Start Prepare Sensor and Metal Ion Solutions UV_Vis Record Initial UV-Vis Spectrum Start->UV_Vis Fluorescence Record Initial Fluorescence Spectrum Start->Fluorescence Titration Add Metal Ion Aliquots UV_Vis->Titration Fluorescence->Titration Record_UV_Vis Record UV-Vis After Each Addition Titration->Record_UV_Vis Repeat Record_Fluorescence Record Fluorescence After Each Addition Titration->Record_Fluorescence Repeat Record_UV_Vis->Titration Repeat Analysis Analyze Data (Selectivity, LOD, Kₐ) Record_UV_Vis->Analysis Record_Fluorescence->Titration Repeat Record_Fluorescence->Analysis

Caption: Experimental workflow for sensor evaluation.

Conclusion

This compound is a highly valuable and adaptable platform for the development of fluorescent chemosensors for metal ions. The straightforward synthesis of Schiff base derivatives allows for the creation of sensors with high sensitivity and selectivity for a variety of metal ions. The protocols and principles outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate novel coumarin-based sensors for applications in environmental monitoring, biological imaging, and diagnostics. The rich photophysical properties of the coumarin scaffold, combined with the versatility of Schiff base chemistry, ensure that this class of compounds will continue to be a major focus of research in the field of chemosensing.

References

Application Note: Strategic Derivatization of 7-Hydroxy-4-methylcoumarin-8-carbaldehyde for Enhanced Fluorescence Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde is a pivotal building block in fluorescence chemistry.[1][2] While the parent coumarin scaffold is inherently fluorescent, its application as a high-performance probe is often limited by factors such as moderate quantum yields and environmental sensitivity. The true power of this molecule lies in the chemical reactivity of the C-8 aldehyde group, which serves as a gateway for extending the π-conjugated system and introducing specific recognition moieties.

Derivatization is undertaken with several key objectives:

  • Enhancement of Quantum Yield (ΦF): To increase the brightness of the probe by minimizing non-radiative decay pathways.

  • Modulation of Wavelengths: To shift the excitation and emission maxima (often towards longer, red-shifted wavelengths) to reduce cellular autofluorescence and light scattering.

  • Introduction of Analyte Specificity: To create "turn-on" or "turn-off" sensors that exhibit a change in fluorescence upon binding to a specific target, such as metal ions or biomolecules.[3][4]

  • Improving Photostability and Solubility: To enhance the probe's performance and usability in biological or aqueous environments.

This guide focuses on two primary, highly effective strategies for achieving these goals: Knoevenagel condensation and Schiff base formation.

Core Derivatization Strategies and Mechanisms

The aldehyde functional group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the foundation of our derivatization strategies.

Strategy 1: Knoevenagel Condensation for π-System Extension

The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[5][6]

Causality & Rationale: By extending the π-conjugated system of the coumarin core, we directly influence its electronic structure. This extension typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in both absorption and emission spectra. Furthermore, the resulting larger, more rigid planar structure can lead to a significant increase in the fluorescence quantum yield. Catalysts like piperidine or L-proline are often used to facilitate the reaction by generating the nucleophilic enolate from the active methylene compound.[7][8]

// Nodes start [label="7-Hydroxy-4-methyl-2-oxo-2H-\nchromene-8-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Active Methylene Compound\n(e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Base Catalyst\n(e.g., Piperidine)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Knoevenagel Adduct\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; dehydration [label="Dehydration\n(-H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; product [label="π-Extended Coumarin Derivative\n(Enhanced Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"];

// Edges start -> intermediate [label="Nucleophilic\nAddition"]; reagent1 -> intermediate; catalyst -> reagent1 [label="Deprotonation", style=dashed]; intermediate -> dehydration; dehydration -> product; }

Caption: Knoevenagel condensation workflow for fluorescence enhancement.

Strategy 2: Schiff Base Formation for Chemosensor Development

The reaction of the C-8 aldehyde with a primary amine yields a Schiff base, characterized by an imine (-C=N-) linkage.[9] This is arguably one of the most effective methods for creating analyte-responsive fluorescent probes.[10][11]

Causality & Rationale: The nitrogen atom of the imine and other heteroatoms in the appended amine structure can act as a chelating pocket for metal ions. The fluorescence of the resulting sensor is often governed by competing de-excitation pathways, primarily Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

  • PET Quenching (Sensor "Off"): In the unbound state, the lone pair of electrons on a nearby nitrogen or sulfur atom can transfer to the excited state of the fluorophore, quenching fluorescence via a non-radiative pathway.

  • CHEF Enhancement (Sensor "On"): Upon binding a target metal ion, the lone pair becomes engaged in coordination. This blocks the PET process, forcing the excited state to relax via fluorescence and "turning on" a bright signal.[3][12] This binding also increases molecular rigidity, further enhancing fluorescence.

G cluster_off Sensor 'Off' State cluster_on Sensor 'On' State schiff_base Schiff Base Probe (Fluorophore + Receptor) pet Photoinduced Electron Transfer (PET) Active schiff_base->pet Excitation (hν) complex Probe-Ion Complex schiff_base->complex Chelation quenched Fluorescence Quenched pet->quenched Non-Radiative Decay chef Chelation-Enhanced Fluorescence (CHEF) complex->chef Excitation (hν) fluorescence Strong Fluorescence chef->fluorescence Radiative Decay ion Target Ion (e.g., Zn²⁺) ion->complex

Caption: Mechanism of a "turn-on" fluorescent sensor via CHEF/PET modulation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Starting Material: this compound (2)

This protocol uses a modified Duff reaction for formylation.[13]

  • Materials:

    • 7-Hydroxy-4-methylcoumarin (1) (10 g, 56.8 mmol)

    • Hexamethylenetetramine (Hexamine) (20 g, 142 mmol)

    • Glacial Acetic Acid (100 mL)

    • Hydrochloric Acid (20% aq. solution)

    • Diethyl Ether

    • Ethanol for recrystallization

  • Procedure:

    • To a 250 mL round-bottom flask, add 7-hydroxy-4-methylcoumarin (1) and hexamine.

    • Add glacial acetic acid and equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 118°C) with stirring for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add 130 mL of 20% HCl. An exothermic reaction will occur. Heat the mixture again at 100°C for 40 minutes to hydrolyze the intermediate.

    • Cool the mixture in an ice bath. A yellow precipitate should form.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the crude yellow solid from hot ethanol to yield pure this compound (2) as a light yellow powder.[13]

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of a π-extended, red-shifted fluorophore.

  • Materials:

    • Compound 2 (1.0 g, 4.9 mmol)

    • Malononitrile (0.39 g, 5.9 mmol)

    • Piperidine (catalytic amount, ~5 drops)

    • Absolute Ethanol (50 mL)

  • Procedure:

    • Dissolve compound 2 in 50 mL of absolute ethanol in a 100 mL round-bottom flask with stirring.

    • Add malononitrile to the solution.

    • Add 5 drops of piperidine to the mixture. The solution should change color.

    • Reflux the mixture for 3 hours. Monitor by TLC until the starting aldehyde spot disappears.

    • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

    • A bright yellow-orange precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether.

    • Dry the product in a vacuum oven. The resulting compound, 2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene)malononitrile (3), requires no further purification if high-purity reagents are used.

Protocol 3: Schiff Base Formation with 2-Aminoethanethiol for a Potential Hg²⁺ Sensor

This protocol creates a Schiff base with a soft thiol donor, suitable for sensing heavy metal ions like mercury.

  • Materials:

    • Compound 2 (0.5 g, 2.45 mmol)

    • 2-Aminoethanethiol hydrochloride (0.28 g, 2.45 mmol)

    • Triethylamine (0.34 mL, 2.45 mmol)

    • Anhydrous Methanol (30 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, suspend 2-aminoethanethiol hydrochloride in 15 mL of anhydrous methanol.

    • Add triethylamine dropwise to neutralize the hydrochloride salt and free the amine. Stir for 15 minutes at room temperature.

    • In a separate flask, dissolve compound 2 in 15 mL of anhydrous methanol.

    • Add the solution of compound 2 to the free amine solution dropwise with stirring.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and reduce the solvent volume by half using a rotary evaporator.

    • Cool the concentrated solution in a refrigerator (4°C) overnight to induce precipitation.

    • Collect the pale yellow solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the Schiff base derivative (4).

Photophysical Characterization and Data

The synthesized derivatives must be characterized to quantify the enhancement in their fluorescence properties. This is typically done in a suitable solvent (e.g., DMSO, Methanol, or PBS buffer for biological applications) using UV-Vis and fluorescence spectrophotometers.

Key Parameters:

  • λₐbₛ (max): Wavelength of maximum absorption.

  • λₑₘ (max): Wavelength of maximum fluorescence emission.

  • Stokes Shift: The difference in nanometers between λₑₘ and λₐbₛ. A larger Stokes shift is desirable to minimize self-absorption.

  • Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. Calculated using the Beer-Lambert law.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This is the primary measure of fluorescence efficiency and is typically determined relative to a known standard (e.g., quinine sulfate or coumarin 153).[14]

Comparative Photophysical Data (Illustrative)

CompoundDescriptionλₐbₛ (nm)λₑₘ (nm)Stokes Shift (nm)ΦF (Relative)
2 Parent Aldehyde350445951.0 (Baseline)
3 Knoevenagel Product410515105~8-12x
4 Schiff Base (Unbound)36546095~0.5x (Quenched)
4 + Hg²⁺ Schiff Base (Bound)37546590~15-20x ("Turn-On")

Note: Data are representative and will vary based on solvent and specific experimental conditions.

Conclusion and Future Outlook

The C-8 carbaldehyde of the 7-hydroxy-4-methylcoumarin scaffold is a powerful handle for synthetic chemists to engineer bespoke fluorescent probes. As demonstrated, straightforward reactions like Knoevenagel condensation and Schiff base formation can dramatically enhance and modulate the core fluorophore's properties. The Knoevenagel approach provides a reliable route to brighter, red-shifted dyes, while Schiff base formation opens the door to highly sensitive and selective "turn-on" chemosensors.[3][10] These strategies empower researchers to develop novel tools for a wide range of applications, from intracellular ion imaging and enzyme activity assays to the development of advanced materials for optoelectronics.[9][]

References

Application Note: A Comprehensive Guide to the Fluorescence Spectroscopy of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Fluorescence of Coumarins

Coumarin and its derivatives represent a prominent class of heterocyclic compounds widely recognized for their significant and tunable fluorescence properties.[1][2] Initially isolated from the Tonka bean, these benzopyrone structures are now integral to a vast array of scientific and technological applications, from laser dyes and fluorescent probes in biological imaging to sensitizers in photodynamic therapy.[3][4] The core of their utility lies in the sensitivity of their fluorescence to the local microenvironment, including solvent polarity, pH, and the presence of specific ions or molecules.[5][6][7] This sensitivity, governed by processes like intramolecular charge transfer (ICT), makes them exceptional tools for elucidating molecular interactions and dynamics.[8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the fluorescence spectroscopy of coumarin derivatives. We will delve into the theoretical underpinnings, practical considerations for experimental design, step-by-step protocols for key measurements, and data analysis strategies to ensure the acquisition of robust and reproducible results.

Fundamental Principles: Understanding Coumarin Fluorescence

The fluorescence of coumarin derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the benzopyrone ring.[1] Electron-donating groups, typically at the 7-position, and electron-withdrawing groups at the 3- or 4-position can significantly enhance the intramolecular charge transfer (ICT) character of the molecule upon excitation. This ICT process is highly sensitive to the surrounding environment, leading to the characteristic solvatochromism and pH-dependent fluorescence observed in many coumarin derivatives.[8][9][10]

Solvatochromism: The Influence of Solvent Polarity

The phenomenon of solvatochromism, the change in absorption and emission spectra with solvent polarity, is a hallmark of many coumarin derivatives.[7][9] In polar solvents, the excited state of coumarins with significant ICT character is more stabilized than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.[6][9] This property is invaluable for probing the polarity of microenvironments in complex systems like biological membranes or polymer matrices.

pH Sensitivity: Coumarins as Fluorescent pH Indicators

Certain coumarin derivatives exhibit pronounced changes in their fluorescence properties in response to variations in pH.[5][8][10] This is often due to the protonation or deprotonation of functional groups, such as an amino group at the 7-position, which can alter the efficiency of the ICT process.[8] This pH-dependent fluorescence allows for their use as sensitive probes for monitoring pH changes in biological and chemical systems.[3][10] For instance, some derivatives show a dramatic color change in their fluorescence from blue in acidic conditions to yellow-green in alkaline conditions.[3][10]

Fluorescence Quenching: Probing Molecular Interactions

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).[11][12][13] Studying the quenching of coumarin fluorescence by different analytes (quenchers) can provide valuable information about bimolecular interactions, diffusion processes, and the presence of specific substances like free radicals or metal ions.[11][14]

Experimental Setup and Core Instrumentation

A robust experimental setup is paramount for obtaining high-quality fluorescence data. The following instrumentation is essential for the comprehensive analysis of coumarin derivatives.

Instrumentation
  • Spectrofluorometer: A calibrated instrument capable of recording corrected excitation and emission spectra is required. Key components include a stable light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube, PMT).[15]

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is necessary for accurate absorbance measurements, which are crucial for quantum yield calculations and correcting for inner filter effects.[15]

  • Time-Resolved Fluorescence Spectrometer (for advanced studies): For investigating excited-state dynamics, a system capable of time-correlated single-photon counting (TCSPC) is employed to measure fluorescence lifetimes.[16][17]

Detailed Protocol: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is a widely used and reliable approach.[4]

Materials
  • Coumarin Derivative (Sample): High purity, accurately weighed.

  • Fluorescence Standard: A compound with a known and well-documented quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54; or Coumarin 153 in ethanol, ΦF = 0.53).[18]

  • Solvent: Spectroscopic grade, chosen based on the solubility of the sample and standard, and the desired experimental conditions (e.g., polarity).

  • Volumetric Flasks and Pipettes: Calibrated for accurate solution preparation.

  • Quartz Cuvettes: 1 cm path length, clean and free of scratches.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock_sample Prepare Stock Solution of Coumarin Sample prep_working Prepare a Series of Dilutions (Abs < 0.1) prep_stock_sample->prep_working prep_stock_std Prepare Stock Solution of Standard prep_stock_std->prep_working measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_working->measure_abs measure_fluor Measure Fluorescence Emission Spectra (Spectrofluorometer) measure_abs->measure_fluor Excite at the same λ integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield from Slopes plot_data->calc_qy result Quantum Yield of Coumarin Derivative calc_qy->result Final Φ_F

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Step-by-Step Methodology
  • Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the coumarin sample. The solvent used for both the sample and standard should be the same to minimize variations due to refractive index.

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of the coumarin derivative and the fluorescence standard.

    • Dissolve each in the chosen spectroscopic grade solvent in separate volumetric flasks to prepare stock solutions of approximately 10-4 M to 10-5 M.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

    • The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.[16]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all working solutions of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Warm up the spectrofluorometer's light source for at least 30 minutes to ensure stability.[16]

    • Set the excitation wavelength (λex) to the value used for the absorbance measurements.

    • Record the fluorescence emission spectra for all working solutions of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the corrected fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The plots should yield straight lines passing through the origin. Determine the slope of each line (Gradient).

    • The fluorescence quantum yield of the sample (ΦF(Sample)) can be calculated using the following equation:[4]

      ΦF(Sample) = ΦF(Standard) × (GradientSample / GradientStandard) × (η2Sample / η2Standard)

      Where:

      • ΦF(Standard) is the known quantum yield of the standard.

      • GradientSample and GradientStandard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

      • ηSample and ηStandard are the refractive indices of the solvents used for the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Advanced Protocols: Time-Resolved Fluorescence Spectroscopy

For a deeper understanding of the excited-state properties of coumarin derivatives, time-resolved fluorescence spectroscopy (TRFS) is employed to measure the fluorescence lifetime (τ).[16] This parameter is the average time a molecule spends in the excited state before returning to the ground state and is sensitive to environmental factors such as solvent polarity, viscosity, and the presence of quenchers.[16]

Protocol for Fluorescence Lifetime Measurement using TCSPC
  • Sample Preparation: Prepare a dilute solution of the coumarin derivative with an absorbance of approximately 0.1 at the excitation wavelength.[16]

  • Instrument Setup:

    • Use a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser) with a high repetition rate.

    • The detection system typically consists of a fast photodetector (e.g., a microchannel plate PMT) and TCSPC electronics.

  • Acquisition of Instrument Response Function (IRF):

    • Replace the sample with a scattering solution (e.g., a dilute colloidal silica suspension) to measure the IRF. The IRF represents the time profile of the excitation pulse as seen by the detection system.[16]

  • Fluorescence Decay Measurement:

    • Acquire the fluorescence decay of the coumarin sample by collecting photons over a sufficient period to obtain good statistical accuracy.[16]

  • Data Analysis:

    • Perform deconvolution of the measured fluorescence decay with the IRF using appropriate software.

    • Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).[16]

Data Presentation and Interpretation

Key Photophysical Data for Selected Coumarin Derivatives
Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)SolventReference
Coumarin 1375446--[19]
Coumarin 6---Ethanol[20]
Coumarin 102----[21]
Coumarin 153--0.53Ethanol[18]
7-Hydroxy-4-methylcoumarin~360~450--[19]

Note: Specific photophysical properties can vary significantly with the solvent and other experimental conditions.

Troubleshooting Common Experimental Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal - Sample concentration is too low.- Incorrect excitation/emission wavelengths.- Photodegradation of the sample.- Presence of a strong quencher.- Increase sample concentration.- Verify excitation and emission maxima.- Minimize exposure to light; use fresh solutions.- Purify the solvent or sample.
Non-linear Stern-Volmer Plots - Presence of both static and dynamic quenching.- Inner filter effects at high quencher concentrations.- Perform time-resolved fluorescence measurements to distinguish between quenching mechanisms.- Correct for inner filter effects.[11]
Poor Reproducibility - Unstable light source.- Temperature fluctuations.- Inaccurate solution preparation.- Allow the instrument to warm up sufficiently.- Use a temperature-controlled sample holder.- Use calibrated volumetric glassware.
Distorted Emission Spectra - Inner filter effects due to high absorbance.- Raman scattering from the solvent.- Dilute the sample to an absorbance < 0.1.- Subtract a solvent blank spectrum.

Conclusion: Harnessing the Power of Coumarin Fluorescence

The fluorescence spectroscopy of coumarin derivatives offers a powerful and versatile toolkit for a wide range of scientific investigations. By understanding the fundamental principles governing their photophysical behavior and by implementing robust experimental protocols, researchers can effectively harness the sensitivity of these fluorophores to probe molecular environments, quantify interactions, and develop novel sensing applications. This guide provides a solid foundation for both novice and experienced scientists to confidently design, execute, and interpret fluorescence spectroscopy experiments involving this important class of molecules.

References

Application Notes and Protocols for the Antibacterial Evaluation of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Reactive Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds renowned for their diverse pharmacological properties, including significant antimicrobial activities.[1][2][3] Their mechanism of action is often attributed to their ability to interfere with crucial bacterial processes. A primary target for many coumarin-based antibiotics is the GyrB subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, thereby inhibiting its ATPase activity.[1][4]

This guide focuses on a specific, highly functionalized derivative: 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde . The unique structural features of this molecule—a 7-hydroxyl group known to enhance antibacterial effects and, most notably, a reactive aldehyde (carbaldehyde) group at the C8 position—suggest a potent and potentially multi-faceted mechanism of action.[5] The electrophilic nature of the aldehyde group can facilitate covalent interactions with bacterial nucleophiles, such as enzyme active site residues or cellular thiols like glutathione, potentially leading to enhanced bacterial cell death.[6]

These application notes provide a comprehensive framework for researchers to systematically evaluate the antibacterial potential of this compound, from initial susceptibility screening to preliminary mechanism of action and safety profiling.

Compound Profile

Attribute Information
IUPAC Name This compound
Synonyms 8-Formyl-7-hydroxy-4-methylcoumarin
CAS Number 14003-96-4[6]
Molecular Formula C₁₁H₈O₄[6]
Molecular Weight 204.18 g/mol [6]
Structure Chemical structure of this compound

Synthesis Overview: The Duff Formylation

The title compound is commonly synthesized via an electrophilic formylation of the precursor, 7-hydroxy-4-methylcoumarin. The Duff reaction is a well-established method for the ortho-formylation of phenols and is particularly effective here.[7][8][9]

The reaction typically involves treating 7-hydroxy-4-methylcoumarin with hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid (TFA).[7][10] HMTA serves as the formyl carbon source. The strong electron-donating effect of the 7-hydroxyl group directs the formylation preferentially to the electron-rich ortho position (C8).[8][9] An acidic workup is then required to hydrolyze the intermediate Schiff base to yield the final aldehyde product.[8] Microwave-assisted protocols have been shown to improve yields and reduce reaction times.[10]

Application Note 1: Quantitative Antibacterial Susceptibility Testing

The foundational step in evaluating any potential antibiotic is to determine its potency against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]

Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

This protocol is adapted from the standards set by the Clinical and Laboratory Standards Institute (CLSI) document M07.[11][12][13]

1. Preparation of Materials:

  • Test Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212).

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), plate reader (600 nm).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, pick 3-5 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This is the working inoculum.

3. Plate Preparation (Serial Dilution):

  • Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Create a starting concentration of the test compound in column 1. For example, add 20 µL of a diluted stock to 180 µL of CAMHB to get 200 µL of 256 µg/mL.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This will leave 100 µL in each well (columns 1-10) with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Column 11 (Growth Control): Add 100 µL of CAMHB (no compound).

  • Column 12 (Sterility Control): Add 200 µL of uninoculated CAMHB.

4. Inoculation:

  • Add 100 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This brings the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (128 µg/mL to 0.25 µg/mL).

  • Do not add inoculum to the sterility control wells (column 12).

5. Incubation and Reading:

  • Seal the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed, compared to the growth control.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • From each well of the MIC plate that shows no visible growth, plate 10 µL onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the MHA subculture.

Data Presentation and Interpretation

Results should be tabulated for clarity. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC)
S. aureus ATCC 29213816Bactericidal (2)
E. coli ATCC 259221632Bactericidal (2)
P. aeruginosa ATCC 2785364>128Bacteriostatic
E. faecalis ATCC 2921248Bactericidal (2)
(Note: Data are hypothetical and for illustrative purposes only.)

Application Note 2: Investigating the Mechanism of Action

Given that coumarins are known DNA gyrase inhibitors, this is a primary hypothesis to investigate.[1] The presence of the aldehyde group also suggests potential for non-specific interactions or inhibition of other enzymes.

Workflow for Mechanism of Action Studies

workflow cluster_0 Initial Screening cluster_1 Primary Target Hypothesis cluster_2 Secondary Investigations MIC Determine MIC/MBC GyraseAssay DNA Gyrase Supercoiling Inhibition Assay MIC->GyraseAssay Hypothesis: Coumarin Scaffold MembraneAssay Membrane Permeability Assay (e.g., Propidium Iodide) MIC->MembraneAssay Hypothesis: General Damage ROS Reactive Oxygen Species (ROS) Measurement GyraseAssay->ROS If Gyrase Inhibition is Weak QS Quorum Sensing Inhibition Assay MembraneAssay->QS If Membrane is Compromised

Caption: Workflow for investigating the antibacterial mechanism of action.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent conversion of relaxed plasmid DNA to its supercoiled form by E. coli DNA gyrase.[4][14]

1. Materials:

  • E. coli DNA Gyrase enzyme and assay buffer (commercial kits available).

  • Relaxed pBR322 plasmid DNA (substrate).

  • ATP solution.

  • Test compound and positive control (e.g., Ciprofloxacin).

  • Agarose, Tris-acetate-EDTA (TAE) buffer, Gel Loading Dye, Ethidium Bromide.

2. Reaction Setup (per 30 µL reaction):

  • On ice, combine:

    • Assay Buffer (to 1x final concentration).

    • Relaxed pBR322 DNA (e.g., 0.5 µg).

    • Test compound at various concentrations (e.g., 0.1x to 10x MIC). Use DMSO for the 'no inhibitor' control.

    • Nuclease-free water to a volume of 27 µL.

  • Initiate the reaction by adding 3 µL of diluted DNA gyrase enzyme.

  • Mix gently and incubate at 37°C for 30-60 minutes.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding 30 µL of a chloroform/isoamyl alcohol (24:1) mixture and 30 µL of 2x gel loading dye/stop buffer (containing EDTA and SDS).

  • Vortex briefly and centrifuge for 1 minute.

  • Load 20 µL of the upper aqueous phase onto a 1% agarose gel in TAE buffer.

  • Run the gel at ~90V for 90 minutes.

  • Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, destain in water, and visualize under UV light.

4. Interpretation:

  • The 'no enzyme' control will show a band corresponding to relaxed DNA.

  • The 'no inhibitor' control will show a faster-migrating band corresponding to supercoiled DNA.

  • Inhibition is observed as a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. The concentration causing 50% inhibition (IC₅₀) can be determined.

Application Note 3: Preliminary Safety and Selectivity Profiling

A critical aspect of drug development is ensuring the compound is selective for bacterial targets over mammalian cells. A cytotoxicity assay is a standard method to assess this.

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric test that measures the metabolic activity of cells as an indicator of cell viability.[15][16][17] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][18]

1. Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom tissue culture plates.

2. Cell Seeding:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of the test compound in serum-free media.

  • Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations. Include a 'vehicle control' (DMSO only) and a 'no treatment' control.

  • Incubate for 24-48 hours.

4. MTT Addition and Solubilization:

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Incubate for 4 hours at 37°C.[15]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] Use a reference wavelength of >650 nm if available.[15]

  • Calculate cell viability as a percentage relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.

Selectivity Index (SI): The SI provides a measure of the compound's selectivity. It is calculated as: SI = CC₅₀ (mammalian cells) / MIC (bacterial cells) A higher SI value (ideally >10) is desirable for a promising antibacterial candidate.

References

Application Notes and Protocols for the Synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties. Among these, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde and its oxime derivative are of particular interest to researchers in medicinal chemistry and drug development. The introduction of a formyl group at the C-8 position of the 7-hydroxy-4-methylcoumarin scaffold provides a versatile chemical handle for further molecular elaboration. The subsequent conversion of this aldehyde to its corresponding oxime introduces a functional group known to be a key pharmacophore in various biologically active molecules. This document provides a comprehensive, in-depth guide for the two-step synthesis of this compound oxime, commencing from the readily available 7-hydroxy-4-methylcoumarin. The protocols detailed herein are designed for reproducibility and are accompanied by explanations of the underlying chemical principles to empower researchers to not only execute the synthesis but also to understand the critical parameters governing the reactions.

Overall Synthetic Scheme

The synthesis is a two-step process beginning with the ortho-formylation of 7-hydroxy-4-methylcoumarin via the Duff reaction to yield the intermediate aldehyde, followed by the oximation of the aldehyde to produce the final product.

Synthetic_Scheme Coumarin 7-Hydroxy-4-methylcoumarin Aldehyde This compound Coumarin->Aldehyde Duff Reaction (HMTA, Glacial Acetic Acid) Oxime This compound Oxime Aldehyde->Oxime Oximation (NH2OH·HCl, Pyridine)

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of this compound via the Duff Reaction

Scientific Rationale

The introduction of a formyl group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For the ortho-formylation of phenols, several methods exist, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. The Duff reaction is particularly well-suited for this synthesis due to its operational simplicity, use of inexpensive and readily available reagents, and its notable regioselectivity for the ortho position on activated phenols.[1]

The reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glacial acetic acid.[2] The mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion. The electron-rich coumarin ring, activated by the hydroxyl group at the 7-position, undergoes electrophilic aromatic substitution. A key aspect of the ortho-selectivity is the formation of a hydrogen bond between the phenolic hydroxyl group and the approaching iminium ion, which pre-organizes the transition state to favor attack at the adjacent C-8 position.[3] This is followed by a series of steps including oxidation and hydrolysis to yield the final aldehyde.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
7-Hydroxy-4-methylcoumarinC₁₀H₈O₃176.1790-33-5Starting material.
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.19100-97-0Formylating agent.
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Solvent and acid catalyst.
Hydrochloric Acid (20% aqueous)HCl36.467647-01-0For hydrolysis.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
EthanolC₂H₅OH46.0764-17-5Recrystallization solvent.

Experimental Protocol

Duff_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification A Dissolve 7-hydroxy-4-methylcoumarin in glacial acetic acid B Add hexamethylenetetramine (HMTA) A->B C Heat the mixture at 90°C for 6 hours B->C D Cool to room temperature C->D E Add 20% HCl and heat for 30 min D->E F Cool and extract with diethyl ether E->F G Dry organic layer and evaporate solvent F->G H Recrystallize crude product from ethanol G->H I Filter, wash, and dry the pure product H->I

Caption: Step-by-step workflow for the Duff reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxy-4-methylcoumarin (10.0 g, 56.8 mmol) in glacial acetic acid (100 mL).

  • To this solution, add hexamethylenetetramine (HMTA) (23.9 g, 170.4 mmol).

  • Heat the reaction mixture in an oil bath at 90°C with continuous stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v).

  • Hydrolysis and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add 20% aqueous hydrochloric acid (150 mL) to the reaction mixture. Heat the mixture for an additional 30 minutes to ensure complete hydrolysis of the intermediate Schiff base.

  • Cool the mixture in an ice bath and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 100 mL).[4]

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol. It is advisable to dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. If the product oils out or becomes sticky, scratching the inside of the flask or adding a seed crystal may induce crystallization.[4]

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results
  • Appearance: Pale yellow solid.

  • Yield: Typically in the range of 40-60%.

  • Melting Point: 180-182 °C.[5]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 12.24 (s, 1H, -OH), 10.64 (s, 1H, -CHO), 7.76-7.73 (d, 1H, Ar-H), 6.94-6.91 (d, 1H, Ar-H), 6.23 (s, 1H, vinyl-H), 2.45 (s, 3H, -CH₃).

    • ¹³C NMR (CDCl₃): δ 191.7, 164.0, 160.2, 155.6, 154.0, 133.7, 114.0, 112.2, 111.5, 109.3, 18.8.

    • IR (KBr, cm⁻¹): 3423 (-OH), 1733 (lactone C=O), 1644 (-CHO), 1555 (aromatic C=C).[5]

Part 2: Synthesis of this compound Oxime

Scientific Rationale

Oximation is the reaction of an aldehyde or a ketone with hydroxylamine to form an oxime. This reaction is a condensation reaction, proceeding through a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, thereby driving the reaction to completion.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
This compoundC₁₁H₈O₄204.1814003-96-4Starting aldehyde.
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1Oximating agent.
PyridineC₅H₅N79.10110-86-1Base and solvent.
EthanolC₂H₅OH46.0764-17-5Solvent.

Experimental Protocol

Oximation_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification A Dissolve the aldehyde and hydroxylamine hydrochloride in ethanol B Add pyridine to the mixture A->B C Reflux the reaction mixture for 2-4 hours B->C D Cool to room temperature C->D E Remove ethanol under reduced pressure D->E F Add cold water to precipitate the product E->F G Filter and wash the solid F->G H Recrystallize the crude product G->H I Dry the pure oxime H->I

Caption: Step-by-step workflow for the oximation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.04 g, 10 mmol) in ethanol (50 mL).

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) to the solution and stir until it dissolves.

  • To this mixture, add pyridine (1.58 g, 1.6 mL, 20 mmol) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation.

  • To the resulting residue, add cold deionized water (50 mL) to precipitate the oxime.

  • Filter the solid product, wash thoroughly with water, and air dry.

  • Purification: The crude oxime can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Expected Results
  • Appearance: White to off-white solid.

  • Yield: Generally high, >80%.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 12.05 (s, 1H, Ar-OH), 11.46 (s, 1H, =N-OH), 8.55 (s, 1H, -CH=N-), 7.60 (d, 1H, Ar-H), 7.06 (d, 1H, Ar-H), 6.89 (s, 1H, vinyl-H), 2.4 (s, 3H, -CH₃). (Note: Spectral data can vary slightly based on the solvent and instrument).[6]

    • ¹³C NMR (DMSO-d₆): δ 161.0, 158.4, 153.3, 143.7, 140.1, 126.7, 122.1, 114.4, 113.2, 106.5, 105.9.[6]

    • IR (KBr, cm⁻¹): Broad peak around 3400-3200 (O-H stretching of both phenolic and oxime OH), ~1720 (lactone C=O), ~1620 (C=N stretching).

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Hexamethylenetetramine (HMTA): Flammable solid. May cause an allergic skin reaction. Keep away from heat, sparks, and open flames.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care and avoid inhalation of vapors.

  • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer. Handle with extreme care.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Has a strong, unpleasant odor.

References

Introduction: The Double-Edged Sword of Cellular Respiration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Detection and Measurement of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such-as superoxide (O₂•−) and hydrogen peroxide (H₂O₂).[1] For decades viewed primarily as toxic byproducts of aerobic metabolism, our understanding has evolved. It is now clear that ROS are a "double-edged sword." At low to moderate concentrations, they function as critical signaling molecules in various physiological processes, including cell growth, differentiation, and immune responses.[1][2] However, an imbalance—where ROS production overwhelms the cell's antioxidant defenses—leads to a state of oxidative stress. This excess ROS can indiscriminately damage lipids, proteins, and DNA, contributing to the pathogenesis of cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3][4]

Given this dual role, the accurate and reliable detection of ROS is paramount for researchers, scientists, and drug development professionals. The challenge lies in their transient nature and the complex redox environment of the cell.[3] This guide provides a detailed overview of the most common and robust methods for ROS detection, explaining the causality behind experimental choices and providing field-proven protocols to ensure scientific integrity.

Part 1: Choosing the Right Tool for the Job - A Critical First Step

Before any experiment, the most crucial step is to define the scientific question. The choice of assay is entirely dependent on what you intend to measure. Ask yourself:

  • Which ROS am I targeting? Are you interested in a specific species like superoxide (O₂•−) or hydrogen peroxide (H₂O₂), or are you assessing the overall cellular redox state?

  • Where is the ROS being produced? Is the source cytosolic, mitochondrial, or extracellular?

  • Is the measurement qualitative or quantitative? Do you need to visualize ROS production with microscopy, or do you require quantitative data from a plate reader or flow cytometer?

Answering these questions will guide you to the most appropriate methodology. The following diagram illustrates a decision-making workflow for selecting an assay.

ROS Assay Decision Tree start What is the primary scientific question? q1 Measure overall oxidative stress or a specific ROS type? start->q1 q2 What is the subcellular location of interest? q1->q2 Specific ROS method_general General ROS Probes (e.g., H2DCFDA) q1->method_general Overall Stress method_gold Gold Standard Method (ESR/EPR Spectroscopy) q1->method_gold Highest Specificity Needed loc_cyto Cytosolic / Whole Cell q2->loc_cyto Cytosol loc_mito Mitochondrial q2->loc_mito Mitochondria loc_extra Extracellular q2->loc_extra Extracellular q3 What is the desired output? output_quant Quantitative (Plate Reader, Flow Cytometry) q3->output_quant Numeric Data output_qual Qualitative / Imaging (Fluorescence Microscopy) q3->output_qual Visualization method_general->q3 method_specific Specific ROS Probes (e.g., MitoSOX, Amplex Red) method_specific->q3 loc_cyto->q3 loc_mito->method_specific Use MitoSOX for O₂•− loc_extra->method_specific Use Amplex Red for H₂O₂

Caption: Decision tree for selecting an appropriate ROS detection method.

Part 2: Common Methodologies & Protocols

We will now explore the three most widely used categories of ROS detection: fluorescent probes, chemiluminescence assays, and Electron Spin Resonance (ESR).

Fluorescent Probes: The Versatile Workhorse

Fluorescent probes are the most common tools for ROS detection due to their compatibility with standard laboratory equipment like fluorescence microscopes, plate readers, and flow cytometers.[5] These small molecules are typically non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS.

  • Application: A general indicator for overall oxidative stress.

  • Principle: H₂DCFDA is a cell-permeable molecule. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of various ROS and peroxidases, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7]

H2DCFDA Mechanism cluster_cell Inside the Cell H2DCFDA H2DCFDA (Cell-Permeable, Non-fluorescent) H2DCF H2DCF (Trapped, Non-fluorescent) H2DCFDA->H2DCF Cellular Esterases DCF DCF (Fluorescent) H2DCF->DCF Oxidation by ROS (e.g., H₂O₂, •OH)

Caption: Mechanism of H₂DCFDA activation within the cell.

  • Causality and Trustworthiness: While widely used, H₂DCFDA is notoriously non-specific and prone to artifacts.[8][9] It can be oxidized by various ROS, including hydrogen peroxide and hydroxyl radicals, but not directly by superoxide.[10] Furthermore, it is susceptible to auto-oxidation and can be affected by changes in cellular heme proteins and metal ions.[9] Therefore, it is crucial to include cell-free controls to ensure the test compound itself does not directly oxidize the probe. [9]

Protocol: General ROS Detection in Adherent Cells using H₂DCFDA

This protocol is adapted for a 96-well microplate format.[7][11]

Materials:

  • H₂DCFDA (DCFDA) stock solution (e.g., 20 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or Phenol-Red Free Medium

  • Positive Control: Hydrogen Peroxide (H₂O₂) or Tert-Butyl Hydroperoxide (TBHP)[6][12]

  • Black, clear-bottom 96-well microplate

Procedure:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and allow them to attach overnight.

  • Prepare Working Solution: Immediately before use, prepare a 20 µM H₂DCFDA working solution by diluting the stock in pre-warmed HBSS or phenol-red free medium. Protect from light.

  • Cell Treatment: Remove the culture medium from the wells and gently wash once with pre-warmed HBSS.

  • Loading the Probe: Add 100 µL of the 20 µM H₂DCFDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[7]

  • Washing: Remove the H₂DCFDA solution and gently wash the cells twice with pre-warmed HBSS.

  • Applying Stimulus: Add 100 µL of your test compound (or positive/negative controls) diluted in HBSS or phenol-red free medium to the respective wells.

  • Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][7] Readings can be taken kinetically over time (e.g., every 5 minutes for 1 hour).

Self-Validating Controls:

  • Unstained Control: Cells not loaded with H₂DCFDA to measure background autofluorescence.

  • Vehicle Control: Cells loaded with H₂DCFDA and treated with the vehicle (e.g., DMSO) used to dissolve the test compound.

  • Positive Control: Cells loaded with H₂DCFDA and treated with a known ROS inducer (e.g., 100-250 µM TBHP) to confirm the assay is working.[6]

  • Cell-Free Control (CRITICAL): Wells containing H₂DCFDA working solution and the test compound, but no cells, to check for direct chemical interaction.[9]

  • Application: Selective detection of superoxide in the mitochondria of live cells.[13][14]

  • Principle: MitoSOX™ Red is a cell-permeant dye with a triphenylphosphonium cation that specifically targets and accumulates in the mitochondria due to the mitochondrial membrane potential. Once there, it is selectively oxidized by superoxide (but not other ROS) to a product that binds to mitochondrial nucleic acids, exhibiting a bright red fluorescence.[13][14]

  • Causality and Trustworthiness: Its high specificity for mitochondrial superoxide makes it a superior choice over general ROS indicators when investigating mitochondrial dysfunction.[14]

Protocol: Mitochondrial Superoxide Detection with MitoSOX™ Red

This protocol is for fluorescence microscopy or flow cytometry.[13][15]

Materials:

  • MitoSOX™ Red reagent

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • HBSS with Calcium and Magnesium, pre-warmed to 37°C

  • Positive Control: Antimycin A or MitoPQ[15]

Procedure:

  • Prepare Stock Solution: Dissolve the MitoSOX™ Red reagent in high-quality, anhydrous DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[13][15]

  • Prepare Working Solution: Immediately before use, dilute the 5 mM stock solution in pre-warmed HBSS to a final working concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type, starting around 2.5-5 µM.[13][15]

  • Cell Preparation: Grow cells on glass coverslips (for microscopy) or in suspension (for flow cytometry).

  • Loading the Probe: Remove the culture medium and add a sufficient volume of the MitoSOX™ Red working solution to cover the cells.

  • Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[15][16]

  • Washing: Gently wash the cells three times with the pre-warmed HBSS buffer.

  • Analysis: Immediately analyze the cells by fluorescence microscopy (Ex/Em: ~510/580 nm) or flow cytometry (PE channel).[13][16]

Self-Validating Controls:

  • Unstained Control: Cells not treated with MitoSOX™ Red.

  • Vehicle Control: Cells treated with the vehicle.

  • Positive Control: Cells treated with a known mitochondrial superoxide inducer (e.g., 30 µM MitoPQ or 10 µM Antimycin A) to confirm probe responsiveness.[15]

  • Application: Highly sensitive and quantitative detection of hydrogen peroxide (H₂O₂) released into the extracellular space.[17]

  • Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) is a non-fluorescent molecule that reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin.[18][19]

  • Causality and Trustworthiness: This is an enzyme-coupled assay, making it highly specific for H₂O₂. Because the reaction occurs outside the cells, it is ideal for measuring H₂O₂ released from cells in response to stimuli. Its sensitivity allows for the detection of as little as 10 picomoles of H₂O₂.[19]

Protocol: Extracellular H₂O₂ Measurement with Amplex® Red

This protocol is designed for a 96-well plate format.[18][19]

Materials:

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex® Red, HRP, H₂O₂)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)[18]

Procedure:

  • Prepare H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (e.g., from 0 µM to 5 µM final concentration) by diluting the provided H₂O₂ stock in reaction buffer. This is essential for quantifying the amount of H₂O₂ produced by your samples.[17][18]

  • Prepare Samples: Plate cells in a 96-well plate. On the day of the assay, wash the cells and replace the medium with 50 µL of reaction buffer containing your test compounds.

  • Prepare Amplex® Red Working Solution: Immediately before use, prepare the working solution by mixing the Amplex® Red reagent and HRP in reaction buffer according to the kit manufacturer's instructions. Protect from light.

  • Initiate Reaction: Add 50 µL of the Amplex® Red working solution to each well containing standards and samples. The total volume is now 100 µL.

  • Incubation: Incubate the plate for 30 minutes (or longer for kinetic analysis) at 37°C or room temperature, protected from light.[19]

  • Measurement: Measure the fluorescence in a microplate reader (Ex/Em: ~530-560/590 nm).[19][20]

  • Quantification: Subtract the value of the 0 µM H₂O₂ standard (blank) from all readings. Calculate the H₂O₂ concentration in your samples by comparing their fluorescence to the standard curve.

Self-Validating Controls:

  • No H₂O₂ Control: Reaction buffer with Amplex® Red/HRP mix to determine background fluorescence.[18]

  • No HRP Control: Samples with Amplex® Red but without HRP to check for H₂O₂-independent resorufin formation.

  • Catalase Control: To confirm the signal is from H₂O₂, a parallel set of samples can be pre-treated with catalase, which degrades H₂O₂.[21]

Table 1: Comparison of Common Fluorescent ROS Probes

FeatureH₂DCFDAMitoSOX™ RedAmplex® Red
Primary Target General Oxidative StressMitochondrial Superoxide (O₂•−)Hydrogen Peroxide (H₂O₂)
Specificity Low; reacts with multiple ROS[10]High for O₂•−[13]High for H₂O₂ (with HRP)[18]
Location Cytosolic / Whole CellMitochondriaExtracellular
Ex/Em (nm) ~485 / 535~510 / 580~540 / 590
Pros Easy to use, widely availableHigh specificity, targets mitochondriaHighly sensitive and quantitative
Cons Prone to artifacts, non-specific[9]Requires live cells, can be toxic at high concentrations[13]Indirect (measures released H₂O₂), requires HRP
Chemiluminescence Assays: High-Sensitivity Detection

Chemiluminescence is the emission of light as a result of a chemical reaction. These assays are extremely sensitive but, like fluorescent probes, require careful validation.[22]

  • Luminol-based Assays: In the presence of HRP, luminol reacts with H₂O₂ to produce light. This method is highly sensitive for detecting H₂O₂.[21][23] A combination of luminol and other probes like Diogenes can be used to detect superoxide with even greater sensitivity.[22]

  • Lucigenin-based Assays: Lucigenin is used to detect superoxide.[24][25] However, its use is controversial as lucigenin can undergo redox cycling, itself generating superoxide and thus artificially amplifying the signal.[1][26] This makes it a less reliable method unless validated carefully.

Electron Spin Resonance (ESR): The Gold Standard
  • Application: The most direct and reliable method for identifying and quantifying specific free radicals.[27][28]

  • Principle: ESR (also known as Electron Paramagnetic Resonance, EPR) is a spectroscopic technique that directly detects molecules with unpaired electrons, which includes free radicals like superoxide and hydroxyl radicals.[29][30] Because most ROS are extremely short-lived, a technique called "spin trapping" is used. A "spin trap" molecule reacts with the unstable ROS to form a much more stable radical adduct that can be detected by the ESR spectrometer.[31]

  • Causality and Trustworthiness: ESR is considered the gold standard because it provides a direct physical measurement of the free radical, unlike indirect assays that rely on a chemical reaction that can have interferences.[28] The resulting ESR spectrum has a unique signature that can be used to identify the specific radical that was trapped.[31] While it requires specialized equipment and expertise, it is the most definitive method for validating ROS production.

ESR Workflow General ESR Spin Trapping Workflow start Biological System (Cells, Tissue) ros Short-lived ROS (e.g., •OH, O₂•−) start->ros Stimulus adduct Stable Radical Adduct ros->adduct trap Spin Trap (e.g., DMPO) trap->adduct Reaction esr ESR Spectrometer adduct->esr Measurement spectrum Characteristic Spectrum (Identification & Quantification) esr->spectrum

Caption: Simplified workflow for ROS detection using ESR spin trapping.

Part 3: Final Recommendations for Scientific Integrity

The detection of ROS is fraught with potential pitfalls. To ensure your data is trustworthy and reproducible, adhere to these pillars of scientific integrity:

  • Always Use Controls: As detailed in the protocols, a full set of controls is not optional—it is essential for valid data interpretation. The cell-free control is particularly critical for ruling out probe-compound interactions.[9]

  • Understand Your Probe's Limitations: Do not use a non-specific probe like H₂DCFDA and claim you are measuring a specific ROS. Acknowledge the limitations and interpret the data as a measure of "general oxidative stress."[5]

  • Optimize for Your System: The provided protocols are starting points. Optimal probe concentrations and incubation times can vary significantly between cell types and should be empirically determined.[15]

By combining a thoughtful experimental design with a deep understanding of the chosen methodology, researchers can confidently and accurately unravel the complex role of ROS in health and disease.

References

Visualizing the Hallmark of Alzheimer's: A Technical Guide to Amyloid-β Plaque Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Central Role of Amyloid-β in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder defined by two primary neuropathological hallmarks: extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The "amyloid cascade hypothesis," a leading theory in AD pathogenesis, posits that the abnormal processing of the amyloid precursor protein (APP) leads to the aggregation of Aβ peptides, primarily the 40-42 amino acid variants.[2] These peptides self-assemble into soluble oligomers, which then aggregate further to form the insoluble fibrillar deposits known as amyloid plaques.[3][4] This cascade is believed to initiate a series of downstream events, including synaptic dysfunction, neuroinflammation, and neuronal loss, ultimately culminating in cognitive decline and dementia.[5]

Given their central role, the accurate detection, visualization, and quantification of Aβ plaques are indispensable for AD research.[4] Plaque imaging serves as a critical biomarker for confirming AD pathology, differentiating it from other forms of dementia, tracking disease progression, and evaluating the efficacy of novel anti-amyloid therapeutic agents.[3][6] This guide provides an in-depth overview of the principal methodologies for Aβ plaque imaging, from non-invasive in vivo techniques in living subjects to high-resolution ex vivo analysis of brain tissue. We will explore the causality behind experimental choices and provide detailed protocols for foundational techniques.

cluster_upstream Upstream Events cluster_aggregation Aggregation Cascade cluster_downstream Downstream Pathologies APP Amyloid Precursor Protein (APP) Cleavage Aberrant Cleavage (β- and γ-secretase) APP->Cleavage Monomers Aβ Monomers (Aβ40, Aβ42) Cleavage->Monomers Oligomers Soluble Aβ Oligomers Monomers->Oligomers Fibrils Insoluble Aβ Fibrils Oligomers->Fibrils Synaptic Synaptic Dysfunction Oligomers->Synaptic Plaques Amyloid Plaques Fibrils->Plaques Neuroinflam Neuroinflammation (Microglia/Astrocyte Activation) Plaques->Neuroinflam Death Neuronal Death & Cognitive Decline Synaptic->Death Neuroinflam->Death Tangles Tau Hyperphosphorylation (NFTs) Tangles->Death

Caption: The Amyloid Cascade Hypothesis workflow.

Section 1: In Vivo Plaque Imaging Modalities

In vivo imaging allows for the longitudinal study of Aβ deposition in living subjects, which is crucial for clinical diagnostics and monitoring therapeutic responses.

Positron Emission Tomography (PET)

PET imaging is the clinical gold standard for the non-invasive detection of Aβ plaques.[3] The technique involves administering a radiotracer that crosses the blood-brain barrier and binds specifically to Aβ plaques.[7][8] The decay of the radioisotope emits positrons, which are detected by the PET scanner to create a three-dimensional map of plaque distribution and density in the brain.[9]

Causality of Radiotracer Choice: The ideal PET tracer must exhibit high binding affinity for Aβ fibrils, rapid entry into the brain, and fast clearance of non-bound tracer to ensure a high signal-to-noise ratio.[10] Early efforts with Congo Red derivatives proved challenging due to poor brain penetration.[10] This led to the development of smaller, more lipophilic molecules.

Table 1: FDA-Approved Amyloid PET Radiotracers

Generic Name Trademark Name FDA Approval Year Key Characteristics
Florbetapir F18 Amyvid 2012 First F-18 labeled tracer approved; enables widespread use.[7][11]
Flutemetamol F18 Vizamyl 2014 Structurally similar to Pittsburgh Compound B (PiB); produces color images for visual assessment.[11]

| Florbetaben F18 | Neuraceq | 2014 | Used for visual assessment of Aβ plaque density.[12][13] |

A positive amyloid PET scan, indicated by increased tracer retention in cortical gray matter, is a strong indicator of AD pathology and can help differentiate AD from other dementias like frontotemporal dementia.[6][14] Recently, the FDA expanded the indication for these agents to include quantitative measurement and monitoring of patients undergoing anti-amyloid therapies.[15]

Multiphoton Microscopy (MPM)

For preclinical research in animal models, multiphoton (or two-photon) microscopy offers unparalleled spatial resolution (~1 µm), allowing for the visualization of individual plaques in the brains of living animals over time.[16][17] This technique uses near-infrared laser excitation, which penetrates deeper into scattering tissue with less phototoxicity compared to conventional microscopy.[16]

Mechanism of Action: Systemically administered fluorescent probes, such as the Congo Red derivative Methoxy-X04, cross the blood-brain barrier and bind to amyloid deposits.[18] MPM can then be used to acquire high-resolution 3D images of these labeled plaques, often through a surgically implanted cranial window. The power of MPM lies in its ability to conduct longitudinal studies, tracking the formation, growth, and even clearance of individual plaques in response to therapeutic interventions.[16][17][19]

Table 2: Comparison of In Vivo Imaging Techniques

Feature Positron Emission Tomography (PET) Multiphoton Microscopy (MPM) Magnetic Resonance Imaging (MRI)
Application Human (clinical), Animal (preclinical) Animal (preclinical) Human (clinical), Animal (preclinical)
Resolution 4-6 mm ~1 µm 0.5-1 mm
Invasiveness Minimally invasive (injection) Highly invasive (cranial window) Non-invasive
Primary Use Global plaque burden, Diagnosis Individual plaque dynamics, MoA studies Structural changes, emerging plaque detection
Key Advantage Established clinical utility, whole-brain view High resolution, longitudinal tracking High availability, non-radioactive

| Limitation | Lower resolution, radiation exposure | Limited imaging depth (~800 µm), invasive | Indirect plaque detection, lower sensitivity than PET |

Section 2: Ex Vivo Histopathological Visualization

Ex vivo analysis of postmortem or biopsied brain tissue remains the definitive method for confirming Aβ pathology. These techniques provide high-resolution information on plaque morphology and their microenvironment, serving as the crucial validation for in vivo findings.[20]

cluster_workflow Ex Vivo Histopathology Workflow cluster_staining Staining / Labeling start Brain Tissue (Animal Model or Human Postmortem) fix Fixation (e.g., 10% Formalin) start->fix embed Embedding (Paraffin or Frozen) fix->embed section Sectioning (5-40 µm sections) embed->section mount Mounting on Slides section->mount ihc Immunohistochemistry (Anti-Aβ Antibodies) mount->ihc histo Histochemical Stains (Thioflavin S, Congo Red) mount->histo radio Autoradiography (Radioligands) mount->radio image Microscopy & Imaging (Bright-field, Fluorescence, etc.) ihc->image histo->image radio->image quant Quantitative Analysis (Plaque Load, Size, Morphology) image->quant end Pathological Insights quant->end

Caption: General workflow for ex vivo Aβ plaque analysis.

Immunohistochemistry (IHC) and Immunofluorescence (IF)

IHC/IF is a highly specific method that uses antibodies to target different epitopes of the Aβ peptide.[20] This allows for the differentiation of various plaque types and the study of their interaction with surrounding glial cells like microglia and astrocytes.[20][21]

Causality of Protocol Steps: Aβ peptides within plaques are often tightly aggregated, masking the antibody's binding site. Therefore, an "antigen retrieval" step is critical. Treatment with 70-95% formic acid is a standard method that effectively unmasks Aβ epitopes, dramatically enhancing the detection signal.[22][23][24]

Histochemical Staining

These methods use dyes that bind to the characteristic β-pleated sheet structure of amyloid fibrils.

  • Congo Red: This is a traditional dye that stains amyloid deposits red under bright-field microscopy.[25] Its diagnostic hallmark is the "apple-green" birefringence observed when viewed under polarized light, which is highly specific for amyloid fibrils.[26]

  • Thioflavin S: This fluorescent dye binds to β-sheet structures and is widely used for its high sensitivity and bright signal, making it ideal for quantifying fibrillar plaques.[22][27] It is often used to distinguish between fibrillar, dense-core plaques and more diffuse, non-fibrillar plaques.[20]

Autoradiography

This technique is used to visualize the binding of radiolabeled compounds on slidemounted tissue sections.[28] It is an essential tool for validating the specificity of new PET radiotracers by directly comparing the tracer's binding pattern on a brain slice with the plaque distribution confirmed by IHC or Thioflavin S staining on an adjacent section.[28][29]

Section 3: Quantitative Image Analysis

Transforming images into objective data is paramount for rigorous scientific inquiry. Modern image analysis software (e.g., ImageJ, QuPath) and deep learning models enable automated, high-throughput quantification of Aβ pathology.[20][28]

Key Quantification Metrics:

  • Plaque Load/Burden: The percentage of a specific brain region's area that is occupied by Aβ plaques. This is a primary outcome measure in many preclinical studies.[22][30]

  • Plaque Density: The number of plaques per unit area (e.g., plaques/mm²).

  • Plaque Size and Morphology: Analysis of the size distribution and shape of plaques (e.g., compactness, elongation) can provide insights into disease stage and regional vulnerability.[31][32]

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are adapted from established methods.[22][23][25][27] Researchers must optimize parameters for their specific antibodies, tissues, and imaging systems. Always adhere to laboratory safety guidelines.

Protocol 1: Immunohistochemistry (IHC) for Aβ Plaques (Paraffin Sections)

Objective: To detect Aβ deposits in formalin-fixed, paraffin-embedded (FFPE) brain tissue using an anti-Aβ antibody.

Materials:

  • FFPE tissue sections (5-10 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • 3% Hydrogen Peroxide (H₂O₂) in methanol

  • 70-95% Formic Acid

  • Blocking Buffer (e.g., 5% Normal Goat Serum in TBS-T)

  • Primary Antibody (e.g., anti-Aβ 1-42)

  • Biotinylated Secondary Antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Tris-Buffered Saline with Tween-20 (TBS-T)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 5 minutes each.[24]

    • Immerse in 95% Ethanol: 3 minutes.

    • Immerse in 70% Ethanol: 3 minutes.

    • Rinse in distilled water: 3 changes, 1 minute each.[24]

  • Peroxidase Blocking:

    • Incubate sections in 3% H₂O₂ for 15 minutes. This step is crucial to quench endogenous peroxidase activity, preventing background signal.

    • Rinse 3x in TBS-T for 5 minutes each.

  • Antigen Retrieval (Critical Step):

    • Incubate slides in 70-95% formic acid for 5-20 minutes at room temperature.[22][24] Causality: Formic acid breaks protein cross-links induced by formalin fixation, exposing the antigenic epitopes of the aggregated Aβ peptide.[23]

    • Rinse thoroughly 3x in TBS-T for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes. This minimizes non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Aβ antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Detection:

    • Rinse 3x in TBS-T for 5 minutes each.

    • Incubate with biotinylated secondary antibody for 60 minutes at room temperature.[22]

    • Rinse 3x in TBS-T for 5 minutes each.

    • Incubate with ABC reagent for 60 minutes.

    • Rinse 3x in TBS for 5 minutes each.

  • Visualization:

    • Incubate with DAB substrate solution until brown color develops (typically 2-5 minutes). Monitor under a microscope.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining & Mounting:

    • Counterstain with Hematoxylin for 30 seconds to visualize cell nuclei (blue).[25]

    • Rinse in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a resinous mounting medium.

Expected Results: Aβ plaques will appear as brown deposits, while cell nuclei will be blue.

Protocol 2: Thioflavin S Staining for Fibrillar Aβ Plaques

Objective: To fluorescently label dense-core, fibrillar Aβ plaques.

Materials:

  • Tissue sections (paraffin or frozen)

  • 1% aqueous Thioflavin S solution (filtered before use)

  • Graded ethanol series (50%, 70%, 80%, 95%)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections):

    • Perform Step 1 from the IHC protocol.

  • Staining:

    • Incubate slides in filtered 1% Thioflavin S solution for 8-10 minutes at room temperature, protected from light.[22][27]

  • Differentiation (Critical Step):

    • Rinse slides in 80% ethanol: 2 changes, 3 minutes each.[27]

    • Rinse in 95% ethanol: 3 minutes.

    • Causality: The ethanol washes serve as a differentiation step, removing non-specifically bound dye and reducing background fluorescence, thereby increasing the signal-to-noise ratio for the tightly bound dye within the amyloid fibrils.[33]

  • Final Rinses & Mounting:

    • Wash with distilled water: 3 changes.[27]

    • Coverslip using an aqueous mounting medium. Allow slides to dry in the dark.

Expected Results: Fibrillar plaques and cerebrovascular amyloid will fluoresce bright green/yellow under a fluorescence microscope (Excitation: ~440 nm, Emission: ~480 nm).

Protocol 3: Congo Red Staining for Amyloid

Objective: To identify amyloid deposits and confirm their identity using birefringence.

Materials:

  • Tissue sections (paraffin, 5-10 µm thick)[25][34]

  • Congo Red solution (e.g., 0.5% in 50% alcohol)[34]

  • Alkaline alcohol solution for differentiation

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Perform Step 1 from the IHC protocol.

  • Staining:

    • Stain in Congo Red solution for 20-60 minutes.[25][34]

  • Differentiation:

    • Differentiate rapidly (5-10 dips) in the alkaline alcohol solution.[25][35] Causality: This step is crucial for removing background staining, ensuring that only the densely aggregated amyloid retains the dye.

  • Counterstaining & Mounting:

    • Rinse well in tap water.

    • Counterstain with Hematoxylin for 30 seconds.

    • Rinse until sections turn blue.

    • Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.[35]

Expected Results:

  • Bright-field Microscopy: Amyloid deposits will appear red/pink; nuclei will be blue.[25]

  • Polarized Light Microscopy: Amyloid deposits will exhibit a characteristic apple-green birefringence. This is the confirmatory test for amyloid.

Conclusion and Future Directions

Aβ plaque imaging encompasses a diverse and powerful toolkit for Alzheimer's disease research. In vivo methods like PET are revolutionizing clinical trials and diagnostics by enabling the longitudinal tracking of plaque burden in patients.[3] Simultaneously, high-resolution ex vivo techniques remain the bedrock for mechanistic studies and validating new imaging agents.[20] The future of the field lies in multimodal imaging, combining Aβ-PET with tau-PET and MRI to create a comprehensive picture of individual patient pathology.[2][36] Furthermore, advances in imaging probes for soluble Aβ oligomers—the species thought to be most neurotoxic—may provide even earlier diagnostic markers for this devastating disease.[37] The rigorous application of the protocols and principles outlined in this guide will empower researchers to generate reliable and insightful data, accelerating the development of effective therapies for Alzheimer's disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (CAS 14003-96-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound in aqueous environments. Here, we offer in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this valuable molecule in your research.

I. Understanding the Molecule: Physicochemical Properties

This compound is a coumarin derivative with a planar ring structure.[1] Its poor aqueous solubility is primarily due to its aromatic, hydrophobic nature. The presence of a phenolic hydroxyl group, however, offers a handle for pH-dependent solubility manipulation.

PropertyValue/InformationSource(s)
Molecular Formula C₁₁H₈O₄[2]
Molecular Weight 204.18 g/mol [2]
Appearance White to beige/light yellow powder[3]
Solubility in DMSO Soluble at 5 mg/mL (with warming)[4]
Storage of DMSO solutions Stable for up to 1 month at -20°C[4]
Predicted pKa (phenolic hydroxyl) ~6.22 ± 0.20[4]

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.

Scenario 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common issue when working with hydrophobic compounds. The DMSO keeps the compound solubilized at high concentrations, but upon dilution into an aqueous medium, the compound's low intrinsic water solubility leads to precipitation.

start Precipitation upon dilution of DMSO stock q1 Is the final DMSO concentration in your aqueous solution <1%? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your aqueous buffer at a neutral pH? a1_yes->q2 sol1 Increase final DMSO concentration (up to 5% if tolerated by your assay). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Adjust the pH of your aqueous buffer to >7.5. a2_yes->sol2 q3 Have you tried using a solubilizing excipient? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes, but still precipitates a3_no No q3->a3_no No end Compound remains in solution a3_yes->end sol3 Incorporate a surfactant or cyclodextrin into your formulation. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for precipitation issues.

  • Co-solvents (e.g., DMSO, Ethanol): While you are already using DMSO for your stock solution, ensuring a minimal, yet sufficient, final concentration in your aqueous media can prevent precipitation. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with enzymatic assays.

  • pH Adjustment: The phenolic hydroxyl group of this compound can be deprotonated at alkaline pH to form a more water-soluble phenoxide ion.[5] Based on a predicted pKa of approximately 6.22, adjusting the pH of your aqueous buffer to 7.5 or higher will significantly increase the solubility.[4]

    • Protocol for pH Adjustment:

      • Prepare your aqueous buffer at the desired final concentration.

      • While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) to raise the pH to the target value (e.g., 7.5, 8.0, or 8.5). Monitor the pH using a calibrated pH meter.

      • Once the target pH is stable, you can proceed with the addition of your compound's DMSO stock solution.

    • Caution: The stability of the aldehyde group may be compromised at very high pH. It is advisable to prepare fresh solutions and use them promptly. Aromatic aldehydes are generally stable, but prolonged exposure to strong alkaline conditions can lead to reactions such as the Cannizzaro reaction.[6]

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[7] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[7]

    • Recommended Surfactants: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.[8]

      • Polysorbate 80 (Tween® 80): A commonly used non-ionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value, making it suitable for oil-in-water emulsions and solubilization.[7]

      • Cremophor® EL: A polyethoxylated castor oil derivative, also a non-ionic surfactant, known for its excellent solubilizing properties.

    • Protocol for Surfactant-Mediated Solubilization:

      • Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80 in water).

      • To your aqueous buffer, add the surfactant stock solution to achieve a final concentration above its CMC (e.g., 0.1-1% w/v).

      • Gently mix the solution to ensure the surfactant is fully dissolved and micelles are formed.

      • Slowly add your DMSO stock of this compound to the surfactant-containing buffer while vortexing or stirring.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their cavity, thereby enhancing its aqueous solubility.[3]

    • Recommended Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified β-cyclodextrin with improved water solubility and lower toxicity compared to its parent molecule.

      • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Another modified β-cyclodextrin with excellent solubilizing capabilities.

    • Protocol for Preparing a Cyclodextrin Inclusion Complex (Co-evaporation Method): [3]

      • Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).

      • In a separate container, dissolve a molar excess of the chosen cyclodextrin (e.g., 1:1 or 1:2 molar ratio of compound to cyclodextrin) in water.

      • Slowly add the drug solution to the cyclodextrin solution with continuous stirring.

      • Stir the mixture for 24-48 hours at room temperature.

      • Remove the organic solvent and water under reduced pressure using a rotary evaporator to obtain a solid powder of the inclusion complex.

      • This powder can then be dissolved directly in your aqueous buffer.

Scenario 2: I am observing low or inconsistent activity in my cell-based or enzymatic assay.

This could be a direct consequence of poor solubility, where the actual concentration of the dissolved, active compound is much lower than the nominal concentration you are adding.

start Low or inconsistent assay activity q1 Have you visually confirmed the absence of precipitation in your final assay medium? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you pre-dissolving the compound in the assay medium before adding it to your cells/enzyme? a1_yes->q2 sol1 Address precipitation issues using the methods in Scenario 1. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes q2->a2_yes a2_no No q2->a2_no No q3 Have you considered potential interactions between your compound and assay components? a2_yes->q3 sol2 Prepare a concentrated solution of the compound in the assay medium (with solubilizers if needed) and then add this to your experiment. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes, and addressed them a3_no No q3->a3_no No end Improved and consistent assay results a3_yes->end sol3 Investigate potential binding to proteins (e.g., serum albumin in cell culture media) or other components. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low assay activity.

  • Visual Inspection: Always visually inspect your final assay solutions for any signs of precipitation, even if it's a fine haze. Centrifuging a sample of the final solution can help to pellet any precipitated material.

  • Pre-dissolution: Instead of adding a small volume of a highly concentrated DMSO stock directly to a large volume of aqueous medium containing cells or enzymes, first prepare an intermediate dilution of your compound in the complete assay medium. This allows for better dispersion and solubilization before it comes into contact with your biological system.

  • Assay Component Interactions: Be aware that components in your assay medium, such as serum proteins (e.g., albumin) in cell culture, can bind to your compound, reducing its free and active concentration. If you are using a solubilizing agent, ensure it does not interfere with your assay. For example, some surfactants can denature proteins at high concentrations.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent for making a stock solution of this compound?

    • A1: Dimethyl sulfoxide (DMSO) is a good initial choice. A concentration of 5 mg/mL is achievable, potentially with gentle warming.[4] Always use anhydrous, high-purity DMSO to avoid degradation of the compound.

  • Q2: Can I use ethanol to make a stock solution?

    • A2: Ethanol can also be used, but the achievable concentration may be lower than in DMSO. If your experimental system is sensitive to DMSO, ethanol may be a suitable alternative.

  • Q3: How does pH affect the stability of this compound?

    • A3: The 7-hydroxycoumarin scaffold is generally stable in acidic to neutral conditions.[9] However, prolonged exposure to strongly alkaline conditions (pH > 9) may lead to degradation of the coumarin ring system and potential reactions of the aldehyde group.[6] It is recommended to prepare fresh alkaline solutions for each experiment.

  • Q4: Will the use of surfactants or cyclodextrins interfere with my assay?

    • A4: It is possible. Always run a control experiment with the solubilizing agent alone (at the same concentration used to dissolve your compound) to ensure it does not have any intrinsic activity or cause any interference in your assay.

  • Q5: Are there any safety precautions I should take when handling this compound?

    • A5: this compound is classified as an irritant. Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, should be followed. Handle the compound in a well-ventilated area or a chemical fume hood.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Synthesis of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (CAS 14003-96-4).[1][2] This valuable synthetic intermediate, often used in the development of novel heterocyclic compounds and fluorescent probes, presents unique challenges in its preparation.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers in achieving a successful synthesis.

The most common synthetic route involves a two-step process: first, the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via Pechmann condensation, followed by its ortho-formylation to introduce the aldehyde group at the C-8 position.

Overall Synthetic Workflow

The diagram below outlines the standard two-step pathway from common starting materials to the target compound.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Ortho-Formylation Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann Precursor 7-Hydroxy-4-methylcoumarin Pechmann->Precursor Duff Duff Reaction Precursor->Duff HMTA, Acid Product 7-Hydroxy-4-methyl-2-oxo-2H- chromene-8-carbaldehyde Duff->Product Hydrolysis

Caption: General workflow for the synthesis of the target aldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield in the Formylation Step

Question: I performed the Duff reaction on 7-hydroxy-4-methylcoumarin, but my final yield is extremely low, or I re-isolated only the starting material. What went wrong?

Answer: Low yields in the Duff reaction are a frequent issue stemming from several potential causes:

  • Cause 1: Ineffective Reagent Activity: Hexamethylenetetramine (HMTA) is the formylating agent precursor. It must be of good quality and kept dry. The acidic medium (often glacial acetic acid or trifluoroacetic acid) is crucial for the in-situ formation of the electrophilic iminium ion species that attacks the coumarin ring.

    • Solution: Use fresh, anhydrous HMTA and a high-purity acid. Ensure your 7-hydroxy-4-methylcoumarin precursor is pure and dry, as impurities can interfere with the reaction.

  • Cause 2: Suboptimal Reaction Temperature and Time: The Duff reaction requires sufficient thermal energy to proceed but can lead to decomposition if overheated. One reported procedure specifies heating at 90°C for 6 hours.[3]

    • Solution: Carefully control the reaction temperature using an oil bath. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed but no product forms, decomposition may be occurring. If the starting material remains after the specified time, consider extending the reaction time or slightly increasing the temperature (e.g., to 95-100°C), while monitoring for byproduct formation.

  • Cause 3: Incomplete Hydrolysis: The reaction initially forms a Schiff base (iminomethyl) intermediate, which must be hydrolyzed with acid (e.g., 20% HCl) to release the final aldehyde product.[3]

    • Solution: Ensure the hydrolysis step is performed thoroughly. After adding the acid, stir the mixture vigorously for the recommended time (e.g., 30-60 minutes) to ensure complete conversion of the intermediate to the aldehyde.

Problem 2: Product is a Sticky Oil or Impure Solid That Won't Crystallize

Question: My workup resulted in a sticky, oily residue instead of a crystalline solid. Recrystallization from ethanol makes it worse. How can I purify my product?[3]

Answer: This is a classic purification challenge for this compound, often due to the presence of unreacted starting material, polymeric byproducts from the Duff reaction, or residual HMTA-derived impurities.

  • Cause 1: Impurities Acting as Crystal Inhibitors: The starting material has different polarity and solubility, and its presence, even in small amounts, can prevent the product from forming a stable crystal lattice. Polymeric tars are also common culprits.

    • Solution 1 (Column Chromatography): This is the most effective method. Use a silica gel column with a gradient solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar starting material will elute before the more polar aldehyde product. Combine the pure fractions (as determined by TLC) and evaporate the solvent to obtain a purified solid.

    • Solution 2 (Alternative Recrystallization): If chromatography is not an option, avoid ethanol initially. Try a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or petroleum ether) until turbidity persists. Allow it to stand, preferably refrigerated, to induce crystallization.

Troubleshooting Decision Flowchart

The following diagram provides a logical path for diagnosing and solving common synthesis problems.

G Start Reaction Complete. Analyze Crude Product (TLC) LowYield Problem: Low Yield or No Product Formation Start->LowYield Impure Problem: Impure Product (Sticky, Multiple Spots) Start->Impure CheckReagents Verify Reagent Quality (HMTA, Acid) LowYield->CheckReagents Is starting material present? Sticky Is Product Sticky/Oily? Impure->Sticky CheckConditions Optimize Temp/Time (90°C, 6h) CheckReagents->CheckConditions CheckHydrolysis Ensure Complete Acid Hydrolysis CheckConditions->CheckHydrolysis Rerun Solution: Rerun Reaction with Verified Parameters CheckHydrolysis->Rerun MultiSpot Multiple Spots on TLC? Sticky->MultiSpot Yes Recrystal Solution: Attempt Mixed-Solvent Recrystallization (e.g., Acetone/Hexane) Sticky->Recrystal No, minor impurities ColumnChrom Solution: Purify via Column Chromatography (Hexane/EtOAc) MultiSpot->ColumnChrom Yes, significant impurities

Caption: A flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the detailed protocol for the formylation step using the Duff Reaction?

A1: The following protocol is adapted from established procedures.[3][4]

Experimental Protocol: Duff Reaction

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-hydroxy-4-methylcoumarin (1 equivalent).

  • Reagents: Add hexamethylenetetramine (HMTA, ~2.5 equivalents) followed by glacial acetic acid (or trifluoroacetic acid) to serve as the solvent and catalyst.

  • Reaction: Heat the mixture in an oil bath to 90-95°C and stir for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. Add a solution of 20% hydrochloric acid (HCl) and stir vigorously for 30-60 minutes.

  • Workup: Pour the mixture into ice-cold water. A precipitate should form. If the product oils out, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Purification: Collect the crude solid by filtration. Wash with cold water and dry. If the product is sticky or impure, purify using silica gel column chromatography as described in the troubleshooting section.

Q2: Can I use the Reimer-Tiemann reaction instead of the Duff reaction?

A2: Yes, the Reimer-Tiemann reaction is a classic method for ortho-formylating phenols. It involves reacting the phenol with chloroform (CHCl₃) in a strong basic solution (e.g., NaOH). However, for this specific substrate, it often presents more challenges than the Duff reaction.

  • Pros: Uses common and inexpensive reagents.

  • Cons:

    • Low Yields: The reaction intermediate, dichlorocarbene (:CCl₂), is highly reactive and can lead to side reactions.[5]

    • Isomer Formation: While the ortho-product is generally favored due to coordination with the hydroxyl group, formation of the para-formylated isomer is possible.

    • Harsh Conditions: The strong basic conditions can potentially open the lactone ring of the coumarin system.

For these reasons, the Duff reaction is generally the more reliable and higher-yielding method for this particular transformation.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of techniques is required for full characterization.

  • Thin Layer Chromatography (TLC): A pure product should show a single spot with an Rf value distinct from the starting material.

  • Melting Point: The pure compound has a defined melting point. Literature values can be used for comparison, though they may vary slightly.

  • Spectroscopy: This provides definitive structural confirmation. The key expected signals are summarized in the table below.[6]

Technique 7-Hydroxy-4-methylcoumarin (Precursor) This compound (Product)
¹H NMR Aromatic protons, singlet for C5-H (~6.8 ppm), doublets for C6-H and C8-H, methyl singlet (~2.4 ppm), vinyl singlet (~6.2 ppm).Disappearance of the C8-H signal. Appearance of a new aldehyde proton (-CHO) singlet downfield (~10.4 ppm ). Aromatic protons shift. Phenolic -OH proton is also very downfield (~12.0 ppm ).
¹³C NMR Standard coumarin signals.Appearance of a new carbonyl carbon for the aldehyde (~190 ppm ). Shifts in the aromatic carbon signals due to the new substituent.
FT-IR (cm⁻¹) O-H stretch (~3100-3400), Lactone C=O stretch (~1700-1720).Appearance of a new aldehyde C=O stretch (~1650-1680), distinct from the lactone carbonyl.

References

Technical Support Center: Minimizing Background Fluorescence in Cell Imaging with Coumarin Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing coumarin probes for cellular imaging. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you overcome challenges related to background fluorescence and achieve high-quality, reproducible data. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: From High Background to Clear Signals

High background fluorescence is a common obstacle in cell imaging that can obscure specific signals and lead to misinterpretation of data. This guide will walk you through the most common causes of high background when using coumarin probes and provide step-by-step solutions.

Issue 1: High Autofluorescence from Cells or Tissue

Autofluorescence is the natural fluorescence emitted by biological materials, which can create a high background signal and mask the specific signal from your coumarin probe.[1][2] Common sources include molecules like collagen, elastin, flavins (FAD, FMN), and NADH.[2][3][4]

Probable Causes & Solutions
  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components, particularly proteins containing tryptophan and tyrosine, to create fluorescent products.[2][5]

    • Solution:

      • Reduce Fixation Time: Use the minimum fixation time required to preserve your sample's morphology.[5]

      • Choose an Alternative Fixative: If compatible with your target, consider using non-aldehyde fixatives like ice-cold methanol or acetone.[1][6]

      • Quench Aldehydes: After fixation with aldehydes, treat your samples with a quenching agent like sodium borohydride or glycine to reduce aldehyde-induced fluorescence.[1][2] A typical treatment involves incubating with sodium borohydride solution for a short period.[7]

  • Endogenous Fluorophores: Molecules naturally present in cells, such as NADH and riboflavins, can contribute significantly to autofluorescence, especially when excited with UV or blue light, which is common for many coumarin probes.[2][4] Lipofuscin, a pigment that accumulates with age, is another major source of autofluorescence with a broad emission spectrum.[2][8]

    • Solution:

      • Use a Quenching Agent: Commercially available quenching agents or reagents like Sudan Black B can effectively reduce autofluorescence from lipofuscin.[1]

      • Spectral Separation: If possible, choose a coumarin probe with excitation and emission wavelengths that are spectrally distinct from the major autofluorescent species in your sample.[1] Probes that can be excited at longer wavelengths (greater than 400 nm) can help minimize background from NADPH.[9]

      • Photobleaching: Intentionally expose the sample to intense light before staining to destroy autofluorescent molecules.[1] However, be cautious as this can also potentially damage the sample.

Experimental Protocol: Sodium Borohydride Treatment for Quenching Aldehyde-Induced Autofluorescence
  • Fixation: Fix your cells or tissue as per your standard protocol (e.g., 4% paraformaldehyde in PBS).

  • Washing: Wash the samples thoroughly with PBS to remove the fixative.

  • Sodium Borohydride Incubation: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate your samples in this solution for 4 minutes at room temperature. For thicker samples, you may need to replace the solution with a fresh one and incubate for another 4 minutes.[7]

  • Washing: Wash the samples extensively with PBS (3-5 times) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your blocking and coumarin probe staining protocol.

Issue 2: Non-Specific Binding of the Coumarin Probe

Non-specific binding occurs when the coumarin probe adheres to cellular components other than its intended target, leading to a diffuse background signal.[10] This can be influenced by factors like probe concentration, hydrophobicity, and inadequate blocking.[11][12]

Probable Causes & Solutions
  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cells or tissue is a primary cause of high background.[13] These sites can be hydrophobic or charged, leading to unwanted probe interactions.

    • Solution:

      • Optimize Blocking Buffer: Use a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody (if used) was raised.[1] A common starting point is 1-5% BSA in PBS.[14] For many applications, 1% BSA in PBS is effective.[14]

      • Increase Blocking Time: Extend the incubation time with the blocking buffer to ensure complete saturation of non-specific sites.[13][15] An incubation of at least 60 minutes at room temperature is a good starting point.[16]

  • Excessive Probe Concentration: Using too high a concentration of the coumarin probe can lead to increased non-specific binding.[13][15]

    • Solution:

      • Titrate the Probe: Perform a dilution series to determine the optimal concentration of your coumarin probe that provides the best signal-to-noise ratio.

  • Probe Hydrophobicity: Highly hydrophobic probes have a greater tendency to bind non-specifically to cellular membranes and other lipophilic structures.[11][12]

    • Solution:

      • Select a More Hydrophilic Probe: If available, choose a coumarin derivative with increased hydrophilicity.

      • Include a Detergent: Adding a mild, non-ionic detergent like Tween 20 (e.g., 0.05%) to your wash buffers can help reduce non-specific hydrophobic interactions.[17]

Diagram: Troubleshooting Non-Specific Binding

Caption: A decision tree for troubleshooting non-specific binding of coumarin probes.

Issue 3: Probe Aggregation

Some coumarin probes, particularly those with hydrophobic properties, can form aggregates in aqueous solutions. These aggregates can appear as bright, non-specific fluorescent puncta in your image, contributing to background noise. While some newer coumarin probes are designed with aggregation-induced emission (AIE) properties for specific applications, unintended aggregation is generally undesirable.[18][19][20]

Probable Causes & Solutions
  • Poor Probe Solubility: The probe may not be fully dissolved in the imaging buffer.

    • Solution:

      • Prepare Fresh Stock Solutions: Make fresh, concentrated stock solutions of your coumarin probe in an appropriate organic solvent (e.g., DMSO) before diluting it into your aqueous imaging buffer.

      • Vortex Thoroughly: Ensure the probe is completely dissolved by vortexing the solution vigorously.

      • Filter the Staining Solution: If aggregation persists, consider filtering the final staining solution through a 0.22 µm filter before applying it to your cells.[1]

Issue 4: Photobleaching and Signal Instability

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a decrease in signal intensity over time.[21][22] Coumarin dyes can be susceptible to photobleaching, which can sometimes be mistaken for high background if the specific signal fades rapidly.[23][24]

Probable Causes & Solutions
  • Excessive Excitation Light: High-intensity light accelerates photobleaching.[21]

    • Solution:

      • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[21] Neutral density (ND) filters can be used to attenuate the light source.[21]

      • Minimize Exposure Time: Use the shortest possible camera exposure times and increase the interval between image acquisitions in time-lapse experiments.[21]

  • Presence of Reactive Oxygen Species (ROS): The interaction of the excited coumarin probe with molecular oxygen can generate damaging ROS that degrade the fluorophore.[21][22]

    • Solution:

      • Use an Antifade Mounting Medium: Mount your samples in a commercially available or homemade antifade reagent.[21] These reagents often contain antioxidants that scavenge ROS.

Table: Common Antifade Reagent Components and their Mechanisms
ComponentMechanism of Action
p-Phenylenediamine (PPD) A free radical scavenger that reduces photobleaching.
n-Propyl gallate An antioxidant that helps to reduce the formation of singlet oxygen.
Glycerol Increases the viscosity of the medium, which can reduce the diffusion of molecular oxygen.[22]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using coumarin probes?

High background fluorescence with coumarin probes can stem from several sources, including cellular autofluorescence, non-specific binding of the probe, and probe aggregation.[25] It's also important to consider potential contamination of your reagents and buffers.

Q2: How do I choose the right fixation and permeabilization method to minimize background?

The choice of fixation and permeabilization is critical and often antibody- or probe-dependent.[26][27]

  • Fixation: For many applications, 4% paraformaldehyde (a cross-linking fixative) is a good starting point as it preserves cell morphology well.[27] However, if you are experiencing high autofluorescence, consider switching to a precipitating fixative like cold methanol, which can sometimes reduce this issue but may affect some epitopes.[6]

  • Permeabilization: If you use a cross-linking fixative, you will need to permeabilize the cell membrane to allow the probe to access intracellular targets.[27] Triton X-100 (e.g., 0.1-0.5%) is a commonly used detergent for this purpose.[6][16] Be aware that detergents can also extract some cellular components, so the choice and concentration should be optimized.

Q3: My unstained control cells show high background. What is the likely cause and how can I fix it?

If your unstained control cells exhibit significant fluorescence, the primary culprit is autofluorescence.[28] This is the inherent fluorescence of the cells themselves.[5] To address this, you can try the strategies outlined in Issue 1 of the troubleshooting guide, such as using a quenching agent or optimizing your fixation protocol.

Q4: How important are the washing steps in reducing background?

Washing steps are crucial for removing unbound probe and reducing non-specific signal.[13][15][29] Insufficient washing is a common cause of high background.[1][13]

  • Recommendation: Increase the number and duration of your wash steps after probe incubation.[1][30] Using a buffer containing a mild detergent like 0.05% Tween 20 can also help to reduce non-specific binding.[17]

Q5: Can the choice of imaging medium affect background fluorescence?

Yes, the imaging medium can influence background. Some components in cell culture media, like phenol red and riboflavin, are fluorescent and can contribute to background. For live-cell imaging, it is best to use a phenol red-free medium. Additionally, ensuring your imaging buffer is at the optimal pH for your coumarin probe can be important, as the fluorescence of some coumarins is pH-sensitive.[21][31]

Q6: What are the optimal filter sets for coumarin probes to maximize the signal-to-noise ratio?

The optimal filter set depends on the specific excitation and emission spectra of your coumarin probe. Generally, you want an excitation filter that matches the probe's excitation peak and an emission filter that captures the peak of its emission while excluding as much background as possible. Using high-performance bandpass filters can help to reduce bleed-through from other fluorescent sources and autofluorescence.[32] For example, for a coumarin dye with an excitation maximum around 407 nm and an emission maximum around 500 nm, a suitable filter set might include an excitation filter around 405 nm and an emission filter around 460-500 nm.[25][32][33] Always consult the probe manufacturer's specifications for recommended filter sets.

References

Technical Support Center: Purification of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to ensure the successful isolation of a high-purity product.

I. Understanding the Purification Challenges

This compound is commonly synthesized via the Duff reaction, which involves the formylation of 7-hydroxy-4-methylcoumarin.[1][2] While effective, this synthetic route can lead to a range of impurities that complicate purification. The inherent polarity of the target molecule, with its hydroxyl, aldehyde, and lactone functionalities, further adds to the complexity of selecting an appropriate purification strategy.

A frequent issue reported by researchers is the formation of a sticky, difficult-to-handle precipitate upon attempted recrystallization from ethanol.[3] This guide will address this and other common purification hurdles with detailed protocols and troubleshooting advice.

II. Troubleshooting Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of this compound.

Q1: My recrystallization from ethanol resulted in a sticky, oily solid instead of fine crystals. What is causing this and how can I fix it?

A1: The formation of a sticky precipitate during recrystallization is a common problem and can be attributed to several factors:

  • Residual Solvents: The presence of residual solvents from the reaction workup, such as acetic acid used in the Duff reaction, can interfere with crystal lattice formation.

  • Impurities: The crude product may contain impurities that act as "crystal poisons," disrupting the crystallization process. A common impurity from the Duff reaction is the di-formylated product, especially if an excess of hexamethylenetetramine (HMTA) is used.[4]

  • Supersaturation: Cooling the solution too rapidly can lead to the product crashing out of solution as an amorphous solid or oil rather than forming well-defined crystals.

Troubleshooting Steps:

  • Ensure Complete Removal of Reaction Solvents: Before attempting recrystallization, ensure all volatile solvents from the workup are thoroughly removed under reduced pressure. If acetic acid was used, consider a co-evaporation step with a higher boiling point solvent like toluene to azeotropically remove it.

  • Optimize the Recrystallization Solvent System:

    • Mixed Solvent System: Instead of pure ethanol, try a mixed solvent system. A common and effective combination for hydroxycoumarins is an ethanol-water mixture.[5] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Alternative Solvents: Consider other polar protic solvents or mixtures, such as methanol-water or isopropanol.

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing the hot solution directly into an ice bath.

  • "Seed" the Solution: If you have a small amount of pure product from a previous successful batch, adding a tiny crystal (a "seed") to the supersaturated solution can induce crystallization.

  • Pre-purification: If the crude product is highly impure, a preliminary purification step before recrystallization is recommended. A quick filtration through a short plug of silica gel, eluting with a moderately polar solvent, can remove many impurities.

Q2: My column chromatography separation is poor, and the product is co-eluting with impurities. How can I improve the separation?

A2: Poor separation during column chromatography is often due to an improperly chosen solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Eluent System:

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.3.

    • Solvent Polarity: For polar compounds like this compound, a mixture of a non-polar and a polar solvent is typically used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. A common eluent system for similar coumarin derivatives is petroleum ether:ethyl acetate.[6]

    • Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. Using a different, more polar solvent to dissolve the sample can lead to band broadening and poor separation.

Q3: I suspect my product is contaminated with unreacted 7-hydroxy-4-methylcoumarin. How can I remove it?

A3: Unreacted starting material is a common impurity. Due to the similar polarity of the starting material and the product, separation can be challenging.

Troubleshooting Steps:

  • Fine-tune Column Chromatography: A carefully run column with a shallow polarity gradient can often resolve the product from the starting material. Monitor the fractions closely by TLC.

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form water-soluble adducts, while the starting material (which lacks an aldehyde group) will not.[8] This provides an excellent method for separation. A detailed protocol is provided in the next section.

III. Detailed Purification Protocols

This section provides step-by-step experimental protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is optimized to avoid the formation of a sticky precipitate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot 95% ethanol required for complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Cloudiness: To the hot, clear solution, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy.

  • Re-dissolution: Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should start to appear.

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 50% ethanol-water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general guideline for purifying the target compound using column chromatography.

  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point for testing is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification via Bisulfite Adduct Formation

This is a highly selective method for purifying aldehydes.[8]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehyde will form a water-soluble adduct and move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-aldehydic impurities.

  • Regeneration of Aldehyde: To the aqueous layer, add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic. This will regenerate the aldehyde, which will precipitate out of the solution.

  • Isolation: Extract the regenerated aldehyde back into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

IV. Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueAdvantagesDisadvantagesBest For
RecrystallizationSimple, inexpensive, can yield very pure product.Can be time-consuming, risk of product loss in the mother liquor, may not remove all impurities.Final purification of a relatively pure crude product.
Column ChromatographyHighly effective for separating complex mixtures, can be adapted for a wide range of polarities.More complex setup, requires larger volumes of solvent, can be time-consuming.Purification of highly impure crude products or separation of closely related compounds.
Bisulfite Adduct FormationHighly selective for aldehydes, very effective for removing non-aldehydic impurities.Involves multiple extraction steps, requires careful pH control for aldehyde regeneration.Removing unreacted starting material and other non-aldehydic byproducts.

V. Visualizing the Workflow

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product from Duff Reaction Workup Recrystallization Recrystallization Crude->Recrystallization High Purity Crude Column Column Chromatography Crude->Column Low Purity Crude Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Aldehyde-Specific Purification Pure Pure Product Recrystallization->Pure Column->Recrystallization Further Purification Column->Pure Bisulfite->Pure

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Recrystallization

RecrystallizationTroubleshooting Start Sticky Precipitate from Ethanol Recrystallization CheckSolvent Check for Residual Reaction Solvents Start->CheckSolvent PrePurify Pre-purify by Silica Plug Start->PrePurify OptimizeSolvent Optimize Solvent System (e.g., Ethanol/Water) CheckSolvent->OptimizeSolvent ControlCooling Control Cooling Rate OptimizeSolvent->ControlCooling Success Crystalline Product ControlCooling->Success PrePurify->OptimizeSolvent

Caption: Troubleshooting flowchart for obtaining a crystalline product during recrystallization.

VI. Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic data for pure this compound?

A: While specific shifts can vary slightly based on the solvent used for NMR, you should look for characteristic signals corresponding to the aldehyde proton (around 10-11 ppm in ¹H NMR), the aromatic protons, the methyl group, and the hydroxyl proton. The ¹³C NMR should show a signal for the aldehyde carbonyl carbon (around 190 ppm) in addition to the other carbons of the coumarin core.

Q: Can I use other formylation reactions to synthesize this compound?

A: While the Duff reaction is common, other formylation methods for phenols exist, such as the Reimer-Tiemann and Vilsmeier-Haack reactions.[9] However, the choice of reaction can influence the byproduct profile and thus the required purification strategy.

Q: How can I confirm the purity of my final product?

A: Purity should be assessed by a combination of techniques. A sharp melting point is a good indicator of purity. Chromatographic methods like TLC and HPLC can be used to check for the presence of impurities. Finally, spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify any remaining contaminants.

VII. References

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. --INVALID-LINK--

  • ResearchGate. (2014). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. --INVALID-LINK--

  • MDPI. (2020). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. --INVALID-LINK--

  • Columbia University. Column chromatography. --INVALID-LINK--

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. --INVALID-LINK--

  • Unknown Source. Column chromatography. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions. --INVALID-LINK--

  • YouTube. (2023). Performing Column Chromatography. --INVALID-LINK--

  • SpringerLink. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. --INVALID-LINK--

  • ResearchGate. (2024). I prepared 8-formyl-7-hydroxy-4-methyl coumarin by duff reaction. recrystallisation of pdt with ethanol is giving sticky compound.is it pure?. --INVALID-LINK--

  • The ScholarShip at ECU. (2016). The Duff Reaction: Researching A Modification. --INVALID-LINK--

  • ResearchGate. (2012). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. --INVALID-LINK--

  • Biosynth. (n.d.). This compound. --INVALID-LINK--

  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. --INVALID-LINK--

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. --INVALID-LINK--

  • ResearchGate. (2019). synthesis , antibacterial and DFT study of oxdiation 7-hydroxy -4-methyl coumarin derivative. --INVALID-LINK--

  • Google Patents. (2015). Preparation method of 8-formyl coumarin derivative. --INVALID-LINK--

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. --INVALID-LINK--

  • KU ScholarWorks. (2019). Selective Production of Phenolic Aldehydes with Acetosolv Lignin Extracted from Corn Field Leftovers. --INVALID-LINK--

  • ResearchGate. (2021). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. --INVALID-LINK--

  • MDPI. (2022). Optimization of Phenolic-Enriched Extracts from Olive Leaves via Ball Milling-Assisted Extraction Using Response Surface Methodology. --INVALID-LINK--

  • MDPI. (2023). In Vitro Antioxidant, Photoprotective, and Volatile Compound Profile of Supercritical CO2 Extracts from Dandelion (Taraxacum officinale L.) Flowers. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Coumarin-Based Fluorescent Probes for Metal Ion Detection: Featuring 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical aspect of understanding biological processes and developing new therapeutic agents. Fluorescent probes have emerged as indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution. Among the various classes of fluorophores, coumarin derivatives have garnered significant attention due to their excellent photophysical properties, including high quantum yields and environmental sensitivity.[1]

This guide provides an in-depth comparison of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde , a versatile coumarin scaffold, with other established fluorescent probes for the detection of copper (Cu²⁺) and zinc (Zn²⁺) ions. We will delve into their synthesis, photophysical properties, and the experimental protocols required for a rigorous head-to-head comparison. This document is designed to empower researchers to make informed decisions when selecting the optimal fluorescent probe for their specific application.

The Central Player: this compound

The core structure of this compound (herein referred to as C-8-CHO ) combines the inherent fluorescence of the 7-hydroxy-4-methylcoumarin core with a reactive aldehyde group at the 8-position. This aldehyde functionality serves as a versatile handle for designing Schiff base chemosensors, which can exhibit changes in their fluorescent properties upon coordination with specific metal ions. The fluorescence of this molecule has been noted to be useful for detection in living cells without requiring additional reagents.[2]

The Competitors: Established Probes for Cu²⁺ and Zn²⁺ Detection

To provide a meaningful comparison, we will evaluate C-8-CHO against two well-established fluorescent probes:

  • For Cu²⁺ Detection: HQ1 - A coumarin-based probe that has demonstrated high sensitivity and selectivity for copper ions.[3]

  • For Zn²⁺ Detection: Zinquin - A widely used fluorescent sensor for the detection of intracellular zinc.[4][5]

Comparative Analysis: A Head-to-Head Look

A direct, side-by-side comparison of fluorescent probes is paramount for selecting the most suitable tool for a given experiment. The following table summarizes the key performance parameters for C-8-CHO (projected, based on its structural class), HQ1, and Zinquin. It is crucial to note that these values are compiled from various sources and optimal performance should be determined under specific experimental conditions.

ParameterThis compound (C-8-CHO)HQ1 (for Cu²⁺)Zinquin (for Zn²⁺)
Target Ion Potentially Cu²⁺, Zn²⁺, and other metal ions (application-dependent)Cu²⁺[3]Zn²⁺[4]
Detection Limit To be determined experimentally1.81 x 10⁻⁸ M[3]In the nanomolar range[6][7]
Binding Stoichiometry To be determined experimentallyNot specified1:1 or 2:1 (probe:Zn²⁺)[4]
Binding Constant (Kd) To be determined experimentallyNot specified6.2 x 10⁻⁷ M (for a Zinquin-protein adduct)[4]
Fluorescence Response Expected to be "turn-off" (quenching) or "turn-on" (enhancement) depending on the chelation environmentQuenching[8]Enhancement[5]
Excitation Max (λex) To be determined experimentally~450 nm[9]~368 nm[4]
Emission Max (λem) To be determined experimentallyNot specified~490 nm[4]
Quantum Yield (Φ) To be determined experimentallyNot specifiedNot explicitly stated, but forms highly fluorescent complexes

Experimental Section: Protocols for Synthesis and Comparative Evaluation

To ensure scientific integrity and enable researchers to conduct their own comparative studies, we provide detailed experimental protocols.

Synthesis of this compound (C-8-CHO)

The synthesis of C-8-CHO can be achieved through a two-step process involving the Pechmann condensation to form the coumarin core, followed by a Duff reaction to introduce the aldehyde group.[10][11][12]

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

  • Reaction: Pechmann condensation of resorcinol with ethyl acetoacetate.

  • Procedure:

    • To a stirred solution of resorcinol (1 eq.) in concentrated sulfuric acid, slowly add ethyl acetoacetate (1 eq.) while maintaining the temperature below 10°C.

    • Continue stirring at room temperature for 12-18 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[12]

Step 2: Synthesis of this compound

  • Reaction: Duff reaction of 7-hydroxy-4-methylcoumarin.

  • Procedure:

    • A mixture of 7-hydroxy-4-methylcoumarin (1 eq.), hexamethylenetetramine (HMTA, 4 eq.), and glacial acetic acid is heated to 100-110°C for 6-8 hours.

    • The reaction mixture is then hydrolyzed with an acidic solution (e.g., HCl) and heated for an additional 1-2 hours.

    • After cooling, the product precipitates and is collected by filtration.

    • The crude product is purified by recrystallization or column chromatography.[10]

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Duff Reaction Resorcinol Resorcinol Step1_Product 7-hydroxy-4-methylcoumarin Resorcinol->Step1_Product EAA Ethyl Acetoacetate EAA->Step1_Product H2SO4 Conc. H2SO4 H2SO4->Step1_Product Step2_Product This compound Step1_Product->Step2_Product HMTA Hexamethylenetetramine (HMTA) HMTA->Step2_Product AceticAcid Glacial Acetic Acid AceticAcid->Step2_Product

Caption: Synthesis workflow for this compound.

Comparative Evaluation of Fluorescent Probes

A standardized protocol is essential for the objective comparison of fluorescent probes.

1. Preparation of Stock Solutions:

  • Prepare 1 mM stock solutions of C-8-CHO, HQ1, and Zinquin in DMSO.

  • Prepare 10 mM stock solutions of the respective metal ion salts (e.g., CuCl₂, ZnCl₂) in deionized water.

2. Determination of Photophysical Properties:

  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Procedure:

    • Prepare dilute solutions (e.g., 10 µM) of each probe in a suitable buffer (e.g., PBS, pH 7.4).

    • Record the absorption spectra to determine the maximum absorption wavelength (λ_abs_).

    • Record the fluorescence emission spectra by exciting at λ_abs_ to determine the maximum emission wavelength (λ_em_).

3. Fluorescence Titration:

  • Objective: To determine the probe's response to the target metal ion.

  • Procedure:

    • To a cuvette containing a fixed concentration of the probe (e.g., 10 µM) in buffer, incrementally add the metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity against the metal ion concentration.

4. Determination of Detection Limit (LOD):

  • The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

5. Determination of Binding Constant (Kd):

  • The binding constant can be determined by fitting the fluorescence titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

6. Selectivity Study:

  • Objective: To assess the probe's response to the target ion in the presence of other competing metal ions.

  • Procedure:

    • Record the fluorescence intensity of the probe in the presence of the target ion.

    • Record the fluorescence intensity of the probe in the presence of the target ion and an excess of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Ni²⁺, etc.).

    • A highly selective probe will show a minimal change in fluorescence in the presence of competing ions.

Evaluation_Workflow cluster_prep Preparation cluster_char Characterization Stock_Solutions Prepare Stock Solutions (Probes & Metal Ions) Photophysical Determine Photophysical Properties (λabs, λem) Stock_Solutions->Photophysical Titration Fluorescence Titration (vs. Metal Ion) Photophysical->Titration LOD Calculate Detection Limit (LOD) Titration->LOD Kd Determine Binding Constant (Kd) Titration->Kd Selectivity Assess Selectivity (vs. Competing Ions) Titration->Selectivity

Caption: Experimental workflow for the comparative evaluation of fluorescent probes.

Concluding Remarks

This compound presents a promising and versatile scaffold for the development of novel fluorescent probes for metal ion detection. Its straightforward synthesis and the reactive aldehyde functionality allow for facile modification to tune its selectivity and sensitivity for specific analytes. While established probes like HQ1 and Zinquin offer excellent performance for their respective target ions, a direct, data-driven comparison under standardized conditions is essential for validating the efficacy of new sensor molecules. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, enabling researchers to identify the optimal fluorescent probe to advance their scientific investigations.

References

A Senior Application Scientist's Guide to the Validation of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde for Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the vast field of analytical chemistry, the demand for sensitive and selective detection of metal ions remains a critical pursuit, driven by their profound impact on environmental and biological systems.[1][2] Fluorescent chemosensors have emerged as a powerful tool in this endeavor, offering high sensitivity, operational simplicity, and the potential for real-time monitoring.[2] This guide provides an in-depth validation of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde as a fluorescent chemosensor for metal ions. We will explore its synthesis, spectroscopic properties, and a rigorous experimental protocol for validating its sensing capabilities. Furthermore, a comparative analysis with existing fluorescent sensors will be presented, offering researchers and drug development professionals a comprehensive understanding of its performance and potential applications.

Introduction: The Critical Role of Metal Ion Sensing

Metal ions are ubiquitous, playing essential roles in biological processes, yet they can be toxic even at trace concentrations.[3] Iron, for instance, is a vital component of numerous enzymes and proteins, but its dysregulation is implicated in various diseases.[4] This duality necessitates the development of robust analytical methods for their detection and quantification. Among the various techniques, fluorescence spectroscopy stands out for its exceptional sensitivity and the ability to provide spatial and temporal information about the analyte.[4]

Coumarin derivatives, known for their strong fluorescence and photostability, are excellent candidates for designing fluorescent chemosensors.[5][6] The molecule of interest, this compound, possesses key structural features—a hydroxyl group and an aldehyde group—that can act as binding sites for metal ions, potentially leading to a measurable change in its fluorescence properties.

Synthesis and Characterization of the Chemosensor

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 7-hydroxy-4-methylcoumarin.

Synthesis Pathway

The synthetic route involves the Duff reaction, a formylation method that introduces an aldehyde group onto the coumarin scaffold.

7-Hydroxy-4-methylcoumarin 7-Hydroxy-4-methylcoumarin Intermediate Intermediate 7-Hydroxy-4-methylcoumarin->Intermediate Hexamethylenetetramine, Glacial Acetic Acid This compound This compound Intermediate->this compound Acid Hydrolysis

Caption: Synthesis of the target chemosensor.

Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques:

  • FT-IR: To identify the characteristic functional groups, such as the hydroxyl (-OH), lactone carbonyl (C=O), and the newly introduced aldehyde (-CHO) groups.[7]

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the position of the aldehyde group on the coumarin ring.[7][8]

  • Mass Spectrometry: To determine the molecular weight of the compound.

Experimental Validation of Metal Ion Sensing

A rigorous validation process is essential to establish the chemosensor's utility. This involves evaluating its selectivity, sensitivity, and the underlying sensing mechanism.

Experimental Workflow

The following diagram outlines the key steps in the validation process:

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_sensor Prepare stock solution of the chemosensor selectivity Selectivity Study: Incubate sensor with different metal ions prep_sensor->selectivity prep_ions Prepare stock solutions of various metal ions prep_ions->selectivity measure_fluor Measure fluorescence intensity selectivity->measure_fluor titration Titration Study: Incubate sensor with varying concentrations of the target ion titration->measure_fluor determine_stoichiometry Determine binding stoichiometry (Job's Plot) titration->determine_stoichiometry competition Competition Study: Incubate sensor and target ion with interfering ions competition->measure_fluor plot_data Plot fluorescence response vs. ion concentration measure_fluor->plot_data calc_lod Calculate Limit of Detection (LOD) plot_data->calc_lod

Caption: Workflow for validating the metal ion sensor.

Detailed Experimental Protocols

Protocol 1: Selectivity Study

  • Prepare a stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO or acetonitrile.

  • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water.

  • In a series of cuvettes, add the chemosensor solution to a final concentration of 10 µM in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

  • To each cuvette, add a different metal ion solution to a final concentration of 100 µM.

  • Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5 minutes) at room temperature. The excitation wavelength should be determined from the absorption spectrum of the chemosensor.[8]

Protocol 2: Sensitivity and Titration Study

  • Prepare a solution of the chemosensor (e.g., 10 µM) in the chosen buffer.

  • Sequentially add increasing concentrations of the target metal ion (the one that showed a significant response in the selectivity study) to the chemosensor solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity against the concentration of the metal ion.

  • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[9]

Protocol 3: Competition Study

  • Prepare a solution containing the chemosensor (e.g., 10 µM) and the target metal ion at a concentration that elicits a significant fluorescence response.

  • To this solution, add other potentially interfering metal ions at a higher concentration (e.g., 10-fold excess).

  • Record the fluorescence emission spectrum and compare it to the spectrum without the interfering ions.

Comparative Analysis with Alternative Chemosensors

To contextualize the performance of this compound, it is crucial to compare it with other reported fluorescent chemosensors for the same target metal ion. For the purpose of this guide, we will assume our sensor shows high selectivity towards Fe³⁺ ions.

ChemosensorTarget IonSensing MechanismLimit of Detection (LOD)Solvent SystemReference
This compound Fe³⁺ Fluorescence Quenching To be determined Aqueous Buffer This work
Phthalonitrile derivativeFe³⁺Fluorescence Quenching3.28 µMDMSO[9]
Quinoline derivative (TQA)Fe³⁺Fluorescence QuenchingNot explicitly stated, but linear range is 0.05-0.5 mmol/LDMF/water[10]
Fe₃O₄@ZnO NanoprobeFe³⁺Fluorescence Quenching3 nMAqueous Solution[4]
Furo[3,2-c]coumarin derivative (FH)Fe³⁺"Turn-off" Fluorescence1.93 µM10% MeOH-H₂O[11]
Pyrene-based sensor (APSB)Fe³⁺"Turn-on" Fluorescence1.95 nMDMSO/water[12]

This table highlights the diversity of chemosensors available and underscores the importance of evaluating new compounds to identify those with superior sensitivity, selectivity, and applicability in relevant biological or environmental matrices.

Mechanistic Insights

The interaction between this compound and a metal ion like Fe³⁺ likely involves the formation of a coordination complex.

cluster_sensor Chemosensor cluster_ion Metal Ion cluster_complex Complex Sensor This compound (Fluorescent) Complex Sensor-Fe³⁺ Complex (Non-fluorescent or Quenched) Sensor->Complex Ion Fe³⁺ Ion->Complex +

Caption: Proposed sensing mechanism.

The quenching of fluorescence upon binding to Fe³⁺ can be attributed to mechanisms such as photoinduced electron transfer (PET) from the excited state of the fluorophore to the metal ion, or energy transfer.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the validation of this compound as a fluorescent chemosensor for metal ions. The detailed protocols and comparative analysis serve as a valuable resource for researchers in this field. Future work should focus on optimizing the sensor's performance in complex biological and environmental samples, and exploring its potential for applications in live-cell imaging and diagnostics. The continued development of novel coumarin-based sensors will undoubtedly contribute to advancements in analytical chemistry and beyond.[5][13]

References

A Comparative Guide to the Photophysical Properties of Coumarin Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Coumarin Derivatives: A Versatile Scaffold in Photophysics

Coumarin and its derivatives constitute a significant class of benzopyrone-structured compounds, prevalent as secondary metabolites in various natural sources like plants and microorganisms.[1] Their versatile scaffold has not only led to a broad spectrum of pharmacological applications, including anticancer and anti-inflammatory agents, but has also established them as indispensable fluorophores in diverse scientific and technological fields.[1][2] The inherent photophysical properties of coumarins, characterized by strong fluorescence emissions, make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) and laser dyes to fluorescent probes for bioimaging and sensing.[3][4]

The unique charge transfer characteristics of their π-conjugated systems are fundamental to their optical behavior.[3] This guide provides a comparative analysis of the photophysical properties of various coumarin derivatives, offering insights into how structural modifications and environmental factors influence their absorption and emission characteristics. This information is crucial for researchers and professionals in selecting or designing coumarin-based molecules for specific applications.

The Influence of Substitution on Photophysical Properties

The photophysical properties of coumarins are exquisitely sensitive to the nature and position of substituents on the benzopyrone core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) strategically placed on the coumarin scaffold can dramatically alter the molecule's absorption and fluorescence characteristics.

A key determinant of a coumarin's photophysical behavior is the intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting lactone carbonyl group.[5] The efficiency of this ICT process directly impacts the fluorescence quantum yield and the position of the emission maximum.

Impact of Electron-Donating Groups at the 7-Position:

Substituents at the 7-position, in particular, play a pivotal role. The introduction of strong electron-donating groups like amino (-NH2) or dialkylamino (-NR2) groups at this position leads to a significant enhancement in fluorescence intensity.[5] This is attributed to the increased ICT character of the excited state. For instance, 7-aminocoumarins are well-known for their intense fluorescence in the blue-green region of the spectrum.[5]

Impact of Electron-Withdrawing Groups at the 3-Position:

Conversely, the introduction of electron-withdrawing groups, such as a formyl (-CHO) or cyano (-CN) group, at the 3-position can also modulate the photophysical properties. These groups can enhance the ICT process, often leading to a red-shift in both absorption and emission spectra.[5] However, certain EWGs at the 3-position can also promote non-radiative decay pathways, leading to a decrease in fluorescence quantum yield in some cases.[5]

Extending π-Conjugation:

Expanding the π-electron system of the coumarin core, for example by fusing aromatic rings, is another effective strategy to tune the photophysical properties.[6][7] Increasing the extent of π-conjugation generally leads to a bathochromic (red) shift in the absorption and emission spectra and can also influence the fluorescence quantum yield.[6]

Comparative Photophysical Data of Representative Coumarin Derivatives

To illustrate the impact of structural modifications, the following table summarizes the key photophysical properties of several representative coumarin derivatives in a common solvent.

DerivativeSubstituent(s)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_f)
Coumarin Unsubstituted~310-330~380-400~70-90Low
7-Hydroxycoumarin 7-OH~325-365~450-460~100-135Moderate
7-Methoxycoumarin 7-OCH₃~320-330~380-400~60-80Moderate
Coumarin 1 (7-Diethylamino-4-methylcoumarin) 7-N(C₂H₅)₂, 4-CH₃~370-390~450-470~80High
Coumarin 102 7-Amino, 4-Trifluoromethyl~360-380~430-450~70High
Coumarin 153 7-Amino, 4-Trifluoromethyl, rigidized amino group~420-440~520-540~100Very High
3-Acetyl-7-ethylaminocoumarin 3-COCH₃, 7-NHC₂H₅~410-430~490-510~80High

Note: The exact values can vary depending on the solvent and measurement conditions.

The Critical Role of the Solvent Environment (Solvatochromism)

The photophysical properties of many coumarin derivatives are highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[8][9] This sensitivity makes them excellent probes for studying the polarity of microenvironments, such as in biological systems or polymer matrices.[5]

Generally, for coumarins with a significant intramolecular charge transfer character, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum.[8] This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state.

However, the effect of solvent polarity on the fluorescence quantum yield can be more complex. For some 7-aminocoumarins, increasing solvent polarity can lead to a decrease in quantum yield due to the formation of a non-fluorescent twisted intramolecular charge-transfer (TICT) state.[10][11] In this process, rotation around the C7-N bond in the excited state leads to a twisted conformation that rapidly deactivates non-radiatively. In contrast, for other coumarins, such as 7-alkoxycoumarins, the fluorescence intensity can actually increase with solvent polarity.[10]

Experimental Methodologies for Photophysical Characterization

Accurate and reliable measurement of photophysical properties is paramount for a meaningful comparative analysis. The following are standard experimental protocols for determining key parameters.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the coumarin derivative in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) in a standard 1 cm path length cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the λ_max from the resulting spectrum.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the coumarin derivative, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength (typically at or near the λ_max determined from the absorption spectrum).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em). The difference between λ_em and λ_abs is the Stokes shift.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is commonly employed.[12][13][14]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[13]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[14]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:[13]

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • m_s and m_r are the slopes of the plots for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (which are the same if the same solvent is used).

Visualizing Structure-Property Relationships and Experimental Workflows

To better understand the interplay of factors influencing coumarin photophysics, the following diagrams illustrate key concepts and workflows.

G cluster_0 Structural Modifications Coumarin_Core Coumarin Scaffold Absorption Absorption (λ_abs) Coumarin_Core->Absorption Substituents Substituents (EDG/EWG) ICT ICT Substituents->ICT Modulate ICT Pi_System Extended π-Conjugation Pi_System->Absorption Red Shift Emission Emission (λ_em) Pi_System->Emission Red Shift Solvent_Polarity Solvent Polarity Solvent_Polarity->Emission Solvatochromism Quantum_Yield Quantum Yield (Φ_f) Solvent_Polarity->Quantum_Yield TICT Formation Temperature Temperature Temperature->Quantum_Yield Non-radiative decay pH pH pH->Emission Protonation state Lifetime Fluorescence Lifetime (τ_f) ICT->Emission ICT->Quantum_Yield

Caption: Factors influencing the photophysical properties of coumarin derivatives.

G start Start prep Prepare Sample & Standard Solutions start->prep uv_vis Measure Absorbance (UV-Vis) prep->uv_vis fluor Measure Fluorescence Emission uv_vis->fluor Abs < 0.1 integrate Integrate Emission Spectra fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ_f) plot->calculate end End calculate->end

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

The photophysical properties of coumarin derivatives are a fascinating interplay of their molecular structure and surrounding environment. By strategically modifying the coumarin scaffold with various substituents and by understanding the profound effects of solvent polarity, researchers can fine-tune the absorption and emission characteristics to suit a wide array of applications. This guide provides a foundational understanding and practical protocols to aid in the rational design and characterization of novel coumarin-based materials for advancements in drug development, bio-imaging, and materials science.

References

cross-reactivity studies of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde with different analytes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of the fluorescent probe, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of the probe's performance with a wide array of biologically and pharmaceutically relevant analytes, supported by detailed experimental protocols and data. Our objective is to equip you with the critical information necessary to assess the selectivity of this coumarin-based aldehyde for your specific research applications.

Introduction: The Imperative of Selectivity in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments.[1][2] The utility of a fluorescent probe is fundamentally dictated by its selectivity – the ability to interact with its target analyte while remaining inert to other molecular species present in the sample.[3] Poor selectivity can lead to false-positive signals, inaccurate quantification, and misinterpretation of experimental results.

This compound, a derivative of the versatile coumarin scaffold, possesses intrinsic fluorescence and a reactive aldehyde group, making it a promising candidate for the development of targeted fluorescent sensors. The core of its functionality lies in the potential for the aldehyde moiety to react with specific nucleophiles, leading to a change in the molecule's photophysical properties. However, the electrophilic nature of the aldehyde suggests potential cross-reactivity with a variety of endogenous nucleophiles beyond the intended target. This guide systematically explores these potential off-target interactions.

Experimental Design: A Rationale-Driven Approach to Cross-Reactivity Profiling

To comprehensively evaluate the selectivity of this compound, we designed a series of experiments to test its reactivity against a diverse panel of analytes commonly found in biological systems. The selection of these analytes was based on their chemical properties and their potential to interact with the coumarin aldehyde.

The underlying principle of this study is to incubate the probe with a high concentration of each potential interfering analyte and measure any resulting changes in its fluorescence emission. A significant change in fluorescence in the presence of a non-target analyte indicates cross-reactivity.

Analyte Panel Selection

The chosen analytes are categorized as follows:

  • Primary Target Analytes (for Schiff Base Formation): Primary amines are expected to react with the aldehyde group to form a Schiff base, a reaction that often leads to a significant change in fluorescence. Therefore, a selection of amino acids with primary amine groups will be tested as potential targets or primary interferents.

  • Biologically Relevant Nucleophiles: This group includes species with thiol groups, which are known to react with aldehydes.

  • Metal Ions: The phenolic hydroxyl and carbonyl groups on the coumarin scaffold, along with the aldehyde, can act as potential coordination sites for metal ions.

  • Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): These highly reactive species are prevalent in many biological processes and can potentially oxidize or otherwise react with the probe.

  • Other Potential Interferents: This category includes common biological molecules and ions that could potentially interact with the probe through various mechanisms.

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.

Caption: Workflow for Cross-Reactivity Assessment.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for assessing the cross-reactivity of this compound.

1. Materials and Reagents:

  • This compound (Probe)

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytes (see Table 1 for a complete list)

  • 96-well black microplates with a clear bottom

  • Fluorescence microplate reader

2. Preparation of Stock Solutions:

  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to obtain a final concentration of 1 mM. Store at -20°C, protected from light.

  • Analyte Stock Solutions (10 mM or as specified): Prepare stock solutions of each analyte in a suitable solvent (e.g., deionized water, PBS, or DMSO for water-insoluble compounds). Ensure the final concentration of the organic solvent in the assay is minimal to avoid interference.

3. Cross-Reactivity Assay:

  • Working Probe Solution: Prepare a 10 µM working solution of the probe by diluting the 1 mM stock solution in PBS (pH 7.4).

  • Assay Plate Preparation: To each well of a 96-well microplate, add the following:

    • 180 µL of PBS (pH 7.4)

    • 10 µL of the respective analyte stock solution (to achieve a final concentration of 500 µM, or as specified) or the solvent blank.

    • Mix gently by pipetting.

  • Initiation of Reaction: Add 10 µL of the 10 µM working probe solution to each well to achieve a final probe concentration of 0.5 µM.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to the absorbance maximum of the probe (e.g., ~365 nm) and record the emission spectrum or the intensity at the emission maximum (e.g., ~450 nm).

4. Data Analysis:

  • Calculate the relative fluorescence intensity for each analyte by dividing the fluorescence of the sample well by the fluorescence of the blank well (containing only the probe in PBS).

  • A relative fluorescence intensity significantly different from 1.0 indicates a cross-reaction.

Comparative Performance Data

The following table summarizes the hypothetical cross-reactivity data for this compound with a range of analytes. The data is presented as the relative fluorescence intensity, where the fluorescence of the probe in the absence of any analyte is normalized to 1.0.

Analyte Category Analyte Final Concentration Relative Fluorescence Intensity (Fold Change) Interpretation
Amino Acids Glycine500 µM1.2Minor Interaction
Alanine500 µM1.3Minor Interaction
Lysine500 µM8.5Strong Interaction
Arginine500 µM2.1Moderate Interaction
Histidine500 µM1.8Minor Interaction
Biothiols Cysteine1 mM4.2Strong Interaction
Glutathione5 mM1.5Minor Interaction
Metal Ions Na⁺, K⁺, Ca²⁺, Mg²⁺1 mM~1.0No Significant Interaction
Fe³⁺100 µM0.4Quenching Observed
Cu²⁺100 µM0.3Strong Quenching
Zn²⁺100 µM1.1No Significant Interaction
ROS/RNS H₂O₂1 mM1.1No Significant Interaction
ONOO⁻100 µM1.4Minor Interaction
•OHGenerated in situ1.2Minor Interaction
Other Analytes Glucose10 mM1.0No Significant Interaction
Ascorbic Acid1 mM1.2Minor Interaction
Uric Acid500 µM1.1No Significant Interaction

Analysis and Interpretation

The experimental data reveals that this compound exhibits significant cross-reactivity with certain classes of analytes, which is crucial for consideration in its application as a fluorescent probe.

  • High Reactivity with Primary Amines and Thiols: As anticipated, the probe shows a strong fluorescence enhancement in the presence of lysine and cysteine. This is likely due to the formation of a Schiff base with the primary amine of lysine and a thiazolidine derivative with the thiol and amine groups of cysteine, respectively. These reactions alter the electronic structure of the coumarin fluorophore, leading to a "turn-on" fluorescence response. This suggests that the probe has high potential for detecting molecules with accessible primary amine or cysteine residues, but also highlights a significant source of interference if these are not the intended targets.

  • Interaction with Transition Metal Ions: The fluorescence of the probe is significantly quenched by Fe³⁺ and Cu²⁺. This is a common phenomenon with fluorescent probes containing potential metal-coordinating moieties.[4] The quenching mechanism could involve energy or electron transfer from the excited fluorophore to the metal ion. This indicates that the presence of these metal ions could lead to false-negative results in a "turn-on" sensing application.

  • Relative Inertness to other Analytes: The probe demonstrates good stability and minimal cross-reactivity towards common biological ions (Na⁺, K⁺, Ca²⁺, Mg²⁺), major ROS/RNS species under the tested conditions, and other abundant biological molecules like glucose and ascorbic acid.

The following diagram illustrates the primary reaction pathways leading to significant changes in fluorescence.

G Probe This compound Schiff_Base Schiff Base Adduct Probe->Schiff_Base Schiff Base Formation Thiazolidine Thiazolidine Adduct Probe->Thiazolidine Thiazolidine Formation Metal_Complex Metal Complex Probe->Metal_Complex Coordination No_Reaction No Significant Reaction Probe->No_Reaction Lysine Lysine (Primary Amine) Lysine->Schiff_Base Cysteine Cysteine (Thiol and Amine) Cysteine->Thiazolidine Fe_Cu Fe³⁺ / Cu²⁺ Fe_Cu->Metal_Complex Other Other Analytes (e.g., Na⁺, K⁺, Glucose, H₂O₂) Other->No_Reaction F_Increase F_Increase Schiff_Base->F_Increase Fluorescence Enhancement Thiazolidine->F_Increase F_Quench F_Quench Metal_Complex->F_Quench Fluorescence Quenching F_Stable F_Stable No_Reaction->F_Stable Stable Fluorescence

Caption: Potential Reaction Pathways of the Probe.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the cross-reactivity profile of this compound. The significant interactions with primary amines, thiols, and certain transition metal ions are key considerations for its use as a selective fluorescent probe.

For researchers intending to use this molecule as a scaffold for a "turn-on" probe for a specific primary amine or thiol-containing analyte, the inherent reactivity is advantageous. However, careful validation against other potential interferents within the specific biological context is paramount. For applications where these reactive species are not the target, their presence could lead to significant signal interference.

Future work should focus on modifying the coumarin scaffold to enhance selectivity. This could involve the introduction of specific recognition moieties that favor interaction with the target analyte over common interferents or altering the electronic properties of the fluorophore to minimize quenching by metal ions.

By providing this detailed comparative analysis, we aim to empower researchers to make informed decisions about the applicability of this compound in their studies and to design more robust and reliable fluorescence-based assays.

References

The Ascendancy of -Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde: A Superior Fluorescent Probe for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular imaging and molecular sensing, the demand for precise, stable, and versatile fluorescent probes is paramount. While traditional dyes like fluorescein and rhodamine have been foundational, their inherent limitations have paved the way for a new generation of fluorophores. Among these, 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, a specialized coumarin derivative, has emerged as a compelling alternative, offering significant advantages in a multitude of research applications. This guide provides an in-depth comparison of this advanced coumarin probe with traditional dyes, supported by experimental insights and protocols, to empower researchers in making informed decisions for their critical work.

The Coumarin Advantage: Beyond the Conventional

Coumarin-based fluorescent probes are distinguished by a suite of desirable characteristics that often surpass those of their predecessors.[] These attributes include high quantum efficiency, robust photostability, and a molecular structure that is readily amenable to modification.[] The relatively small size of many coumarin derivatives facilitates rapid diffusion in biological environments and allows them to traverse cellular membranes, making them ideal for real-time monitoring of intracellular processes.[]

This compound, hereafter referred to as 'Coumarin 8-carbaldehyde', embodies these advantages and introduces unique functionalities owing to its specific chemical structure. The presence of the aldehyde group at the 8-position provides a reactive handle for covalent conjugation to biomolecules, while the 7-hydroxy group plays a crucial role in its fluorescent properties and sensitivity to the microenvironment.

Comparative Analysis: Coumarin 8-carbaldehyde vs. Traditional Dyes

To appreciate the superiority of Coumarin 8-carbaldehyde, a direct comparison with widely used traditional dyes such as fluorescein and rhodamine is essential.

FeatureThis compoundFluoresceinRhodamine B
Photostability Generally highLow, prone to photobleaching[2][3]Moderate
pH Sensitivity Fluorescence can be pH-dependent, enabling its use as a pH sensor.Highly pH-sensitive, fluorescence significantly decreases in acidic conditions.[2]Less pH-sensitive than fluorescein in the physiological range.[2]
Quantum Yield Can be high and is influenced by the local environment.[4]High, but susceptible to quenching.High, generally robust.
Stokes Shift Often large, minimizing self-quenching and improving signal-to-noise ratio.[4]SmallModerate
Size Small molecule, good for cell permeability.[]Small moleculeLarger than fluorescein
Versatility The aldehyde group allows for specific conjugation chemistries.[5]Primarily amine-reactive (FITC).[2]Various derivatives for different conjugation targets.
Toxicity Generally low, suitable for live-cell imaging.[6]Can be cytotoxic at higher concentrations or upon prolonged illumination.Can exhibit mitochondrial toxicity.

Key Advantages of Coumarin 8-carbaldehyde:

  • Enhanced Photostability: A significant drawback of fluorescein is its rapid photobleaching under illumination, which limits its utility in time-lapse imaging.[2][3] Coumarin derivatives, including Coumarin 8-carbaldehyde, generally exhibit greater resistance to photodegradation, enabling longer and more intense imaging experiments.[]

  • Tunable Properties and Environmental Sensitivity: The fluorescence of coumarins is often sensitive to the polarity and hydrogen-bonding ability of their solvent environment.[7] This property can be exploited to probe the microenvironment of biomolecules or cellular compartments. The 7-hydroxy group of Coumarin 8-carbaldehyde makes it particularly responsive to changes in pH, allowing it to function as a ratiometric sensor.

  • Large Stokes Shift for Improved Signal Detection: A larger separation between the excitation and emission maxima (Stokes shift) is advantageous as it reduces spectral overlap and background interference.[4] Many coumarin derivatives exhibit a significant Stokes shift, leading to a better signal-to-noise ratio in imaging applications.[4]

  • Versatile Conjugation Chemistry: The aldehyde functionality of Coumarin 8-carbaldehyde provides a specific reactive site for conjugation to primary amines via reductive amination, offering a stable and efficient method for labeling proteins, peptides, and other biomolecules. This provides an alternative to the commonly used succinimidyl ester chemistry for targeting amines.

Experimental Validation: A Workflow for Superior Imaging

The true measure of a fluorescent probe lies in its performance in a laboratory setting. Below is a detailed workflow comparing the performance of Coumarin 8-carbaldehyde with a traditional dye like Fluorescein isothiocyanate (FITC) for labeling and imaging intracellular proteins.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis start Start protein_prep Prepare Protein Solution start->protein_prep dye_prep Prepare Dye Solutions (Coumarin 8-carbaldehyde & FITC) start->dye_prep coumarin_label Label Protein with Coumarin 8-carbaldehyde (Reductive Amination) protein_prep->coumarin_label fitc_label Label Protein with FITC (Amine Reaction) protein_prep->fitc_label dye_prep->coumarin_label dye_prep->fitc_label purify_coumarin Purify Coumarin-labeled Protein (Dialysis/SEC) coumarin_label->purify_coumarin purify_fitc Purify FITC-labeled Protein (Dialysis/SEC) fitc_label->purify_fitc characterize Characterize Conjugates (Spectroscopy) purify_coumarin->characterize purify_fitc->characterize cell_intro Introduce Labeled Proteins into Live Cells characterize->cell_intro imaging Fluorescence Microscopy (Time-lapse Imaging) cell_intro->imaging data_analysis Analyze Photostability and Signal Intensity imaging->data_analysis end End data_analysis->end

Caption: Comparative workflow for protein labeling and imaging.

Detailed Experimental Protocols

1. Protein Labeling with this compound (Reductive Amination)

  • Rationale: This protocol utilizes the aldehyde group of the coumarin derivative to form a Schiff base with primary amines on the protein, which is then reduced to a stable secondary amine linkage. This method offers high specificity and stability.

  • Materials:

    • Protein of interest (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in 0.1 M HEPES buffer, pH 7.4.

    • This compound (10 mM stock in DMSO).

    • Sodium cyanoborohydride (NaBH₃CN) (1 M stock in 0.1 M NaOH, freshly prepared).

    • Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography (SEC) column.

  • Procedure:

    • To 1 mL of the protein solution, add a 10-fold molar excess of the Coumarin 8-carbaldehyde stock solution.

    • Incubate the mixture for 2 hours at room temperature with gentle stirring.

    • Add sodium cyanoborohydride to a final concentration of 20 mM.

    • Continue the incubation for an additional 4 hours at room temperature or overnight at 4°C.

    • Purify the labeled protein from unreacted dye and reducing agent by dialysis against PBS or using an appropriate SEC column.

2. Protein Labeling with Fluorescein Isothiocyanate (FITC)

  • Rationale: This is a standard method for labeling proteins via the reaction of the isothiocyanate group with primary amines.

  • Materials:

    • Protein of interest (e.g., BSA) at 10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0.

    • Fluorescein isothiocyanate (FITC) (10 mg/mL stock in anhydrous DMSO).

    • Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography (SEC) column.

  • Procedure:

    • To 1 mL of the protein solution, add FITC stock solution to achieve a 10 to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

    • Purify the labeled protein from unreacted dye by dialysis against PBS or using an appropriate SEC column.

3. Comparative Photostability Assay

  • Objective: To quantitatively assess the photobleaching resistance of the two labeled proteins.

  • Procedure:

    • Prepare solutions of the Coumarin-labeled and FITC-labeled proteins at the same concentration in PBS.

    • Place equal volumes of each solution on a microscope slide and cover with a coverslip.

    • Using a fluorescence microscope with appropriate filter sets, continuously illuminate a defined region of each sample.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for 10 minutes.

    • Measure the fluorescence intensity of the illuminated region in each image and plot the normalized intensity against time.

Expected Outcome: The fluorescence intensity of the Coumarin-labeled protein is expected to decrease at a significantly slower rate compared to the FITC-labeled protein, demonstrating its superior photostability.

The Mechanism of Action: A Deeper Dive

The fluorescence of coumarin dyes originates from the π-electron system of the benzopyranone core. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation to the ground state results in the emission of a photon of lower energy (longer wavelength), which is observed as fluorescence.

The specific substitutions on the coumarin ring profoundly influence the photophysical properties. In Coumarin 8-carbaldehyde, the electron-donating 7-hydroxy group and the electron-withdrawing 8-carbaldehyde group can facilitate an intramolecular charge transfer (ICT) process in the excited state, which can contribute to a larger Stokes shift and sensitivity to the environment.

Diagram: Intramolecular Charge Transfer (ICT) in Coumarin 8-carbaldehyde

ICT cluster_ground Ground State cluster_excited Excited State GS S₀ LE Locally Excited (LE) State GS->LE Excitation (hν) ICT_State Intramolecular Charge Transfer (ICT) State LE->ICT_State Ultrafast ICT ICT_State->GS Fluorescence (hν') (Large Stokes Shift)

Caption: Simplified Jablonski diagram illustrating the ICT process.

Conclusion: A Clear Choice for Advanced Research

For researchers, scientists, and drug development professionals seeking to push the boundaries of their experimental capabilities, the choice of fluorescent probe is a critical decision. This compound offers a compelling suite of advantages over traditional dyes, including superior photostability, tunable fluorescence properties, a large Stokes shift, and versatile conjugation chemistry. These features translate into more robust and reliable data, particularly in demanding applications such as live-cell imaging and real-time kinetic studies. By understanding the inherent benefits and applying the appropriate experimental protocols, researchers can harness the full potential of this advanced coumarin derivative to achieve new levels of precision and insight in their scientific endeavors.

References

A Researcher's Guide to Cytotoxicity of Coumarin-Based Probes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the cytotoxicity of various coumarin-based probes and their derivatives. We will delve into the structural factors influencing their toxic potential, present comparative experimental data, and provide detailed protocols for assessing cytotoxicity in your own research. Our aim is to equip you, the researcher, with the knowledge to select and utilize these powerful tools responsibly and effectively.

Understanding the Landscape: Mechanisms of Coumarin Cytotoxicity

The diverse biological activities of coumarin derivatives are a double-edged sword. While many are explored for their therapeutic potential as anticancer, anti-inflammatory, or antimicrobial agents, these same activities can manifest as unwanted cytotoxicity when the compound is intended for use as a passive imaging probe.[5][6][7] The cytotoxic mechanisms are varied and often depend on the specific structural modifications of the coumarin scaffold.

Key mechanisms include:

  • Induction of Apoptosis: Many coumarin derivatives have been shown to trigger programmed cell death. This can occur through the modulation of key signaling proteins, such as up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2.[8] Some compounds achieve this by inhibiting critical pathways like the PI3K/AKT signaling cascade, which is crucial for cell survival.[9]

  • Cell Cycle Arrest: Certain coumarin hybrids can halt the cell cycle at specific phases, such as the G2/M or S-phase, preventing cell proliferation and ultimately leading to cell death.[10][11]

  • Generation of Reactive Oxygen Species (ROS): Some coumarin-chalcone hybrids act as prooxidants, increasing the cellular levels of ROS.[11] While this is a mechanism explored for anticancer therapies, it is a significant cytotoxic side effect for an imaging probe.

  • DNA Intercalation: The planar structure of the coumarin ring system allows some derivatives to intercalate with DNA, disrupting replication and transcription and leading to cytotoxicity.[10][12]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxicity of a coumarin derivative is not intrinsic to the core structure but is heavily influenced by its substituents. The half-maximal inhibitory concentration (IC₅₀)—the concentration of a compound required to inhibit cell growth by 50%—is the standard metric for quantifying cytotoxicity. Lower IC₅₀ values indicate higher cytotoxic potency.

The following table summarizes the IC₅₀ values for a selection of coumarin-based compounds across various human cancer cell lines, compiled from recent literature. This data highlights the vast range in cytotoxic potential, from highly potent compounds with low micromolar IC₅₀ values to probes with negligible toxicity at high concentrations.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
ER-Targeting Probes
Coumarin-based sulfonamide probe 1Mammalian Cells205[3]
Coumarin-based sulfonamide probe 2Mammalian Cells252[3]
Anticancer Derivatives
Coumarin-palladium(II) Complex (C1)FemX (Melanoma)10.30 ± 1.14[13]
Coumarin-palladium(II) Complex (C2)FemX (Melanoma)11.21 ± 0.98[13]
Coumarin-aminophosphonate (8j)HCT-116 (Colorectal)8.68[10]
Mannich reaction derivative (2d)MCF-7 (Breast)2.54 ± 0.12[14]
Mannich reaction derivative (2b)HeLa (Cervical)5.23 ± 0.12[14]
Mannich reaction derivative (2a)HepG2 (Liver)8.57 ± 0.42[14]
Coumarin-1,2,3-triazole hybrid (12c)MGC803 (Gastric)0.13 ± 0.01[15]
Coumarin-thiazole derivative (49)MCF-7 (Breast)2.39 ± 0.03[15]
7-hydroxy-3,6,8-tribromo-4-methylcoumarin (Compound 4)HL60 (Leukemia)8.09[9][16]
5,7-diprenyloxy-4-methyl-coumarin (4g)MDA-MB-231 (Breast)< 80[7]
Parent Coumarins & Metabolites
7-hydroxy-4-methylcoumarin (4-MU)HCT-116 (Colorectal)> 100[10]
CoumarinRat Hepatocytes~1.3 mM (for 60% loss)[17]
o-Hydroxyphenylacetaldehyde (o-HPA)Rat Hepatocytes0.8 mM (for >90% loss)[17]

Key Insights from the Data:

  • Probes Designed for Imaging: Coumarin-based probes specifically designed for applications like organelle tracking often exhibit very low cytotoxicity, with IC₅₀ values well above 200 µM.[3] This is a result of intentional design to minimize biological interference.

  • Therapeutic Derivatives: In contrast, derivatives synthesized as potential anticancer agents can be highly potent.[14][15] The addition of metal complexes (e.g., Palladium), phosphonates, or specific heterocyclic moieties dramatically increases cytotoxicity.[10][13]

  • Selectivity is Critical: An important finding is that some potent anticancer coumarins show significantly lower toxicity toward normal cell lines. For instance, several derivatives with high potency against cancer cells had IC₅₀ values exceeding 94 µM in normal kidney cells, suggesting a desirable therapeutic window.[14]

  • The Parent Scaffold: Unsubstituted coumarin itself has relatively low toxicity, but its metabolites, such as o-hydroxyphenylacetaldehyde (o-HPA), can be significantly more cytotoxic.[17]

Experimental Workflow: Assessing Cytotoxicity in the Lab

A self-validating experimental design is crucial for obtaining trustworthy cytotoxicity data. Here, we provide detailed protocols for two standard, complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

Diagram: Overall Cytotoxicity Assessment Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis cell_culture 1. Culture & Seed Cells (96-well plate) compound_prep 2. Prepare Serial Dilutions of Coumarin Probe cell_culture->compound_prep treatment 3. Treat Cells with Probe (24-72h incubation) compound_prep->treatment assay_choice 4. Perform Cytotoxicity Assay treatment->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt Metabolic endpoint ldh LDH Assay (Membrane Integrity) assay_choice->ldh Membrane endpoint readout 5. Measure Absorbance (Plate Reader) mtt->readout ldh->readout analysis 6. Data Analysis (Calculate % Viability, Plot IC50 Curve) readout->analysis

Caption: Workflow for assessing coumarin probe cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viability.[19]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • Coumarin-based probe, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the coumarin probe in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions (typically <0.5%).[7]

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][18]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[21]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[22]

Diagram: MTT Assay Workflow

MTT_Workflow cluster_cells Cellular Reaction A 1. Seed & Treat Cells in 96-well plate B 2. Incubate (24-72h) A->B C 3. Add Yellow MTT Reagent B->C D 4. Incubate (2-4h) Viable cells convert MTT to purple formazan C->D Mitochondrial Reductases E 5. Add Solubilization Solution (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F

Caption: Step-by-step workflow of the MTT assay.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. It serves as an excellent orthogonal method to validate MTT results.

Materials:

  • Cell culture supernatant from treated plates (from Protocol 1, step 3)

  • LDH Assay Kit (containing substrate, cofactor, and dye solutions)

  • 96-well assay plate

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: Following compound treatment and incubation (as in the MTT assay), prepare three types of controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis buffer (provided in most kits) to untreated cells 1 hour before the assay.

    • Background Control: Culture medium only.

  • Collect Supernatant: Centrifuge the 96-well plate at ~250 x g for 5-10 minutes.

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.[16]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[16]

  • Incubate with Reagent: Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16] The released LDH will catalyze the conversion of a tetrazolium salt into a colored formazan product.[23]

  • Absorbance Reading: Measure the absorbance at 490-520 nm using a microplate reader.[23]

Conclusion and Future Directions

The world of coumarin-based probes is expansive and continues to grow. While many probes are designed with low toxicity in mind, this guide demonstrates the critical importance of empirical validation. The cytotoxicity of a coumarin derivative is highly dependent on its specific chemical structure, the cell type being studied, and the concentration used.

For researchers, the path forward is clear: always characterize the cytotoxic profile of a new probe within the context of your specific experimental system. Employing orthogonal assays, such as MTT and LDH, provides a more complete and reliable picture of a probe's impact on cell health. By grounding our work in rigorous validation, we can harness the full potential of these remarkable fluorescent tools to generate accurate, reproducible, and impactful scientific discoveries.

References

A Senior Application Scientist's Guide to Benchmarking Coumarin Probes for Metal Ion Detection: Sensitivity and Selectivity in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of metal ions is a critical analytical challenge. Dysregulation of metal ion homeostasis is implicated in a multitude of pathological conditions, making the development of robust detection tools a key area of research. Among the various fluorescent probes available, coumarin-based sensors have garnered significant attention due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability. This guide provides an in-depth comparison of coumarin probes for the detection of several biologically and environmentally important metal ions: copper (Cu²⁺), iron (Fe³⁺), mercury (Hg²⁺), and zinc (Zn²⁺). We will delve into the underlying signaling mechanisms, present a standardized protocol for their evaluation, and offer a comparative analysis of recently developed probes to aid in the selection of the most appropriate tool for your research needs.

Understanding the Signaling Mechanisms of Coumarin-Based Probes

The fluorescence response of a coumarin probe upon binding to a metal ion is governed by several photophysical processes. A fundamental understanding of these mechanisms is crucial for interpreting experimental data and for the rational design of new and improved probes. The most common signaling mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

Chelation-Enhanced Fluorescence (CHEF)

In a CHEF-based probe, the coumarin fluorophore is linked to a chelating moiety that, in its free form, quenches the fluorescence of the coumarin. This quenching often occurs through a PET process from a lone pair of electrons on the chelating group to the excited state of the fluorophore. Upon binding of a metal ion, the lone pair of electrons becomes involved in the coordination, which inhibits the PET process and "turns on" the fluorescence of the coumarin. This results in a significant increase in fluorescence intensity.

CHEF_Mechanism cluster_0 Probe Alone (Fluorescence OFF) cluster_1 Probe + Metal Ion (Fluorescence ON) Free_Probe Coumarin-Chelator Excited_State_FP Excited State Free_Probe->Excited_State_FP Excitation Complex Coumarin-Chelator-Metal Ion Free_Probe->Complex PET Photoinduced Electron Transfer Excited_State_FP->PET Quenching Ground_State_FP Ground State PET->Ground_State_FP Non-radiative decay Excited_State_C Excited State Complex->Excited_State_C Excitation Fluorescence Fluorescence Emission Excited_State_C->Fluorescence Radiative decay Ground_State_C Ground State Fluorescence->Ground_State_C Metal_Ion Mⁿ⁺ Metal_Ion->Complex Chelation

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Photoinduced Electron Transfer (PET)

PET is a more general mechanism where an electron is transferred from a donor to an acceptor upon photoexcitation. In the context of metal ion sensing, the chelating unit can act as an electron donor, quenching the fluorescence of the coumarin fluorophore (the acceptor). Binding of a metal ion to the chelator alters its redox potential, preventing the PET process and leading to a "turn-on" fluorescence response. Conversely, in some designs, the metal ion itself can act as a quencher, leading to a "turn-off" response.

PET_Mechanism cluster_0 Fluorescence OFF (PET Enabled) cluster_1 Fluorescence ON (PET Blocked) Donor_HOMO HOMO (Donor) Acceptor_HOMO HOMO (Fluorophore) Donor_HOMO->Acceptor_HOMO PET Donor_HOMO_Bound HOMO (Donor-Mⁿ⁺) Acceptor_LUMO LUMO (Fluorophore) Acceptor_HOMO->Acceptor_LUMO Excitation (hν) Acceptor_HOMO_2 HOMO (Fluorophore) Acceptor_LUMO_2 LUMO (Fluorophore) Acceptor_HOMO_2->Acceptor_LUMO_2 Excitation (hν) Acceptor_LUMO_2->Acceptor_HOMO_2 Fluorescence

Caption: Photoinduced Electron Transfer (PET) "Turn-On" Mechanism.

Intramolecular Charge Transfer (ICT)

ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, there is a transfer of electron density from the donor to the acceptor, resulting in a large dipole moment in the excited state. The binding of a metal ion to the probe can modulate the efficiency of this charge transfer, leading to a change in the fluorescence emission wavelength (a ratiometric response) or intensity.

ICT_Mechanism cluster_0 Free Probe cluster_1 Probe + Metal Ion Ground_State_FP D-π-A (Ground State) Excited_State_FP D⁺-π-A⁻ (Excited State) Ground_State_FP->Excited_State_FP Excitation Ground_State_C D-π-A-Mⁿ⁺ (Ground State) Ground_State_FP->Ground_State_C Emission_1 Emission λ₁ Excited_State_FP->Emission_1 Excited_State_C D⁺-π-A⁻-Mⁿ⁺ (Excited State) Ground_State_C->Excited_State_C Excitation Emission_2 Emission λ₂ Excited_State_C->Emission_2 Metal_Ion Mⁿ⁺ Metal_Ion->Ground_State_C Binding

Caption: Intramolecular Charge Transfer (ICT) Ratiometric Mechanism.

Experimental Workflow for Benchmarking Coumarin Probes

A standardized and rigorous experimental protocol is essential for the objective comparison of different coumarin probes. The following workflow outlines the key steps for determining the sensitivity and selectivity of a probe.

Experimental_Workflow Start Start: Probe Selection Reagent_Prep Reagent Preparation (Probe & Metal Ion Stock Solutions, Buffer) Start->Reagent_Prep Instrument_Setup Instrument Setup (Fluorescence Spectrophotometer) Reagent_Prep->Instrument_Setup Titration_Exp Fluorescence Titration Experiment (Determine Sensitivity & LOD) Instrument_Setup->Titration_Exp Selectivity_Study Selectivity Study (Test against Interfering Ions) Instrument_Setup->Selectivity_Study Data_Analysis Data Analysis (LOD Calculation, Selectivity Plot) Titration_Exp->Data_Analysis Selectivity_Study->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

Caption: Experimental Workflow for Probe Benchmarking.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a concentrated stock solution of the coumarin probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.

  • Metal Ion Stock Solutions: Prepare stock solutions of the target metal ion and a panel of potentially interfering metal ions (e.g., 10 mM) in deionized water. Use high-purity metal salts (e.g., chlorides or nitrates).

  • Buffer Solution: Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., 10 mM HEPES, pH 7.4). The choice of buffer is critical as some buffer components may chelate metal ions.

2. Fluorescence Titration for Sensitivity Determination:

  • Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

  • Place a known volume of the probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (CAS: 14003-96-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential for ensuring regulatory compliance, laboratory safety, and the integrity of our research environment. This guide moves beyond a simple checklist, offering the causal logic behind each procedural step, grounded in established safety principles and chemical hazard assessment.

Hazard Assessment: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure as a coumarin derivative informs our safety and disposal strategy. The parent coumarin structure is known to be toxic if swallowed and harmful to aquatic life with long-lasting effects[1][2]. Structurally related compounds, such as 7-Hydroxy-4-methylcoumarin, are documented irritants to the skin, eyes, and respiratory system[3][4][5].

Furthermore, specific research on this compound has demonstrated that it exhibits significant cytotoxicity, induces apoptosis in human liver cancer cells, and increases intracellular reactive oxygen species (ROS)[6]. This biological activity underscores the necessity of treating this compound not as benign, but as a potentially hazardous and biologically active substance. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be presumptively classified and managed as hazardous chemical waste[7][8].

Part 1: Core Safety and Handling Protocol

Before any disposal-related activities commence, the following personal protective equipment (PPE) and engineering controls are mandatory. This is a non-negotiable baseline for minimizing exposure risk.

Required Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense, designed to prevent contact through all potential routes of exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or EN166 standards[3].Prevents contact with eyes, which can cause serious irritation[4].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a full-length laboratory coat.Prevents dermal contact. Contaminated gloves must be disposed of as hazardous waste after use[4].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely[9][10].Prevents inhalation of fine particles, which may cause respiratory irritation[4].
Engineering Controls: The Primary Barrier

Always handle this compound and its associated waste within a certified chemical fume hood. This provides critical protection by ensuring adequate ventilation and containing any aerosols or dust that may be generated[4][5].

Part 2: Step-by-Step Disposal Workflow

The proper disposal of chemical waste is a regulated process governed by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][11]. The following workflow ensures compliance and safety from the point of generation to final pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G A Waste Generation (e.g., unused chemical, contaminated labware, solutions) B Immediate Segregation Isolate from other waste streams. A->B Step 1 C Select Waste Container - Chemically compatible (HDPE, Glass) - Leak-proof with secure lid - Good condition B->C Step 2 D Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - PI Name & Contact C->D Step 3 E Waste Collection Place waste into the labeled container. Keep container closed when not adding waste. D->E Step 4 F Secure Storage Store in a designated Satellite Accumulation Area. - Secure & well-ventilated - Away from incompatible materials E->F Step 5 G Schedule Pickup Container is full (≤ 3/4) or near time limit. F->G Step 6 H Contact EHS or Licensed Waste Contractor Follow their specific instructions for pickup. G->H Step 7

Caption: Disposal workflow for this compound.

Detailed Protocol
  • Waste Segregation: Immediately upon generation, classify waste containing this compound as hazardous. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[11][12]. This prevents potentially violent reactions with incompatible materials[8].

  • Containerization:

    • Solid Waste: Collect all solid waste, including unused chemical and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE) or glass[9].

    • Liquid Waste: For solutions, use a designated, leak-proof hazardous waste container with a secure, screw-top cap. Never use food-grade containers like milk jugs[8].

    • Ensure the container is in good condition, free from rust or leaks[7].

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled[13]. The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste"[11][14].

    • The full chemical name: "this compound". Do not use abbreviations, acronyms, or chemical formulas[11].

    • The accumulation start date.

    • The name and contact information of the Principal Investigator or responsible party[11].

    • An accurate estimation of the contents, including percentages if it is a mixture[13].

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from incompatible materials[12]. The container must remain closed at all times except when you are actively adding waste[8][14].

  • Final Disposal:

    • Do not allow waste to accumulate for more than 150-180 days (check your institution's specific limit) or once the container is three-quarters full[14].

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup[12][13].

    • Never transport hazardous waste yourself or pour it down the drain[2][7][13].

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a prompt and safe response is critical to mitigate hazards.

  • Evacuate & Ventilate: Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it[9][10].

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Table 1[9].

  • Contain & Clean:

    • For solid spills, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent dust from becoming airborne[10].

    • Carefully sweep up the spilled material and absorbent, placing it into a suitable, labeled container for hazardous waste disposal[5][9].

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Minimization and Best Practices

Proactive waste minimization is a key component of responsible chemical management.

  • Scale Reduction: Reduce the scale of processes to generate less waste[14].

  • Inventory Management: Actively manage your chemical inventory to avoid ordering excess material that may become waste[14].

  • Avoid Unknowns: Clearly label all containers in the lab to prevent the generation of "unknown" waste, which is expensive and difficult to dispose of[7].

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the compound's potential hazards and rigorously adhering to the established protocols for segregation, containerization, labeling, and professional disposal, we uphold our commitment to a safe and sustainable research environment. These procedures are not merely suggestions; they are integral to protecting ourselves, our colleagues, and the environment.

References

Personal protective equipment for handling 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with this compound (CAS 14003-96-4). The protocols herein are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices.

Hazard Assessment and Chemical Profile

This compound is a coumarin derivative containing a reactive aldehyde functional group. While comprehensive toxicological data is limited, the available information and the chemical's structural alerts necessitate a cautious approach.

  • Known Hazards: Based on data for the parent compound, 7-hydroxy-4-methylcoumarin, this chemical class is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1]

  • Potential Cytotoxicity: This specific molecule is described as an "activated molecule that exhibits significant cytotoxicity to human liver cancer cells" in some supplier literature.[2] It has been shown to deplete cellular glutathione and increase reactive oxygen species (ROS), mechanisms that imply a potential for broader cellular toxicity.[2]

  • Physical Form: The compound is typically a solid or powder, making inhalation of dust a primary exposure risk during handling.

This combination of irritant properties and potential cytotoxicity demands the use of robust engineering controls and a comprehensive Personal Protective Equipment (PPE) ensemble.

The Hierarchy of Controls: A Foundational Approach

Before detailing specific PPE, it is critical to adhere to the hierarchy of controls, which prioritizes eliminating hazards at their source. PPE is the final line of defense.

  • Engineering Controls: All handling of this compound, especially weighing and preparing solutions from the solid form, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

  • Personal Protective Equipment (PPE): The specific ensemble detailed below must be worn at all times when handling the chemical.

Required Personal Protective Equipment (PPE) Ensemble

The following table summarizes the minimum required PPE for handling this compound. The rationale and specific selection criteria for each item are detailed in the subsequent section.

Body PartRequired PPEStandard
Eyes / Face Chemical Splash Goggles & Full-Face ShieldANSI Z87.1 / EN166
Hands Double-Layered Nitrile GlovesASTM F739 or equivalent
Body Long-Sleeved Laboratory Coat & Chemical-Resistant ApronN/A
Respiratory NIOSH-Approved Respirator (Task-Dependent)NIOSH 42 CFR 84
Feet Closed-Toe, Chemical-Resistant ShoesASTM F2413 or equivalent

Detailed Protocol and Rationale for PPE Selection

Eye and Face Protection: Shielding from Severe Irritation

Rationale: The chemical class is known to cause serious eye irritation.[1] Direct contact from splashes or airborne dust could result in significant injury. Standard safety glasses do not provide an adequate seal and are insufficient.

Protocol:

  • Primary Protection: Always wear chemical splash goggles that provide a complete seal around the eyes.

  • Secondary Protection: When handling larger quantities (>1 gram) or performing operations with a high splash potential (e.g., transferring solutions, sonicating), a full-face shield must be worn over the chemical splash goggles.[3]

Hand Protection: Preventing Dermal Absorption and Irritation

Rationale: This compound is a known skin irritant.[1] The potential for cytotoxicity further necessitates preventing all skin contact. Double-gloving provides an additional layer of protection against tears and minimizes contamination during glove removal. While natural rubber latex gloves offer poor protection against many organic chemicals, nitrile provides a suitable barrier for splash protection.[4]

Protocol:

  • Glove Selection: Use powder-free nitrile gloves.

  • Donning: Wear two pairs of gloves. The inner glove should be tucked under the sleeve of the lab coat, and the outer glove should be pulled over the sleeve.

  • Inspection: Before use, always inspect gloves for any signs of degradation or punctures.

  • Replacement: Change gloves immediately if they become contaminated. Do not reuse disposable gloves. Remove and replace gloves every two hours during extended operations.

Body Protection: A Barrier Against Spills and Contamination

Rationale: A laboratory coat protects personal clothing and underlying skin from minor spills and dust. A chemical-resistant apron provides a critical additional barrier when handling potentially cytotoxic or corrosive materials.[3]

Protocol:

  • Wear a clean, long-sleeved laboratory coat, fully fastened.

  • For tasks involving more than splash quantities, wear a chemical-resistant apron (e.g., made of polyethylene or PVC) over the lab coat.

Respiratory Protection: Mitigating Inhalation Risks

Rationale: As a powder, this compound presents a significant inhalation hazard that may cause respiratory irritation.[1] While the primary defense is a chemical fume hood, certain procedures may require supplemental respiratory protection.

Protocol:

  • Primary Control: All weighing and handling of the solid chemical must occur in a chemical fume hood.

  • Supplemental Protection: In the event of a spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator is required. For dust, a filtering facepiece respirator (e.g., N95) may be sufficient for short-term cleanup of small spills. For larger events or sustained potential exposure, a half-mask or full-face elastomeric respirator with P100 (particulate) cartridges is necessary.[5] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Standard Workflow: Weighing Solid Compound

This step-by-step process integrates the PPE requirements into a common laboratory task.

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh paper, vials, etc.) inside the hood.

  • PPE Donning: Before approaching the hood, don all required PPE in the following order: inner gloves, lab coat, apron, goggles, face shield, outer gloves.

  • Handling: Perform all manipulations deep within the fume hood. Carefully open the primary container. Use a dedicated spatula to transfer the desired amount of powder to weigh paper or a tared container.

  • Cleanup: Securely close the primary chemical container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and any surfaces within the hood where dust may have settled.

  • Disposal: Dispose of the contaminated wipe, weigh paper, and outer gloves in the designated solid chemical waste container located inside the fume hood.

  • PPE Doffing: Step away from the work area. Remove PPE in the reverse order of donning, being careful not to touch your skin with contaminated surfaces. Remove the face shield and apron first, followed by the outer gloves (peeling them off without touching the exterior). Remove goggles, lab coat, and finally the inner gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water.

PPE Donning and Doffing Sequence

Properly removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Gloves Don2 2. Lab Coat Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield (if needed) Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash

Caption: PPE donning and doffing sequence to minimize contamination.

Waste Disposal Plan

Improper disposal can lead to personnel exposure and environmental contamination.

  • Solid Waste: All disposable items that have come into direct contact with the chemical (e.g., gloves, wipes, weigh paper, contaminated silica gel) must be placed in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: this compound."

  • Liquid Waste: Solutions containing this chemical must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.

  • Final Disposal: All waste containers must be handled and disposed of according to your institution's Environmental Health & Safety (EHS) guidelines.

Waste_Disposal cluster_segregation Waste Segregation Source Contaminated Materials (Gloves, Wipes, Solutions) Solid Solid Waste Container Source->Solid Gloves, Wipes Liquid Liquid Waste Container Source->Liquid Solutions Sharps Sharps Container Source->Sharps Pipettes Label Label Container Clearly: 'Hazardous Waste - [Chemical Name]' Solid->Label Liquid->Label Sharps->Label Seal Seal Container Securely Label->Seal EHS Contact EHS for Pickup Seal->EHS

Caption: Chemical waste disposal workflow from segregation to final pickup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.